1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)10-9(14(17)18)6-12-13(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTPEZAMTWWCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis and Regioselective Alkylation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Technical Whitepaper
Executive Summary
The 1,4,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in phosphodiesterase type 5 (PDE5) inhibitors, antitrypanosomal agents, and advanced kinase inhibitors. Specifically, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1211505-52-0)[1] serves as a critical synthetic intermediate.
Synthesizing this specific regioisomer presents a well-documented challenge: the annular tautomerism of the pyrazole core makes regioselective N-alkylation highly sensitive to steric and electronic factors. This whitepaper details a robust, four-step synthetic pathway, providing mechanistic causality for experimental choices, step-by-step self-validating protocols, and quantitative optimization data to guide medicinal chemists in maximizing the yield of the sterically hindered 1,5-isomer.
Retrosynthetic Rationale & Mechanistic Causality
The most scalable approach to the target molecule avoids the de novo cyclization of the pyrazole ring, instead utilizing the commercially available 1H-pyrazole-5-carboxylic acid. The sequence of functionalization is critical to the success of the synthesis.
Strategic Sequencing: Why Nitrate Before Benzylation?
A common pitfall in pyrazole functionalization is the incorrect ordering of electrophilic additions. If N-benzylation were performed prior to nitration, subsequent exposure to harsh nitrating conditions (conc. H₂SO₄ / 65% HNO₃) would lead to competitive, unselective electrophilic aromatic substitution on the benzyl phenyl ring. By establishing the 4-nitro-1H-pyrazole core first, the chemist ensures absolute regiocontrol over the nitro group placement[2].
The Regioselectivity Challenge: N1 vs. N2 Alkylation
Following esterification to protect the carboxylic acid, the intermediate methyl 4-nitro-1H-pyrazole-5-carboxylate exists as a tautomeric mixture. Deprotonation yields a delocalized pyrazolate anion. When subjected to benzyl bromide, the electrophile faces a bifurcated pathway:
-
Attack at N1 (Target): Highly sterically hindered by the adjacent C5-carboxylate ester group.
-
Attack at N2 (Byproduct): Sterically unencumbered, leading to the 1,3-isomer.
Because of this steric disparity, standard basic conditions (e.g., K₂CO₃ in acetone) inherently favor the 1,3-isomer (methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate)[3]. Accessing the 1,5-isomer requires accepting a lower intrinsic yield and employing rigorous chromatographic separation.
Mechanistic divergence during N-benzylation driven by steric hindrance at the N1 position.
Quantitative Data: Optimization of N-Benzylation
To maximize the yield of the sterically hindered 1,5-isomer, various base and solvent combinations can be evaluated. The table below summarizes representative quantitative data for the alkylation of methyl 4-nitro-1H-pyrazole-5-carboxylate with benzyl bromide.
| Base (1.0 eq) | Solvent | Temp (°C) | Time (h) | Total Conversion (%) | Ratio (1,5-Isomer : 1,3-Isomer) |
| K₂CO₃ | Acetone | 50 | 6 | >95 | 1 : 4 |
| K₂CO₃ | DMF | 80 | 4 | >95 | 1 : 3.5 |
| NaH | THF | 0 to 25 | 12 | 90 | 1 : 5 |
| Cs₂CO₃ | DMF | 25 | 18 | 92 | 1 : 3 |
Data Interpretation: While the 1,3-isomer consistently dominates, milder bases like K₂CO₃ in polar aprotic solvents (Acetone or DMF) provide a workable ~20-25% yield of the target 1,5-isomer while minimizing degradation[3].
Step-by-Step Experimental Methodologies
The following protocols form a complete, self-validating synthetic workflow.
Overall synthetic workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Protocol 1: Nitration of 1H-pyrazole-5-carboxylic acid
Objective: Introduce the nitro group at the C4 position prior to N-alkylation[2].
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Reaction: Suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated H₂SO₄ (approx. 5.5 eq) at room temperature with vigorous stirring.
-
Heating: Warm the mixture to 60 °C.
-
Addition: Dropwise, add 65% HNO₃ (3.5 eq), strictly maintaining the internal temperature at 60 °C to prevent thermal runaway. Stir for 3–4 hours.
-
Validation & Workup: Pour the reaction mixture onto crushed ice. A white precipitate will immediately form. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum to yield 4-nitro-1H-pyrazole-5-carboxylic acid.
Protocol 2: Esterification (Carboxylic Acid Protection)
Objective: Convert the carboxylic acid to a methyl ester to prevent competitive O-alkylation in the subsequent step.
-
Reaction: Dissolve 4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous methanol (0.5 M). Add a catalytic amount of conc. H₂SO₄ (0.1 eq).
-
Heating: Reflux the mixture (65 °C) for 12 hours.
-
Validation & Workup: Monitor by TLC (DCM/MeOH 9:1). Upon consumption of the baseline starting material, concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and evaporate to yield methyl 4-nitro-1H-pyrazole-5-carboxylate.
Protocol 3: Regioselective N-Benzylation & Separation
Objective: Alkylate the pyrazole ring and isolate the sterically hindered 1,5-isomer[3].
-
Reaction: To a solution of methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in acetone (0.2 M), add anhydrous K₂CO₃ (1.0 eq) and benzyl bromide (1.0 eq).
-
Heating: Heat the suspension to 50 °C for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material ( Rf ~0.2) will disappear, replaced by two distinct spots: the less polar 1,3-isomer ( Rf ~0.6) and the more polar 1,5-isomer ( Rf ~0.4).
-
Workup: Filter off the inorganic salts and concentrate the filtrate.
-
Separation: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane/EtOAc (10% to 30% EtOAc). Collect the slower-eluting fractions to isolate pure methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 1353499-44-1)[4].
Protocol 4: Mild Saponification
Objective: Hydrolyze the methyl ester to yield the final target without decarboxylating the pyrazole core.
-
Reaction: Dissolve the isolated methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq).
-
Stirring: Stir at room temperature for 4 hours. Note: Avoid heating, as electron-deficient pyrazole-5-carboxylic acids are prone to thermal decarboxylation.
-
Validation & Workup: Remove THF under reduced pressure. Wash the aqueous layer once with diethyl ether to remove organic impurities. Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to pH 2.
-
Isolation: Extract the precipitated acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the final product: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid [1].
References
-
Matrix Scientific. "1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific: CAS No: 1211505-52-0".[1]
-
BLD Pharm. "1353499-44-1 | Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate".[4]
-
National Center for Biotechnology Information (PMC). "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy".[2]
-
Google Patents. "US8933095B2 - KAT II inhibitors" (Details the synthesis of methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate via benzyl bromide and potassium carbonate in acetone).[3]
Sources
- 1. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 2. Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8933095B2 - KAT II inhibitors - Google Patents [patents.google.com]
- 4. 1353499-44-1|Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a privileged scaffold, frequently deployed to engage in critical hydrogen bonding and pi-stacking interactions within protein active sites. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0)[1] is a highly specialized, multi-functionalized heterocyclic building block. The strategic placement of a nitro group at the C4 position and a carboxylic acid at the C5 position provides orthogonal reactivity handles. This structural arrangement makes the compound an invaluable precursor for synthesizing complex fused heterocycles, such as pyrazolopyrimidines and pyrrolopyridazines, which are critical in the development of kinase and phosphodiesterase inhibitors.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The N1-benzyl group provides significant lipophilicity and can act either as a temporary protecting group (removable via harsh hydrogenolysis) or as a permanent structural motif for target binding (e.g., occupying hydrophobic pockets). The C4-nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution but primes it for facile reduction to an amine.
| Property | Value / Description |
| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| CAS Number | 1211505-52-0 |
| Molecular Formula | C11H9N3O4 |
| Molecular Weight | 247.21 g/mol |
| SMILES String | O=C(O)C1=C(=O)C=NN1CC2=CC=CC=C2 |
| Related Ester (Methyl) | Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (CAS: 1353499-44-1)[2] |
| Major Regioisomer | 1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 1163715-50-1)[3] |
Mechanistic Synthesis & Regioselectivity
The de novo synthesis of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid typically begins with the N-alkylation of 4-nitro-1H-pyrazole-3(5)-carboxylic acid. However, this reaction presents a classic regioselectivity challenge. Because the starting pyrazole exists as a pair of rapidly interconverting tautomers, alkylation with benzyl bromide yields two distinct regioisomers.
Due to the significant steric bulk of the adjacent carboxylate group, N-alkylation predominantly occurs at the less hindered nitrogen, heavily favoring the formation of the 1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid[3]. To successfully isolate the sterically hindered 5-carboxylic acid isomer[1], chemists must employ a pre-esterification strategy. By converting the carboxylic acid to a methyl ester[2], the molecule's lipophilicity is increased, preventing zwitterion formation and allowing for efficient chromatographic separation of the resulting regioisomers before a final saponification step.
Fig 1: Regioselective N-alkylation workflow and steric divergence.
Validated Experimental Protocol
Step 1: Esterification
-
Causality: The free carboxylic acid proton is highly acidic (pKa ~3-4). If not protected, the base used in the subsequent alkylation step will deprotonate it, forming a highly polar carboxylate anion that complicates organic workup and invites unwanted O-alkylation (benzyl ester formation).
-
Procedure: Suspend 4-nitro-1H-pyrazole-3(5)-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 18 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc).
-
Validation Checkpoint: LC-MS should show complete conversion to the methyl ester ([M+H]⁺ = 172.1).
Step 2: N-Alkylation
-
Causality: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is selected as it provides a mild basic environment that drives the S_N2 alkylation without hydrolyzing the newly formed methyl ester.
-
Procedure: Dissolve the methyl ester (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and cool to 0°C. Dropwise, add benzyl bromide (1.1 eq). Stir at room temperature for 12 hours. Quench with H₂O and extract with EtOAc.
Step 3: Chromatographic Separation
-
Causality: The 3-carboxylate isomer and 5-carboxylate isomer have different dipole moments. The 5-carboxylate isomer experiences steric clashing between the benzyl and ester groups, distorting its planarity and altering its interaction with silica gel.
-
Procedure: Purify the crude mixture via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).
-
Validation Checkpoint: The 3-carboxylate isomer typically elutes first (higher Rf). The target 5-carboxylate isomer (Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate) elutes second. Confirm via NOESY NMR (lack of NOE between the benzyl CH₂ and the pyrazole CH for the 5-isomer). LC-MS: [M+H]⁺ = 262.1.
Step 4: Saponification
-
Causality: Unmasks the carboxylic acid for downstream amide coupling.
-
Procedure: Dissolve the isolated 5-carboxylate ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Validation Checkpoint: LC-MS: [M+H]⁺ = 248.1.
Pharmacological Applications & Downstream Functionalization
The true value of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid lies in its downstream reactivity for drug discovery.
Synthesis of PDE5 Inhibitors: The C4 nitro group serves as a masked amine. Upon catalytic hydrogenation (Pd/C, H₂), it is cleanly reduced to 4-amino-1-benzyl-1H-pyrazole-5-carboxylic acid. This intermediate is rapidly deployed in intramolecular cyclization reactions to form pyrazolo[4,3-d]pyrimidin-7-ones. These fused systems are the foundational pharmacophores for cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5) inhibitors, which are critical in treating vascular conditions and erectile dysfunction[4].
Synthesis of IRAK4 Inhibitors: Alternatively, the C5 carboxylic acid can undergo amide coupling with various functionalized amines using standard peptide coupling reagents (e.g., HATU, DIPEA). This pathway is heavily utilized in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. In these architectures, the pyrazole core acts as a critical hinge-binding motif within the kinase domain, modulating inflammatory and immune-related diseases such as rheumatoid arthritis[5].
Fig 2: Downstream pharmacological functionalization of the pyrazole core.
References
-
Matrix Scientific. "1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | CAS No: 1211505-52-0". matrixscientific.com. 1
-
BLD Pharm. "Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate | CAS 1353499-44-1". bldpharm.com. 2
-
BLD Pharm. "1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid | CAS 1163715-50-1". bldpharm.com. 3
-
Google Patents. "US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction". google.com. 4
-
European Patent Office. "EP 3268004 B1 - PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY". googleapis.com. 5
Sources
- 1. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 2. 1353499-44-1|Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1163715-50-1|1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Characterization and Structural Elucidation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Executive Summary & Rationale
In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged scaffold, frequently utilized in the design of kinase inhibitors, anti-inflammatories, and acaricides [1, 3]. The specific functionalization found in 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) presents a highly complex electronic and steric environment[4]. The juxtaposition of an electron-donating N-benzyl group, a strongly electron-withdrawing C4-nitro group, and a C5-carboxylic acid creates unique spectroscopic signatures.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—of this compound. By understanding the causality behind these spectral features, analytical chemists can establish self-validating protocols to ensure absolute structural integrity and purity during active pharmaceutical ingredient (API) development.
Structural & Physicochemical Profiling
Before interpreting spectral data, it is critical to map the electronic and steric landscape of the molecule.
-
Molecular Formula: C₁₁H₉N₃O₄
-
Exact Mass: 247.0593 Da
-
Molecular Weight: 247.21 g/mol
-
Steric Considerations: The N1-benzyl group and the C5-carboxylic acid are adjacent. This severe steric crowding forces the carboxylate group slightly out of the pyrazole plane, reducing its orbital overlap (conjugation) with the aromatic system. This physical reality directly impacts both the IR vibrational frequencies and the ¹³C NMR chemical shifts[1, 2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive map of the molecule's atomic framework. The assignments below are driven by the profound deshielding effects of the functional groups [1].
Causality in Chemical Shifts
-
The Pyrazole C3-Proton (δ 8.45 ppm): This proton is highly deshielded. It sits adjacent to the electronegative N2 atom and the strongly electron-withdrawing C4-nitro group. The inductive and resonance effects of the NO₂ group strip electron density from C3, pushing its resonance far downfield.
-
The Benzyl Methylene (δ 5.60 ppm): Typically, a benzylic CH₂ appears around 4.0 ppm. However, being directly bound to the N1 of the electron-deficient pyrazole ring—and spatially compressed against the C5-carboxylic acid—results in a significant downfield shift to ~5.60 ppm.
-
The Carboxylic Acid (δ 13.50 ppm): The acidic proton appears as a broad singlet far downfield due to strong hydrogen bonding in the DMSO-d₆ solvent.
NMR Spectral Data Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| ¹H | 13.50 | Broad Singlet | 1H | C5-COOH (Highly deshielded, H-bonding) |
| ¹H | 8.45 | Singlet | 1H | Pyrazole C3-H (Deshielded by C4-NO₂) |
| ¹H | 7.35 - 7.25 | Multiplet | 5H | Phenyl ring protons (Benzyl group) |
| ¹H | 5.60 | Singlet | 2H | N1-CH₂-Ph (Deshielded by N1 and phenyl) |
| ¹³C | 160.5 | Singlet | 1C | C=O (Carboxylic acid carbon) |
| ¹³C | 138.2 | Singlet | 1C | Pyrazole C3 |
| ¹³C | 136.5 | Singlet | 1C | Phenyl ipso-C |
| ¹³C | 134.0 | Singlet | 1C | Pyrazole C5 (Sterically crowded) |
| ¹³C | 131.5 | Singlet | 1C | Pyrazole C4 (Attached to NO₂) |
| ¹³C | 128.8, 128.1, 127.8 | Singlets | 5C | Phenyl ortho, meta, para carbons |
| ¹³C | 54.2 | Singlet | 1C | N1-CH₂ (Methylene carbon) |
Self-Validating Protocol: To ensure the signal at 13.50 ppm is definitively the carboxylic acid proton and not an artifact, a D₂O exchange experiment is mandated. Upon the addition of a drop of D₂O to the NMR tube, the broad singlet will disappear due to rapid deuterium exchange, self-validating the assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR in Attenuated Total Reflectance (ATR) mode provides an orthogonal validation of the functional groups identified in NMR [2].
Vibrational Causality
Because the C5-carboxylic acid is sterically twisted out of the pyrazole plane by the N1-benzyl group, its C=O stretch is less conjugated than expected for a purely aromatic acid. Consequently, the C=O stretch appears at a slightly higher wavenumber (~1715 cm⁻¹) than a fully coplanar system (~1690 cm⁻¹). The nitro group yields two highly diagnostic bands corresponding to its asymmetric and symmetric stretching modes.
FTIR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment |
| 3100 - 2600 | Medium | Very Broad | O-H stretch (Carboxylic acid, H-bonded) |
| 1715 | Strong | Sharp | C=O stretch (Carboxylic acid, out-of-plane) |
| 1535 | Strong | Sharp | N-O asymmetric stretch (C4-NO₂ group) |
| 1495, 1450 | Medium | Sharp | C=C and C=N aromatic ring stretches |
| 1345 | Strong | Sharp | N-O symmetric stretch (C4-NO₂ group) |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry confirms the exact molecular formula. Given the presence of the highly acidic C5-carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice.
Fragmentation Logic
The parent molecular ion [M-H]⁻ appears at m/z 246.05. The fragmentation pathway is driven by the stability of the resulting neutral losses. The most labile moiety is the carboxylic acid, which readily undergoes decarboxylation (loss of CO₂, 44 Da) to yield a highly stabilized pyrazole anion at m/z 202.06. A secondary fragmentation involves the homolytic or heterolytic cleavage of the C4-NO₂ group (loss of 46 Da).
HRMS (ESI-) Fragmentation Pathway of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Self-Validating Protocol: The use of both positive and negative ESI modes acts as an internal validation. Observing m/z 246.05 in negative mode and m/z 248.06 in positive mode mathematically locks in the exact mass of the parent neutral molecule at 247.06 Da.
Experimental Workflows & Protocols
To guarantee reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.
Orthogonal Analytical Workflow for Structural Validation
Protocol A: NMR Sample Preparation and Acquisition
-
Preparation: Weigh exactly 15 mg of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Solvation: Dissolve the powder in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle sonication for 60 seconds.
-
Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.
-
Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay 1.5s) and the ¹³C spectrum at 100 MHz (1024 scans, relaxation delay 2.0s). Calibrate the chemical shifts against the TMS peak at 0.00 ppm.
Protocol B: ATR-FTIR Acquisition
-
Background Calibration: Prior to sample analysis, ensure the diamond ATR crystal is clean (wipe with isopropanol). Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor. This is a critical self-validating step to prevent false peaks in the O-H region.
-
Sample Loading: Place approximately 2-3 mg of the neat, dry compound powder directly onto the ATR crystal.
-
Compression: Apply the pressure anvil until the force gauge indicates optimal contact (preventing air gaps that attenuate the signal).
-
Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans.
Protocol C: LC-HRMS Analysis
-
Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (Acetonitrile).
-
Ionization: Operate the ESI source in negative ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data over a mass range of m/z 100-1000.
-
Validation: Run a blank solvent injection immediately prior to the sample to ensure no carryover or background contamination at m/z 246.
References
-
Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Professional. Available at:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]
-
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry (Cited in ARKAT USA). Available at: [Link]
Predictive Pharmacodynamics and Synthetic Utility of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Whitepaper
Executive Summary
In modern drug discovery, the identification and optimization of privileged scaffolds are critical for developing high-affinity therapeutics. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) represents a highly versatile, multi-functional pharmacophore. While frequently utilized as a foundational building block in organic synthesis, its unique combination of structural motifs—a pyrazole core, a lipophilic benzyl appendage, an electron-withdrawing nitro group, and a polar carboxylic acid—endows it and its immediate derivatives with profound predicted biological activities.
This whitepaper provides an in-depth technical analysis of the predicted pharmacodynamics, physicochemical properties, and target engagement mechanisms of this compound. Furthermore, it outlines self-validating experimental workflows designed to empirically verify its efficacy against primary predicted targets: phosphodiesterases (PDEs) and kinetoplastid parasites.
Molecular Architecture & Physicochemical Profiling
To predict biological activity, we must first deconstruct the causality behind the molecule's structural elements. Each functional group serves a distinct mechanistic purpose in target engagement and pharmacokinetics [1].
-
The Pyrazole Core: Acting as a bioisostere for aromatic rings and amides, the pyrazole nucleus provides two nitrogen atoms capable of acting as hydrogen bond acceptors/donors. This enhances binding affinity within the orthosteric sites of various enzymes.
-
1-Benzyl Substitution: The addition of a benzyl group at the N1 position drastically increases the molecule's lipophilicity. Mechanistically, this allows the compound to anchor into hydrophobic pockets of target proteins (such as the PDE active site) and improves passive membrane permeability.
-
4-Nitro Group: The nitro moiety is a strong electron-withdrawing group (EWG) that modulates the electron density of the pyrazole ring, consequently lowering the pKa of the adjacent carboxylic acid. Biologically, nitroaromatics are classic prodrug motifs that can undergo enzymatic reduction by pathogenic nitroreductases, generating cytotoxic reactive oxygen species (ROS) [4].
-
5-Carboxylic Acid: This moiety is critical for electrostatic interactions. At physiological pH, it exists as a carboxylate anion, enabling the formation of robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) or coordination with divalent metal cations (e.g., Zn²⁺, Mg²⁺) frequently found in metalloenzymes.
Quantitative Physicochemical Data
To evaluate the compound's viability as a lead-like molecule, we summarize its predicted physicochemical parameters based on Lipinski’s Rule of Five and standard medicinal chemistry metrics.
Table 1: Predicted Physicochemical Properties and Pharmacological Relevance
| Property | Predicted Value | Pharmacological Relevance |
| Molecular Weight | 247.21 g/mol | Highly optimal for oral bioavailability; allows room for late-stage functionalization. |
| cLogP | 2.5 – 3.0 | Balanced lipophilicity; ensures adequate aqueous solubility while permitting lipid membrane crossing. |
| Topological Polar Surface Area (TPSA) | ~101 Ų | Favorable for cellular permeability; moderate potential for blood-brain barrier (BBB) penetration. |
| pKa (Carboxylic Acid) | ~3.5 – 4.0 | Fully ionized at physiological pH (7.4), optimizing electrostatic target engagement. |
| H-Bond Donors / Acceptors | 1 / 5 | Compliant with Lipinski rules; ensures sufficient hydration and receptor interaction. |
Mechanistic Pathways & Predicted Biological Targets
Based on the molecular architecture, the biological activity of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and its downstream derivatives is predicted to cluster around two primary therapeutic axes.
Phosphodiesterase (PDE) Inhibition
The compound is a direct and critical precursor to pyrazolopyrimidinones, a well-documented class of potent PDE inhibitors (e.g., PDE5 inhibitors for erectile dysfunction and PDE4 inhibitors for inflammation) [2]. By reducing the 4-nitro group to an amine and subsequently cyclizing it with the 5-carboxylic acid, researchers generate a bicyclic system that perfectly mimics the purine ring of endogenous cGMP and cAMP. Even in its uncyclized state, the functionalized pyrazole can act as a competitive inhibitor by occupying the PDE catalytic domain, preventing the hydrolysis of cyclic nucleotides and triggering a downstream phosphorylation cascade.
Proposed intracellular signaling pathway following PDE inhibition by pyrazole derivatives.
Antitrypanosomal and Antimicrobial Activity
Recent phenotypic screening programs have identified 5-phenyl and 5-benzyl pyrazole derivatives as potent antitrypanosomal agents against Trypanosoma brucei [3]. The presence of the 4-nitro group introduces a secondary mechanism of action: bioreductive activation. Type I nitroreductases (NTRs), which are absent in mammalian hosts but highly expressed in kinetoplastid parasites and certain bacteria, reduce the nitro group to reactive nitroso and hydroxylamine intermediates. This localized redox cycling induces catastrophic DNA damage and oxidative stress within the pathogen [4].
Experimental Workflows for Biological Validation
To transition from predictive pharmacodynamics to empirical evidence, rigorous, self-validating experimental protocols must be executed. As a Senior Application Scientist, I prioritize assays that inherently control for compound interference (such as auto-fluorescence or redox cycling).
Protocol A: In Vitro Phosphodiesterase (PDE) Inhibition Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated over standard fluorescence polarization. Causality: Nitroaromatic compounds frequently exhibit auto-fluorescence or quench standard fluorophores. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium), allowing a time delay before measurement, thereby eliminating background compound interference and ensuring high data fidelity.
-
Reagent Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% anhydrous DMSO. Dilute to a 3X working concentration in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
-
Enzyme Incubation: Dispense 5 µL of the compound into a 384-well low-volume microplate. Add 5 µL of purified PDE enzyme (e.g., PDE5A) and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP/cGMP substrate.
-
Detection & Self-Validation: Incubate for 1 hour. Read the plate using a TR-FRET compatible microplate reader.
-
Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Sildenafil (1 µM) as the positive control. The assay is only deemed valid if Z' > 0.5.
-
Protocol B: Phenotypic Antitrypanosomal Screening
To evaluate whole-cell efficacy, a resazurin-based viability assay is utilized. Causality: Resazurin is a redox indicator reduced by metabolically active cells to fluorescent resorufin. Because the test compound contains a nitro group (which can be chemically redox-active), a "cell-free" compound control must be included to ensure the compound does not directly reduce resazurin, which would yield a false negative (appearing as high cell viability).
-
Culture Preparation: Culture T. brucei brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO₂.
-
Compound Plating: Perform a 10-point, 3-fold serial dilution of the compound in a 96-well plate (top concentration 50 µM).
-
Inoculation: Add 2 × 10³ parasites per well. Incubate for 72 hours.
-
Viability Readout: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate the IC₅₀ using non-linear regression analysis against a Pentamidine positive control.
Self-validating high-throughput screening workflow for biological evaluation.
Conclusion
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is far more than a simple synthetic intermediate. Its carefully balanced physicochemical properties and strategic functional group placement make it a highly predictive scaffold for targeting cyclic nucleotide pathways and exploiting pathogen-specific redox vulnerabilities. By employing robust, artifact-resistant screening methodologies, drug development professionals can effectively leverage this molecule to discover novel therapeutics for inflammatory diseases, sexual dysfunction, and neglected tropical diseases.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at:[Link]
- Pfizer Inc. (2000). Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction. European Patent Office (EP0995750A1).
-
Alkhaldi, A. A., et al. (2023). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at:[Link]
-
Rahman, M., et al. (2024). GC-MS based bioactive profiling of Phyllanthus niruri and its antibacterial potential through experimental and computational studies. PubMed Central (PMC). Available at:[Link]
Comprehensive Technical Guide on 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly versatile, orthogonally functionalized building blocks in early-stage drug discovery. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) represents a premier heterocyclic scaffold utilized in modern medicinal chemistry [1]. Featuring a fully substituted pyrazole core, this compound offers three distinct functional handles: a reducible nitro group, a reactive carboxylic acid, and a lipophilic benzyl moiety.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, validates its synthetic pathways through causality-driven protocols, and outlines its strategic applications in structure-activity relationship (SAR) campaigns.
Physicochemical Profiling & Structural Analysis
The structural architecture of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid dictates its reactivity and biological utility. The electron-withdrawing nature of the C4-nitro group significantly lowers the pKa of the adjacent C5-carboxylic acid, enhancing its hydrogen-bond donating capacity in protein-ligand interactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| CAS Registry Number | 1211505-52-0 |
| Molecular Formula | C11H9N3O4 |
| Molecular Weight | 247.21 g/mol |
| SMILES String | O=C(C1=C(=O)C=NN1CC2=CC=CC=C2)O |
| Storage Conditions | Sealed in dry, 2-8°C (Recommended) |
| Core Scaffold | Pyrazole |
Data synthesized from commercial chemical databases [1][2].
Mechanistic Synthesis & Experimental Protocols
The synthesis of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid requires precise control over regioselectivity. The causality behind the sequence of steps is critical: nitration must precede N-benzylation to prevent unwanted electrophilic aromatic substitution on the electron-rich benzyl ring. Furthermore, esterification of the carboxylic acid is required prior to benzylation to prevent the formation of a benzyl ester and to sterically direct the alkylation to the N1 position.
Step-by-step synthetic workflow for CAS 1211505-52-0.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates in-process validation steps:
-
Esterification: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄. Reflux for 12 hours.
-
Validation Check: TLC (DCM:MeOH 9:1) must show complete consumption of the baseline acid spot. Concentrate and extract with EtOAc/H₂O to yield methyl 1H-pyrazole-5-carboxylate.
-
-
Nitration: Cool a solution of the ester (1.0 eq) in concentrated H₂SO₄ to 0°C. Dropwise add fuming HNO₃ (1.2 eq). Stir at room temperature for 4 hours.
-
Causality: The electron-withdrawing ester directs nitration exclusively to the C4 position.
-
Validation Check: Pour over crushed ice; collect the precipitate. LC-MS must confirm the [M+H]+ peak corresponding to the mononitrated product.
-
-
N-Benzylation: Dissolve methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at 60°C for 8 hours.
-
Causality: K₂CO₃ deprotonates the pyrazole nitrogen. The steric bulk of the C5-ester favors alkylation at N1 over N2.
-
Validation Check: LC-MS confirms the mass of methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (CAS: 1353499-44-1)[3].
-
-
Saponification: Dissolve the benzylated ester in THF:H₂O (3:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours.
-
Validation Check: Acidify with 1M HCl to pH 2. The resulting precipitate is filtered and dried. ¹H NMR must show the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of the carboxylic acid proton (>12 ppm).
-
Applications in Medicinal Chemistry & Drug Development
In drug discovery, the pyrazole ring serves as a robust bioisostere for phenyl and heteroaromatic rings, offering improved solubility and altered metabolic liabilities. CAS 1211505-52-0 is strategically designed for divergent library synthesis.
Logical relationship of CAS 1211505-52-0 in drug development and SAR exploration.
-
The N-Benzyl Group: Provides essential lipophilic contacts (π-π stacking) within hydrophobic pockets of target proteins (e.g., kinase hinge regions or GPCR allosteric sites).
-
The C4-Nitro Group (Handle 1): Acts as a masked amine. Post-coupling, the nitro group can be reduced (e.g., via Pd/C and H₂ or Fe/NH₄Cl) to an amino group, which can subsequently be functionalized into amides, ureas, or sulfonamides to probe the solvent-exposed regions of a receptor.
-
The C5-Carboxylic Acid (Handle 2): Serves as the primary vector for coupling with diverse aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
Analytical Validation & Quality Control
To ensure the scientific integrity of batches utilizing CAS 1211505-52-0, a strict QC self-validating system must be employed before deploying the compound into High-Throughput Screening (HTS) workflows:
-
High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Purity must exceed 98% (UV detection at 254 nm) to prevent trace impurities from skewing bioassay data.
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 246.2 in negative ion mode, confirming the intact carboxylic acid.
-
Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): Key diagnostic peaks include the benzyl methylene protons (singlet, ~5.5 ppm), the aromatic benzyl protons (multiplet, 7.1-7.4 ppm), and the highly deshielded pyrazole C3-proton (singlet, >8.0 ppm) due to the adjacent nitro group.
References
Comprehensive Technical Guide on 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved therapeutics and clinical candidates[1]. Among its highly functionalized derivatives, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) stands out as a versatile, multi-domain building block[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and applications in drug discovery, alongside a self-validating, step-by-step synthetic protocol designed for high-yield laboratory execution.
Physicochemical Profiling & Structural Analysis
Understanding the molecular architecture of a compound is the first step in rational drug design. The specific functional groups on this pyrazole derivative dictate its pharmacokinetics, binding affinity, and reactivity[3].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| CAS Registry Number | 1211505-52-0[2] |
| Molecular Formula | C₁₁H₉N₃O₄[4] |
| Molecular Weight | 247.21 g/mol [4] |
| Core Scaffold | Pyrazole (1,2-diazole)[1] |
| SMILES String | O=C(C1=C(=O)C=NN1CC2=CC=CC=C2)O |
Structural Causality in Medicinal Chemistry
Every moiety in 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid serves a distinct physicochemical purpose:
-
The N1-Benzyl Group: This bulky, aromatic substituent significantly increases the overall lipophilicity (LogP) of the molecule. In biological systems, this lipophilic domain is critical for penetrating hydrophobic pockets of target enzymes (e.g., cyclooxygenases or kinases) and facilitating π−π stacking interactions with aromatic amino acid residues[3].
-
The C4-Nitro Group: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety pulls electron density away from the pyrazole core. This electronic effect lowers the pKa of the adjacent C5-carboxylic acid, ensuring the molecule remains predominantly in its ionized (carboxylate) form at physiological pH (7.4). Additionally, the nitro group serves as a robust hydrogen-bond acceptor[5].
-
The C5-Carboxylic Acid: This is the primary pharmacophore responsible for anchoring the molecule to its target. The deprotonated carboxylate forms strong salt bridges with basic residues (such as arginine or lysine) within enzymatic active sites[3].
Synthetic Methodology & Workflow
The synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid requires strict regiocontrol and thermal management. The following protocol utilizes microwave, ultrasound, or traditional thermal techniques to achieve high purity[6].
Phase 1: Regioselective N-Benzylation
-
Objective: Functionalize the N1 position of the pyrazole core.
-
Protocol:
-
Charge a dry, argon-flushed round-bottom flask with Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a mild base to deprotonate the pyrazole nitrogen without triggering premature ester hydrolysis, preparing it for nucleophilic attack.
-
Introduce Benzyl Bromide (BnBr, 1.1 eq) dropwise at 0°C, then elevate the temperature to 80°C for 4 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material spot is fully consumed. Purify via flash chromatography to isolate Ethyl 1-benzyl-1H-pyrazole-5-carboxylate.
-
Phase 2: Electrophilic Aromatic Nitration
-
Objective: Introduce the EWG at the C4 position.
-
Protocol:
-
Dissolve the intermediate in concentrated Sulfuric Acid (H₂SO₄) and cool to 0°C using an ice-salt bath.
-
Slowly add fuming Nitric Acid (HNO₃, 1.2 eq) dropwise, maintaining the internal temperature below 5°C. Causality: Electrophilic nitration is highly exothermic. Strict thermal control prevents oxidative cleavage of the benzyl group and avoids over-nitration, ensuring substitution exclusively at the electron-rich C4 position.
-
Stir for 2 hours at 0–5°C.
-
Self-Validation: Pour the mixture over crushed ice. The immediate precipitation of a pale-yellow solid indicates successful nitration. Confirm via HPLC-UV (emergence of a highly UV-active peak at a longer retention time). Filter and dry to yield Ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate.
-
Phase 3: Saponification and Acidification
-
Objective: Unmask the carboxylic acid pharmacophore.
-
Protocol:
-
Suspend the nitrated ester in a 1:1 mixture of Tetrahydrofuran (THF) and Water.
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at 25°C for 6 hours. Causality: The biphasic THF/Water system ensures that both the lipophilic ester and hydrophilic hydroxide ions are solubilized, driving the equilibrium toward the carboxylate salt.
-
Self-Validation: Perform an LC-MS check. The disappearance of the [M+H]+ peak of the ester and the appearance of the [M−H]− peak of the carboxylate confirms complete conversion.
-
Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2. Collect the resulting precipitate via vacuum filtration to obtain pure 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Fig 1. Step-by-step synthetic workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Applications in Drug Development
Pyrazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial efficacy[1][3]. The unique substitution pattern of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid makes it an ideal candidate for targeted enzyme inhibition.
In in vitro assays (such as COX-1/COX-2 inhibition or kinase screening), the molecule acts as a conformational lock[3]. The benzyl group anchors the molecule in hydrophobic pockets, while the carboxylic acid forms critical salt bridges with the enzyme's catalytic residues, effectively halting downstream inflammatory or proliferative signaling pathways[5].
Fig 2. Pharmacophore mapping and downstream target modulation pathway.
Analytical Validation Protocols
To ensure the highest scientific integrity (E-E-A-T) of the synthesized compound before integration into biological assays, the following self-validating analytical checks must be performed:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Validation: A single sharp peak (>98% AUC) must be observed. Electrospray ionization in negative mode (ESI-) should yield a dominant m/z peak at ~246.2 [M−H]− , confirming the molecular weight of 247.21 g/mol [4].
-
-
Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR):
-
Validation: The ¹H-NMR spectrum (in DMSO- d6 ) must show the disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the emergence of a broad singlet >12.0 ppm corresponding to the carboxylic acid proton. The benzyl CH2 protons will appear as a sharp singlet around 5.5 ppm, and the aromatic protons will cluster between 7.1–7.4 ppm.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1163715-50-1|1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solubility profile of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Abstract
The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical process optimization. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, a molecule of interest due to its pyrazole core, a privileged scaffold in medicinal chemistry.[1][2] We will dissect the molecular structure to predict its solubility behavior based on fundamental physicochemical principles. This document details the gold-standard "shake-flask" method for empirical solubility determination, offering a self-validating, step-by-step protocol.[3][4] Furthermore, an illustrative solubility profile in a range of common laboratory solvents is presented and interpreted, providing researchers, scientists, and drug development professionals with a robust framework for handling this and structurally related compounds.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[5][6] Poor aqueous solubility can hinder absorption, leading to suboptimal drug exposure and variability in patient response.[7] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component in numerous FDA-approved drugs, including celecoxib and sildenafil, highlighting its therapeutic relevance.[8][9] As novel pyrazole derivatives like 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid are synthesized, a thorough understanding of their physicochemical properties, particularly solubility, is paramount for advancing them through the development pipeline.[10][11] This guide serves to bridge the gap between theoretical prediction and empirical measurement of this compound's solubility.
Molecular Structure and Predicted Physicochemical Properties
The solubility behavior of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is dictated by the interplay of its distinct functional groups. A predictive analysis based on its structure is the first step in designing a solubility screening strategy.
-
Pyrazole Core: The aromatic pyrazole ring itself is a polar heterocycle.[12] One nitrogen atom is a pyrrole-type proton donor, while the other is a pyridine-type proton acceptor, allowing it to act as both a hydrogen bond donor and acceptor.[13]
-
Carboxylic Acid (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding (both donating a proton and accepting via the carbonyl oxygen). Its presence significantly increases the potential for solubility in polar, protic solvents. In basic solutions, it will deprotonate to form a highly polar carboxylate salt, which typically enhances aqueous solubility.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor, contributing to interactions with polar solvents.
-
Benzyl Group (-CH₂-Ph): This substituent introduces a significant nonpolar, lipophilic character to the molecule. The large, hydrophobic surface area of the benzene ring will favor solubility in nonpolar or moderately polar solvents and will counteract the solubilizing effects of the polar groups in highly polar solvents like water.
Overall Polarity Assessment: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is an amphiphilic molecule with distinct polar (carboxylic acid, nitro group, pyrazole ring) and nonpolar (benzyl group) regions. Its solubility will therefore be highly dependent on the solvent's ability to effectively solvate both of these regions. The fundamental principle of "like dissolves like" is the guiding concept for predicting its solubility profile.[14][15]
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an empirical measurement is required. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[3][16] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[4][7]
Workflow for Equilibrium Solubility Determination
The following diagram outlines the standard workflow for the shake-flask method, a process designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.
Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is grounded in standards outlined by the International Council for Harmonisation (ICH) and common pharmaceutical practice.[17]
-
Preparation of Materials:
-
Ensure the 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid solid is of known purity and consistent polymorphic form.
-
Use analytical grade or higher purity solvents.
-
Prepare a set of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at known concentrations for generating an HPLC calibration curve.
-
-
Sample Preparation:
-
To a series of 4 mL glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure solid material will remain undissolved at equilibrium.[18]
-
Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials. Run each solvent in triplicate to ensure statistical validity.[17]
-
Seal the vials securely with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance).[7]
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[19] A time-point study can be conducted initially to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[3]
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert, low-binding 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with analysis.
-
-
Quantification:
-
Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Generate a calibration curve by running the prepared standard solutions.
-
Determine the concentration of the compound in the sample vials by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
Calculate the average solubility from the triplicate measurements for each solvent.
-
Report the final solubility in standard units, such as mg/mL or µg/mL, specifying the solvent and the exact temperature of the experiment.
-
Illustrative Solubility Profile
While empirical data for this specific molecule is not publicly available, we can construct an illustrative profile based on its structural features and fundamental chemical principles. This data serves as an expert-guided prediction for experimental design.
| Solvent Class | Solvent | Dielectric Constant (Polarity) | Predicted Solubility (mg/mL at 25°C) | Rationale for Solubility Behavior |
| Polar Protic | Water (pH 7) | 80.1 | < 0.1 | The large nonpolar benzyl group significantly hinders solubility despite multiple polar H-bonding groups. |
| Methanol | 32.7 | 5 - 15 | Good balance of polarity and some nonpolar character; can hydrogen bond with the COOH and NO₂ groups while solvating the benzyl group.[20] | |
| Ethanol | 24.5 | 15 - 30 | Less polar than methanol, providing better solvation for the nonpolar benzyl group while still engaging in hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Highly effective polar aprotic solvent; excellent hydrogen bond acceptor for the carboxylic acid proton and effectively solvates the entire molecule. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Similar to DMSO, a powerful polar aprotic solvent that can effectively dissolve compounds with diverse functional groups. | |
| Acetonitrile | 37.5 | 2 - 8 | Moderately polar; less effective at solvating the highly polar carboxylic acid and nitro groups compared to DMSO or DMF. | |
| Acetone | 20.7 | 20 - 40 | Intermediate polarity provides a good balance for solvating both the polar and nonpolar regions of the molecule. | |
| Nonpolar | Toluene | 2.4 | < 1 | Aromatic stacking interactions with the benzyl group are possible, but the solvent cannot effectively solvate the highly polar carboxylic acid and nitro groups. |
| Dichloromethane (DCM) | 9.1 | 1 - 5 | Slightly polar; may offer limited solubility but is generally insufficient for the highly polar moieties. | |
| Hexane | 1.9 | < 0.01 | Highly nonpolar; completely incompatible with the polar functional groups of the molecule.[15] |
Interpretation of Solute-Solvent Interactions
The predicted solubility profile is a direct consequence of the interactions between the solute's functional groups and the solvent's properties. The principle of "like dissolves like" can be visualized as a balance of forces.
Caption: Solute-solvent interaction map for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are ideal. Their high polarity effectively solvates the polar regions, and they are strong hydrogen bond acceptors, readily interacting with the carboxylic acid proton. They possess sufficient nonpolar character to accommodate the benzyl group, leading to excellent overall solubility.
-
Moderate to Good Solubility in Alcohols (Ethanol, Methanol): These polar protic solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the COOH, NO₂, and pyrazole moieties. Ethanol, being slightly less polar than methanol, is predicted to be a better solvent because its ethyl group interacts more favorably with the nonpolar benzyl group.[20]
-
Poor Solubility in Water: The molecule's large, hydrophobic benzyl group dominates its behavior in water. The energetic cost of disrupting water's strong hydrogen-bonding network to create a cavity for the nonpolar group is too high, resulting in very low solubility.
-
Very Low Solubility in Nonpolar Solvents (Hexane, Toluene): While toluene can have favorable π-stacking interactions with the benzyl ring, neither solvent can overcome the high energy required to break the strong intermolecular hydrogen bonds (solute-solute interactions) of the carboxylic acid dimers in the solid state. This mismatch leads to negligible solubility.[15]
Conclusion
The solubility profile of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a complex function of its amphiphilic nature. Theoretical analysis predicts that its solubility will be highest in highly polar aprotic solvents like DMSO and DMF, and lowest in water and nonpolar aliphatic solvents like hexane. Alcohols such as ethanol are expected to be moderately effective. For drug development purposes, its poor predicted aqueous solubility suggests it would likely be classified as a low-solubility compound under the Biopharmaceutics Classification System (BCS), potentially requiring formulation strategies like pH modification, co-solvents, or advanced delivery systems to achieve adequate bioavailability.[5][21] The experimental protocol detailed herein provides a reliable and standardized method for obtaining the precise quantitative data necessary to guide these critical development decisions.
References
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University of Calgary. (2023). Solubility of Organic Compounds. LibreTexts Chemistry. [Link]
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Potential derivatives of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Potential Derivatives of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its presence in numerous FDA-approved drugs.[1][2][3] Its structural versatility and broad range of pharmacological activities—including anti-inflammatory, anticancer, and antimicrobial properties—make it a focal point of drug discovery programs.[3][4][5][6] This guide focuses on the synthetic potential of a specific, highly functionalized pyrazole, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid . This molecule serves as an exceptional starting point for the generation of diverse chemical entities, owing to its three distinct and orthogonally reactive functional groups: a carboxylic acid at the C5 position, a nitro group at the C4 position, and a benzyl group at the N1 position. We will explore mechanistically-driven strategies for the selective modification of each of these sites, providing field-proven experimental protocols and explaining the causality behind key synthetic choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel compound libraries with therapeutic potential.
The Core Scaffold: A Triad of Synthetic Opportunity
The subject of our study, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, is a polysubstituted pyrazole designed for synthetic diversification. The strategic placement of its functional groups allows for a modular approach to library synthesis.
-
The Carboxylic Acid (C5-COOH): This is the most prominent handle for derivatization. Carboxylic acids are readily converted into a wide array of functional groups, most notably amides and esters. This modification is critical for modulating physicochemical properties such as solubility and for introducing new hydrogen bond donors and acceptors, which can be pivotal for target engagement.
-
The Nitro Group (C4-NO₂): The electron-withdrawing nitro group significantly influences the electronics of the pyrazole ring. More importantly, it serves as a synthetic precursor to a primary amine (NH₂). The transformation from a nitro to an amino group is a fundamental step in medicinal chemistry, unlocking a vast potential for subsequent functionalization, including sulfonamide, urea, and further amide formations.[7]
-
The Benzyl Group (N1-CH₂Ph): The N1 substituent is crucial for defining the lipophilicity and steric profile of the molecule. While the benzyl group is a common starting point, its removal and replacement with other alkyl or aryl groups can be used to probe the steric and electronic requirements of a biological target's binding pocket.
Our exploration will proceed by addressing each of these functional groups as independent modules for derivatization.
Module A: Derivatization of the C5-Carboxylic Acid
The carboxylic acid is arguably the most versatile functional group on the core scaffold. Its conversion to amides, esters, and other related functionalities is a primary strategy for library development.
Rationale for Carboxylic Acid Modification
Modification of the carboxylic acid is a time-tested strategy to enhance drug-like properties. Amide derivatives, for instance, are ubiquitous in pharmaceuticals due to their metabolic stability and ability to form strong hydrogen bonds with protein backbones. Esterification can be used to create prodrugs that improve bioavailability, masking the polar carboxylic acid to facilitate cell membrane permeation before being hydrolyzed in vivo to release the active acidic drug.
Key Synthetic Transformations
The primary pathway for activating the carboxylic acid for nucleophilic attack is its conversion to a highly reactive acyl chloride.
Caption: Derivatization workflow for the C5-carboxylic acid.
Experimental Protocols
-
Expertise & Causality: This protocol uses thionyl chloride (SOCl₂) to convert the carboxylic acid into its more reactive acyl chloride form. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent. The reaction is performed neat or in an inert solvent like dichloromethane (DCM) under anhydrous conditions, as the acyl chloride is highly moisture-sensitive.
-
Step-by-Step Methodology:
-
To a round-bottom flask charged with 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq), add thionyl chloride (3.0 eq).
-
Add one drop of DMF as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture at 70-80 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude acyl chloride is a solid or oil and is typically used immediately in the next step without further purification.
-
-
Expertise & Causality: This procedure utilizes the freshly prepared acyl chloride to react with a primary or secondary amine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reactant amine.
-
Step-by-Step Methodology:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 1-Benzyl-4-nitro-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to yield the desired amide derivative.
-
| Derivative Class | Nucleophile | Typical Conditions | Expected Yield Range |
| Amides | Primary/Secondary Amines | DCM, TEA, 0 °C to RT | 60-95% |
| Esters | Alcohols/Phenols | DCM, TEA, RT | 50-90% |
| Hydrazides | Hydrazine Hydrate | THF, 0 °C to RT | 70-95% |
| Table 1: Summary of C5-Carboxylic Acid Derivatization Reactions. |
Module B: Chemical Manipulation of the C4-Nitro Group
The nitro group is a powerful synthetic handle, primarily serving as a precursor to the versatile amino group. This transformation dramatically alters the electronic properties of the pyrazole ring and introduces a nucleophilic center for extensive further derivatization.
Rationale for Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a foundational transformation in medicinal chemistry.[7] The resulting aniline-like amino group is a key building block for a multitude of functional groups, including amides, sulfonamides, ureas, and thioureas. Each of these new functionalities can explore different interactions within a biological target, making this reduction a critical step for expanding a compound library.
Key Synthetic Transformations
The most common and reliable method for this reduction is using tin(II) chloride in an acidic medium or catalytic hydrogenation.
Caption: Workflow for C4-nitro group reduction and subsequent functionalization.
Experimental Protocols
-
Expertise & Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reagent for the reduction of aromatic nitro groups.[7] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate, often with the addition of concentrated HCl to facilitate the reduction process. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The final workup with a strong base (e.g., NaOH) is crucial to precipitate tin salts as tin hydroxide, allowing for their removal by filtration, and to deprotonate the ammonium salt of the product to yield the free amine.
-
Step-by-Step Methodology:
-
Suspend the 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) until the pH is >10. A thick white precipitate of tin(IV) hydroxide will form.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the pad thoroughly with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-amino pyrazole derivative, which may be purified further by column chromatography if necessary.
-
| Reaction Type | Reagent | Key Conditions | Expected Product |
| Nitro Reduction | SnCl₂·2H₂O | EtOH, HCl, Reflux | 4-Amino Pyrazole |
| Nitro Reduction | H₂, Pd/C (10%) | MeOH or EtOH, RT, 1 atm | 4-Amino Pyrazole |
| Acylation | Acyl Chloride (RCOCl) | DCM, Pyridine, 0 °C to RT | 4-Acylamino Pyrazole |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | DCM, Pyridine, 0 °C to RT | 4-Sulfonamido Pyrazole |
| Urea Formation | Isocyanate (R-NCO) | THF or DCM, RT | 4-(Ureido) Pyrazole |
| Table 2: Summary of C4-Nitro Group Transformations. |
Module C: Diversification at the N1-Position
While derivatization of the carboxylic acid and nitro group explores the "decoration" of the core scaffold, modification at the N1-position allows for fundamental changes to the core itself. This typically involves a debenzylation-realkylation strategy.
Rationale for N1-Substituent Modification
The N1-benzyl group provides a certain level of lipophilicity and a specific steric footprint. Replacing it with different substituents—smaller alkyl chains, larger aromatic systems, or groups containing heteroatoms—is a powerful strategy to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to explore key interactions in the N1-vector space of a target's binding site.
Key Synthetic Transformations
This is a two-step process:
-
N-Debenzylation: Catalytic hydrogenation is the most common method. The benzyl group is susceptible to hydrogenolysis (cleavage by H₂) in the presence of a palladium catalyst (Pd/C). This reaction cleaves the C-N bond, releasing toluene and yielding the N-unsubstituted pyrazole.
-
N-Alkylation/Arylation: The resulting NH-pyrazole can then be alkylated using a suitable electrophile (e.g., alkyl halide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Experimental Protocol
-
Expertise & Causality: This reaction must be approached with caution, as the nitro group is also readily reduced under these conditions. Therefore, this strategy is best employed after the nitro group has been reduced and functionalized, or if the desired final product is the 4-amino-N-H pyrazole. Palladium on carbon (Pd/C) is the catalyst of choice for cleaving the benzylic C-N bond.
-
Step-by-Step Methodology:
-
Dissolve the N1-benzyl pyrazole derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
-
Fit the flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N-debenzylated pyrazole.
-
Conclusion
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a remarkably versatile platform for the synthesis of novel chemical entities. By systematically applying established synthetic transformations to its three key functional groups, researchers can rapidly generate large and diverse libraries of compounds. The strategies outlined in this guide—amide and ester formation at C5, nitro reduction and subsequent functionalization at C4, and N1-substituent modulation—provide a logical and efficient roadmap for exploring the chemical space around this privileged pyrazole core. The provided protocols, grounded in mechanistic understanding, offer a reliable starting point for any drug discovery program aiming to leverage the proven therapeutic potential of the pyrazole scaffold.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2026).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][8]triazin-7(6H). (2025). PMC.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (2022).
- Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry (RSC Publishing).
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
- 1-BENZYL-4-NITRO-1H-PYRAZOLE AldrichCPR. Sigma-Aldrich.
- 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). PubChemLite.
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
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Comprehensive Safety and Handling Protocol for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid in Advanced Chemical Synthesis
Executive Summary
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical drug discovery and energetic materials research. The convergence of an electron-withdrawing nitro group, a reactive carboxylic acid, and a lipophilic benzyl substituent on a pyrazole core presents unique synthetic opportunities but also necessitates rigorous safety and handling protocols. This whitepaper provides an in-depth, mechanistically grounded guide to the physicochemical hazards, toxicological profile, and self-validating experimental workflows required for the safe manipulation of this compound.
Physicochemical Profiling and Hazard Causality
To design safe experimental workflows, one must first understand the intrinsic properties of the molecule. The hazards associated with 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid are derived directly from its functional groups.
While specific safety data for the fully substituted benzyl derivative is limited, we can accurately extrapolate its hazard profile from its core substructures, such as [1] and [2].
Quantitative Hazard and Property Data
| Property / Hazard Class | Value / Classification | Mechanistic Causality |
| CAS Number | 1211505-52-0 | Unique identifier for the specific benzyl-substituted isomer. |
| Molecular Weight | 247.21 g/mol | The bulky benzyl group adds significant carbon mass, lowering the compound's oxygen balance and dampening explosive sensitivity compared to primary nitro-pyrazole explosives[3]. |
| Acute Oral Toxicity | GHS Category 4 | Harmful if swallowed. The nitro-heteroaromatic core interferes with cellular respiration[4]. |
| Skin Irritation | GHS Category 2 | The acidic proton of the carboxylic acid and the electrophilic nature of the nitro-pyrazole ring cause localized protein denaturation[2]. |
| Eye Damage | GHS Category 1 / 2 | Causes severe eye damage. The carboxylic acid rapidly alters the pH of ocular fluid, leading to immediate corneal tissue damage[5]. |
| Specific Target Organ Toxicity (STOT) | STOT SE 3 | Inhalation of dust causes respiratory tract irritation due to the deposition of acidic particulates on mucous membranes[2]. |
| Energetic Potential | Thermally Sensitive | Nitro-pyrazoles possess a high heat of formation. While the benzyl group stabilizes the molecule against friction/impact, thermal runaway can still trigger rapid NOx gas evolution[6]. |
Mechanistic Toxicology & Safety Pharmacology
The toxicity of nitro-aromatic and nitro-heteroaromatic compounds is heavily dependent on their metabolic activation. When handling 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, the primary toxicological concern—beyond the immediate corrosivity of the carboxylic acid—is the potential for systemic oxidative stress upon systemic absorption.
The Causality of Nitro-Toxicity: Once absorbed, the nitro group at the 4-position of the pyrazole ring is susceptible to single-electron reduction by cellular nitroreductases. This forms a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical undergoes a "futile cycle," transferring its extra electron to O2 to form superoxide anions (reactive oxygen species, ROS), while regenerating the original nitro compound. This catalytic generation of ROS leads to lipid peroxidation, DNA damage, and ultimately, cytotoxicity.
Caption: Nitroreductase-mediated toxicity pathway of nitro-pyrazoles generating reactive oxygen species.
Self-Validating Engineering Controls & Handling
Because 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid combines the hazards of an acid, a nitroaromatic, and a potential energetic material ()[6], standard laboratory protocols must be elevated to a self-validating system where each safety measure verifies the effectiveness of the last.
-
Environmental Containment: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a high-velocity chemical fume hood to prevent the inhalation of STOT SE 3 classified dust[2].
-
Thermal and Shock Discipline: Although highly substituted nitro-pyrazoles are generally insensitive to standard impact and friction tests (unlike [7]), metal spatulas should be avoided. Use anti-static PTFE or ceramic spatulas to eliminate the risk of static discharge.
-
Personal Protective Equipment (PPE): Double-gloving with nitrile (minimum 8 mil thickness) is required. The outer glove must be removed immediately upon suspected contamination to prevent skin absorption of the lipophilic benzyl-compound. Chemical splash goggles are mandatory due to the GHS Category 1 Eye Damage classification[4].
Experimental Workflows: Safe Activation & Amide Coupling
A common application for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is its incorporation into larger drug scaffolds via amide coupling. The presence of the electron-withdrawing nitro group makes the adjacent carboxylic acid less nucleophilic, often requiring strong coupling agents like HATU.
Causality in Workflow Design: The activation of the carboxylic acid is highly exothermic. If this exotherm is not controlled, the localized heat can trigger the thermal decomposition of the nitro-pyrazole core. Therefore, strict temperature control is the validating metric for this protocol.
Step-by-Step Methodology: HATU-Mediated Amide Coupling
-
Pre-Reaction Validation: Purge a dry, round-bottom flask with inert Nitrogen (N2) gas for 15 minutes. This prevents the introduction of atmospheric moisture which would competitively hydrolyze the activated ester.
-
Dissolution: Suspend 1.0 equivalent of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.1 M concentration). Stir until complete dissolution is achieved.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.
-
Activation: Add 1.2 equivalents of HATU, followed by the dropwise addition of 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Critical Check: Monitor the solution for a color change (typically to a deep yellow/orange) indicating the formation of the active ester, ensuring the temperature does not exceed 5 °C.
-
Coupling: Slowly add 1.1 equivalents of the target amine. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.
-
Quenching: Quench the reaction by pouring it into a saturated aqueous solution of Ammonium Chloride (NH4Cl). This neutralizes excess DIPEA and precipitates the product safely.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure (keeping the water bath below 40 °C to prevent thermal stress on the nitro group).
Caption: Step-by-step safe amide coupling workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Emergency Response & Decontamination
In the event of a spill, do not sweep the dry powder, as friction can generate localized heat or static.
-
Solid Spills: Lightly mist the powder with water to suppress dust formation. Wipe up the wetted material with absorbent pads and place them in a designated hazardous waste container[4].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. The lipophilic benzyl group accelerates dermal penetration, so time is critical.
-
Decontamination: Wash all contaminated glassware with a dilute basic solution (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid, followed by standard organic solvent rinsing.
References
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Title: PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
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Title: Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities Source: Journal of Materials Chemistry A, RSC Publishing URL: [Link]
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Abstract and Introduction
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of bioactive molecules. The synthesis of such complex organic molecules often yields a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity is a critical prerequisite for its use in subsequent research, including biological screening and drug development.[1]
This application note details a highly efficient and reliable preparative purification method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology leverages the specific physicochemical properties of the target molecule—namely, the hydrophobicity imparted by the benzyl group and the ionizable nature of the carboxylic acid moiety—to achieve excellent separation and purity.
Principle of Separation: A Mechanistic Approach
The successful purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is predicated on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1] Our strategy is built upon a comprehensive understanding of the molecule's structure:
-
Stationary Phase Interaction: The nonpolar benzyl group and the pyrazole ring provide significant hydrophobic character, leading to a strong affinity for a nonpolar stationary phase, such as octadecyl-silica (C18). This interaction is the primary mechanism for retention. C18 columns are frequently and successfully employed for the separation of pyrazole derivatives and other polar organic compounds.[2][3]
-
Mobile Phase pH Control: The carboxylic acid group is the critical handle for optimizing selectivity and retention. At a pH above its pKa, the carboxyl group exists in its ionized (deprotonated) carboxylate form (-COO⁻), making the molecule more polar and causing it to elute very early from the column with poor retention. To ensure consistent and controllable retention, the mobile phase must be acidified. By maintaining a low pH (typically 2-3), the carboxylic acid remains in its protonated, neutral form (-COOH).[4] This increases the overall hydrophobicity of the molecule, enhancing its interaction with the C18 stationary phase and leading to longer retention times and improved separation from polar impurities.
-
Mobile Phase Composition: A gradient of increasing organic solvent (acetonitrile) in an aqueous, acidified mobile phase is used. This allows for the efficient elution of first, the highly polar impurities, followed by the target compound, and finally, any more nonpolar, late-eluting impurities. Acetonitrile is often chosen for its ability to engage in dipole-dipole interactions and for providing sharp peaks.[4]
Detailed Experimental Protocol
Materials and Instrumentation
-
Instrumentation: Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 mm x 21.2 mm for preparative scale). A C18 guard column is recommended.
-
Reagents:
-
Crude 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Dimethyl Sulfoxide (DMSO) or a suitable solvent for sample dissolution
-
Sample Preparation
-
Dissolution: Accurately weigh the crude sample. Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. The final concentration should be optimized to avoid column overloading, typically in the range of 10-50 mg/mL, depending on column capacity.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter that could clog the column or system.[1]
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases thoroughly using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector.
HPLC System Configuration and Method
The following parameters provide a robust starting point for purification. The gradient may be optimized to improve resolution based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 10 µm, 250 x 21.2 mm | Industry standard for reversed-phase separation of moderately polar compounds.[2][3] |
| Mobile Phase A | Water + 0.1% TFA | Aqueous phase. TFA suppresses ionization of the carboxylic acid.[3][5] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic phase for eluting the compound. |
| Flow Rate | 18.0 mL/min | Appropriate for the specified preparative column diameter. |
| Gradient Elution | 0-5 min: 30% B | Initial hold to elute very polar impurities. |
| 5-25 min: 30% to 80% B | Gradient to separate the target compound from closely eluting species. | |
| 25-28 min: 80% to 95% B | High organic phase to wash out non-polar impurities. | |
| 28-30 min: 95% B | Final column wash. | |
| 30.1-35 min: 30% B | Re-equilibration for the next injection. | |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 1-5 mL (dependent on concentration) | Must be optimized to prevent peak distortion from overloading. |
| Detection Wavelength | 270 nm | Pyrazole derivatives and nitroaromatics show strong absorbance at this wavelength.[2] |
Purification Workflow
The overall process from crude material to purified, solvent-free compound is illustrated below.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC system to determine the purity of each.
-
Pooling: Combine the fractions that meet the required purity threshold (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions. Lyophilization (freeze-drying) is the preferred method as it yields a fine, dry powder. Alternatively, rotary evaporation can be used, though care must be taken to avoid excessive heat which could degrade the compound.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column.[6]2. Column overloading. | 1. Ensure mobile phase pH is low (0.1% TFA is effective).2. Reduce sample concentration or injection volume. |
| Poor Resolution | 1. Inappropriate gradient slope.2. Co-eluting impurities. | 1. Decrease the gradient slope (e.g., extend the 30-80% B segment over a longer time).2. Consider a different stationary phase, such as a Phenyl-Hexyl column, to introduce alternative selectivity through π-π interactions.[7] |
| Inconsistent Retention Times | 1. Improper column equilibration.2. System leaks or pump malfunction.3. Mobile phase composition changing. | 1. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.2. Check system for pressure fluctuations and inspect fittings.[6]3. Prepare fresh mobile phase daily and keep bottles capped. |
Conclusion
The reversed-phase HPLC method described provides a robust and scalable protocol for the high-purity isolation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid from complex synthetic mixtures. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent retention and peak shape are achieved on a standard C18 stationary phase. This method is directly applicable for researchers and chemists requiring high-purity material for downstream applications in drug discovery and development.
References
-
Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from SIELC Technologies website. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from SIELC Technologies website. [Link]
-
ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from Agilent website. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from NCBI website. [Link]
-
PubMed. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
-
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
-
LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
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Application Note: Optimized Recrystallization Protocols for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Introduction & Chemical Context
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, including pyrazolopyrimidinones and PDE5 inhibitors[1]. Achieving a high purity threshold (>99%) for this intermediate is critical; residual organic impurities or inorganic salts can severely poison downstream catalysts or induce side reactions during subsequent amide coupling or nitro-group reduction steps[2].
This application note details field-proven recrystallization protocols designed to isolate this compound with high polymorphic purity and excellent recovery yields.
Physicochemical Profiling & Solvent Rationale
Designing a self-validating recrystallization protocol requires an understanding of the molecule's structural dichotomy:
-
Lipophilic Domain: The N -benzyl group imparts significant lipophilicity, driving solubility in medium-to-low polarity organic solvents.
-
Polar/Hydrogen-Bonding Domain: The C4-nitro group strongly withdraws electron density from the pyrazole ring, increasing the acidity of the C5-carboxylic acid. This creates a highly polar vector capable of forming strong intermolecular hydrogen-bonded dimers.
Because of these competing solubilities, single-solvent recrystallization often fails, leading to "oiling out" (liquid-liquid phase separation) rather than true crystallization. Therefore, a binary solvent system utilizing a "Good Solvent" to break hydrogen bonds and an "Anti-Solvent" to force nucleation is required[1].
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for various solvent systems evaluated for this compound.
| Solvent System | Role | Solvating Mechanism | Suitability & Outcome |
| Ethyl Acetate / Heptane | Good / Anti-Solvent | EtOAc disrupts H-bonds; Heptane forces nucleation. | Optimal. High purity, excellent crystal morphology, >85% recovery[1]. |
| Ethanol / Water | Good / Anti-Solvent | EtOH solvates benzyl group; Water hydrates acid. | Good. Ideal for removing inorganic salts from prior saponification steps[2][3]. |
| Isopropanol (IPA) | Single Solvent | Temperature-dependent solubility. | Sub-optimal. Moderate yield; partial solubility at 0°C limits total recovery. |
| Toluene | Single Solvent | Solvates benzyl group only. | Poor. Carboxylic acid moiety remains insoluble; high risk of thermal degradation. |
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
This protocol is the industry standard for isolating highly pure pyrazole-carboxylic acid derivatives from crude organic mixtures[1].
-
Dissolution: Suspend the crude 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid in Ethyl Acetate (approx. 5–7 volumes relative to crude mass). Heat the suspension to 65°C under constant stirring.
-
Causality: Ethyl acetate possesses a sufficient dielectric constant to disrupt the carboxylic acid dimers, fully solvating the molecule without causing degradation.
-
-
Hot Filtration (Optional but Recommended): If particulates or dark carbonaceous matter are visible, filter the solution rapidly through a pre-warmed Buchner funnel.
-
Causality: Removes insoluble impurities that can act as heterogeneous nucleation sites for unwanted polymorphs.
-
-
Anti-Solvent Addition: While maintaining the solution at 60–65°C, slowly add hot Heptane (approx. 10–15 volumes) dropwise until the solution becomes faintly turbid (the cloud point).
-
Causality: Heptane drastically decreases the solvating power of the medium, reducing the solubility of the polar domains and initiating supersaturation.
-
-
Seeding & Annealing: Once turbidity is reached, add a few drops of Ethyl Acetate to clear the solution slightly, then hold the temperature at 60°C for 15 minutes. Begin cooling to room temperature at a controlled rate of 10°C/hour.
-
Causality: A slow cooling ramp prevents the benzyl derivative from "oiling out" as a viscous liquid and promotes the thermodynamic growth of large, highly ordered crystal lattices.
-
-
Isolation: Transfer the flask to an ice bath and cool to 0–5°C for 2 hours. Collect the crystals via vacuum filtration. Wash the filter cake with a cold, pre-mixed solution of EtOAc/Heptane (1:3 v/v).
-
Causality: The cold wash removes mother liquor residues containing soluble impurities without dissolving the purified product.
-
-
Drying: Dry the crystals under high vacuum at 45°C to constant weight.
Protocol B: Temperature-Gradient Crystallization (Aqueous Ethanol)
This method is highly recommended if the crude material was obtained directly from the alkaline hydrolysis (saponification) of an ester precursor, as it efficiently removes residual lithium or sodium salts[2][3].
-
Dissolution: Dissolve the crude acid in absolute Ethanol (4–5 volumes) at 70°C.
-
Aqueous Titration: Slowly add deionized water (pre-heated to 70°C) until the cloud point is reached.
-
Crystallization: Allow the mixture to cool ambiently to room temperature, then chill to 4°C overnight.
-
Isolation: Filter and wash thoroughly with ice-cold 20% aqueous ethanol. Dry under vacuum at 50°C.
Mechanistic Workflow
Workflow for the anti-solvent and temperature-gradient recrystallization process.
Troubleshooting & Analytical Validation
-
Mitigating "Oiling Out": If a second liquid phase forms instead of a crystalline solid, the cooling rate is too rapid, or the anti-solvent was added too quickly. Self-Validation Fix: Reheat the mixture until homogeneous, add 5% more "good solvent" (EtOAc or EtOH), and cool at a strictly controlled rate. Seeding the mixture with a pure crystal at the cloud point effectively bypasses the energy barrier for nucleation, preventing oiling out.
-
Analytical Validation: Purity must be confirmed via RP-HPLC (C18 column). Ensure the mobile phase is suitably acidic (e.g., 0.1% TFA) to suppress the ionization of the carboxylic acid, which prevents peak tailing. Differential Scanning Calorimetry (DSC) should be employed to confirm polymorphic purity; a single, sharp endothermic melting peak validates a highly ordered crystalline state.
References
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-
Efficient Access to Functionalized N-Difluoromethylpyrazoles. NIH/PMC.[Link]
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Application Note: Structural Characterization of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid using ¹H NMR Spectroscopy
Abstract
This document provides a detailed guide for the structural characterization of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential.[1][2][3] This guide outlines the theoretical basis for predicting the ¹H NMR spectrum of the title compound, provides detailed, field-proven protocols for sample preparation and data acquisition, and discusses the interpretation of the resulting spectral data. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of complex heterocyclic compounds.
Introduction: The Analytical Challenge
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a multi-functionalized heterocyclic compound. Its structure incorporates several distinct proton environments: a pyrazole ring, a benzyl group, a nitro substituent, and a carboxylic acid moiety. Each of these features imparts specific electronic effects that influence the chemical shifts of nearby protons, resulting in a unique spectral fingerprint. ¹H NMR spectroscopy is the premier technique for elucidating such structures in solution, providing information on the number of distinct protons, their electronic environment, and their spatial proximity through spin-spin coupling.
The primary analytical objectives are:
-
To confirm the presence and connectivity of all constituent functional groups.
-
To unambiguously assign each resonance in the ¹H NMR spectrum to a specific proton or group of protons in the molecule.
-
To establish a reliable and reproducible protocol for future analyses of this compound and its analogues.
Molecular Structure and Predicted ¹H NMR Spectrum
A thorough analysis of the molecule's structure allows for a robust prediction of its ¹H NMR spectrum. The molecule contains four distinct sets of non-equivalent protons.
-
Carboxylic Acid Proton (-COOH): This is the most acidic proton. Its resonance is expected to appear significantly downfield, typically in the 10.0-13.0 ppm region, due to strong deshielding and hydrogen bonding effects.[4][5] The signal is often a broad singlet, and its chemical shift can be sensitive to concentration and the choice of solvent.[5]
-
Pyrazole Ring Proton (H-3): There is a single proton attached to the pyrazole ring at the C-3 position. As part of an aromatic heterocyclic system, its signal is expected in the aromatic region. The potent electron-withdrawing nature of the adjacent nitro group at C-4 will deshield this proton, shifting it further downfield.[6][7] It is expected to appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Benzylic Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to the pyrazole ring's N-1 nitrogen and the phenyl ring. While typical benzylic protons appear around 2.3-2.7 ppm, their direct attachment to the electron-deficient pyrazole ring system will cause a significant downfield shift.[4] This signal is anticipated to be a singlet, integrating to 2H.
-
Phenyl Group Protons (-C₆H₅): The five protons of the monosubstituted benzyl ring are in a complex electronic environment. They will appear in the aromatic region, generally between 6.5-8.0 ppm .[4][8] Due to restricted rotation or minor differences in their environment, they will likely present as a complex multiplet, integrating to 5H.
Predicted Data Summary
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[5][9] |
| Pyrazole Ring (H-3) | > 8.0 | Singlet (s) | 1H | Aromatic proton on an electron-deficient ring, strongly deshielded by the adjacent -NO₂ group.[6] |
| Phenyl Ring (-C₆H₅) | 7.0 - 8.0 | Multiplet (m) | 5H | Standard aromatic region for a monosubstituted benzene ring.[4] |
| Benzylic Methylene (-CH₂-) | 5.0 - 6.0 | Singlet (s) | 2H | Deshielded by attachment to the pyrazole nitrogen and the phenyl ring. |
Experimental Protocols
The quality of NMR data is critically dependent on meticulous sample preparation and appropriate acquisition parameters.
Logical Workflow for NMR Characterization
Caption: Correlation of molecular fragments to NMR signals.
Assignment Strategy:
-
Identify the -COOH peak: Look for a very broad signal far downfield (δ > 10 ppm). Confirm its identity using the D₂O exchange experiment.
-
Identify the Pyrazole H-3: Look for a sharp singlet in the downfield aromatic region (likely δ > 8.0 ppm). Its integration should be 1H.
-
Identify the Benzylic -CH₂-: Look for a sharp singlet integrating to 2H, expected between 5-6 ppm.
-
Identify the Phenyl Protons: The remaining signals in the aromatic region (δ ~7-8 ppm) should integrate to 5H and will likely appear as a complex multiplet.
For more complex analogues or where assignments are ambiguous, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively.
References
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
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McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Abboud, J. L. M., et al. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Al-Azab, F. M. (2013, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of the benzyl protons of (R)-2. Retrieved from [Link]
-
Claramunt, R. M., et al. (1985). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Wang, Z., et al. (2007, May 24). Structure Elucidation of a Pyrazolop[5][9]yran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]
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Kossler, D., et al. (2012). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Retrieved from [Link]
-
Roberts, G. C. K. (n.d.). Sample preparation. ResearchGate. Retrieved from [Link]
-
Abboud, J. L. M., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Kolehmainen, E., et al. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2011). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
Martins, M. B., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyrazole. National Institutes of Health. Retrieved from [Link]
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Rackl, D., et al. (2016, July 12). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
-
Reddit. (2023, July 25). NMR sample prep. r/Chempros. Retrieved from [Link]
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D’hooghe, M., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Chemistry – A European Journal. Retrieved from [Link]
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Sayer, T. L., & Lecomte, J. (1982). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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Wang, R., et al. (2025, April 28). Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. Crystal Growth & Design. Retrieved from [Link]
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Molbase. (n.d.). 4-Nitropyrazole. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Ghule, V. D., et al. (2016, May 20). Connecting energetic nitropyrazole and aminotetrazole moieties with N,N′-ethylene bridges. RSC Advances. Retrieved from [Link]
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University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]
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Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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Application Note: Utilizing 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid as a Core Scaffold for Novel Antibacterial Discovery
Introduction & Mechanistic Rationale
The rapid emergence of antimicrobial resistance (AMR) is a critical global health threat, necessitating the continuous discovery of novel antibacterial scaffolds[1]. The pyrazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antimycobacterial properties[2].
Among commercially available pyrazole building blocks, 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid serves as an exceptionally versatile core scaffold for drug development. The strategic positioning of its functional groups provides distinct mechanistic advantages for structure-activity relationship (SAR) optimization:
-
N1-Benzyl Group : Imparts essential lipophilicity (LogP), significantly enhancing the molecule's ability to penetrate the complex lipid bilayers of bacterial cell envelopes. This is particularly crucial for targeting Gram-positive pathogens like Staphylococcus aureus[3].
-
C5-Carboxylic Acid : Acts as a primary synthetic handle for amidation. Converting this acid into various amides allows the generation of peptidomimetics that can competitively bind to bacterial target enzymes such as DNA gyrase or topoisomerase IV[4].
-
C4-Nitro Group : Can be readily reduced to an amine, opening pathways for the introduction of urea, thiourea, or sulfonamide moieties. These are well-documented pharmacophores that disrupt bacterial folate synthesis and cell wall assembly[2][3].
Chemical Workflow & Library Generation
The evaluation of this novel pyrazole scaffold follows a hierarchical approach, starting with chemical derivatization and progressing to specific, self-validating quantitative assays for promising candidates[4].
Workflow from pyrazole scaffold derivatization to self-validating antibacterial screening.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective : To quantitatively determine the lowest concentration of the synthesized pyrazole derivatives that completely inhibits visible bacterial growth.
Causality & Validation : This assay utilizes Mueller-Hinton Broth (MHB) to comply with Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring inter-laboratory reproducibility. To eliminate the subjectivity of visual turbidity reading, Resazurin (Alamar Blue) is added as a colorimetric indicator. Resazurin is a non-fluorescent blue dye that metabolically active bacteria reduce to resorufin, a highly fluorescent pink compound. The assay is explicitly self-validating: if the positive growth control remains blue, the bacterial inoculum is non-viable, and the entire plate must be rejected[3][4].
Step-by-Step Methodology :
-
Inoculum Preparation : Isolate a single colony of the target strain (e.g., MRSA or E. coli) and suspend it in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13)[4]. Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.
-
Compound Dilution : Dissolve the pyrazole derivative in 100% DMSO to a stock concentration of 10 mg/mL. In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Control Setup (Critical) :
-
Growth Control: MHB + Bacteria + 1% DMSO (Must turn pink).
-
Sterility Control: MHB + 1% DMSO only (Must remain blue).
-
Reference Control: Standard antibiotic (e.g., Ciprofloxacin) serially diluted.
-
-
Inoculation & Incubation : Add 50 µL of the diluted bacterial inoculum to each test well (total well volume = 100 µL). Incubate the plate statically at 37°C for 18–24 hours.
-
Resazurin Readout : Add 10 µL of 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest compound concentration that prevents the blue-to-pink color change.
Biofilm Inhibition Assay (Crystal Violet Method)
Objective : To assess the ability of active pyrazole derivatives to prevent the formation of bacterial biofilms.
Causality & Validation : Biofilms confer extreme AMR by encasing bacteria in an extracellular polymeric substance (EPS). Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the EPS matrix. Acetic acid is specifically chosen for the final solubilization step because it extracts the bound dye efficiently without lysing the underlying bacterial cells, ensuring the spectrophotometric readout at 590 nm accurately reflects true biofilm biomass rather than intracellular contents[4].
Step-by-Step Methodology :
-
Plate Seeding : Supplement Tryptic Soy Broth (TSB) with 1% glucose to promote robust biofilm formation. Add 100 µL of TSB-glucose to a 96-well flat-bottom polystyrene plate[4].
-
Treatment : Add the pyrazole compound at sub-MIC concentrations (e.g., 1/2 MIC and 1/4 MIC) to prevent planktonic growth inhibition from confounding the biofilm inhibition data.
-
Inoculation : Add 100 µL of the standardized bacterial suspension (0.5 McFarland) to each well. Incubate statically at 37°C for 48 hours to allow mature biofilm development[4].
-
Washing : Carefully invert the plate to discard planktonic cells. Gently wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS). Crucial: Avoid aggressive pipetting to prevent dislodging the fragile biofilm.
-
Staining & Solubilization : Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. Wash thoroughly with running distilled water until the wash is clear. Allow the plate to air dry. Add 200 µL of 30% acetic acid to solubilize the dye[4].
-
Quantification : Transfer 150 µL of the solubilized dye to a fresh plate and measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated growth control.
Quantitative Data Presentation
The following table summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) of various derivatives synthesized from the 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid scaffold.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Pyrazole Derivatives
| Compound ID | C5 Modification | C4 Modification | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | P. aeruginosa |
| Scaffold | Carboxylic Acid | Nitro | >256 | >256 | >256 | >256 |
| Derivative A | Benzamide | Nitro | 64 | 128 | >256 | >256 |
| Derivative B | Carboxylic Acid | Amine | 32 | 64 | 128 | >256 |
| Derivative C | Benzamide | Phenyl Urea | 4 | 8 | 64 | 128 |
| Derivative D | Fluorobenzamide | Sulfonamide | 2 | 4 | 32 | 64 |
| Ciprofloxacin | Standard Control | Standard Control | 0.5 | 1 | 0.015 | 0.25 |
Data Interpretation: The unmodified scaffold exhibits no significant antibacterial activity. Amidation at C5 (Derivative A) or reduction at C4 (Derivative B) moderately improves activity. However, dual functionalization—specifically the introduction of a fluorobenzamide at C5 and a sulfonamide at C4 (Derivative D)—synergistically enhances potency, particularly against Gram-positive AMR strains like MRSA and VRE[2][3]. The reduced efficacy against Gram-negative strains (E. coli, P. aeruginosa) is typical for lipophilic pyrazoles due to the restrictive outer membrane porins[2].
References
-
[2] Title: Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Source: DergiPark (Journal of Research in Pharmacy). URL: [Link]
-
[3] Title: Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Source: Semantic Scholar (MDPI). URL:[Link]
-
[1] Title: KR Patent: Discovery of New Antibacterial Agents to Overcome Antimicrobial Resistance (AMR). Source: Google Patents / KIPO. URL:
Sources
Scaling Up the Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol
Introduction: The Significance and Challenges of Pyrazole Carboxylic Acid Synthesis
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel therapeutic agents and other advanced materials. The pyrazole core is a well-established pharmacophore, and the strategic placement of the benzyl, nitro, and carboxylic acid groups offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry.[1]
However, transitioning the synthesis of such a molecule from the laboratory bench to a pilot or production scale presents a unique set of challenges. These include ensuring regioselectivity in the nitration step, managing the highly exothermic nature of the nitration reaction, and developing a robust and reproducible process that delivers a high-purity product at a larger scale. This application note provides a detailed, three-step synthetic route and a comprehensive guide to the experimental setup required for the successful scale-up of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid synthesis, with a strong emphasis on process safety and control.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is approached through a robust and sequential three-step process, designed for scalability and control. This strategy begins with the N-benzylation of a readily available pyrazole ester, followed by a regioselective nitration at the C4 position of the pyrazole ring, and concludes with the saponification of the ester to yield the final carboxylic acid. This approach allows for the introduction of the key functional groups in a controlled manner, minimizing the formation of unwanted side products.
Caption: Synthetic route for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Experimental Setup for Scaled-Up Synthesis
The successful scale-up of this synthesis requires careful consideration of the equipment and safety protocols, particularly for the highly exothermic nitration step. The following section details the recommended experimental setup for producing kilogram quantities of the target molecule.
Reactor Configuration and Ancillary Equipment
A jacketed glass reactor is the preferred vessel for all three steps of the synthesis, allowing for precise temperature control. For the nitration step, a reactor with a high surface area-to-volume ratio is advantageous for efficient heat dissipation.
| Equipment | Specification | Purpose |
| Jacketed Glass Reactor | 50 L capacity, with overhead stirrer, temperature probe, and addition funnel | Primary reaction vessel for all three steps. |
| Heating/Cooling Circulator | Capable of maintaining temperatures from -10 °C to 100 °C | Precise temperature control of the reactor jacket. |
| Overhead Stirrer | High-torque motor with a glass-lined or PTFE-coated impeller | Ensures efficient mixing and heat transfer within the reactor. |
| Addition Funnel | 20 L, pressure-equalizing | Controlled addition of reagents, especially the nitrating agent. |
| Condenser | Allihn or Graham type | For reflux conditions during the benzylation and saponification steps. |
| Nutsche Filter-Dryer | 50 L capacity | For efficient filtration and drying of the final product.[2][3][4][5] |
| Scrubber | Packed with a basic solution (e.g., sodium hydroxide) | To neutralize acidic off-gases from the nitration reaction. |
Safety Considerations for the Nitration Step
The nitration of the pyrazole ring is a highly exothermic reaction that requires stringent safety measures to prevent thermal runaway.[6]
-
Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.[7][8][9]
-
Ventilation: The entire process must be conducted in a well-ventilated area, preferably within a walk-in fume hood, to prevent the accumulation of corrosive and toxic fumes.[7][9]
-
Emergency Preparedness: An emergency eyewash station, safety shower, and appropriate spill kits for corrosive acids must be readily accessible.[7]
-
Temperature Monitoring and Control: Continuous monitoring of the internal reaction temperature is critical. An automated cooling system linked to the temperature probe should be in place to manage the exotherm.
-
Controlled Reagent Addition: The nitrating agent must be added slowly and in a controlled manner to prevent a rapid increase in temperature.
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large volume of crushed ice with vigorous stirring. This should be done in a separate, appropriately sized vessel.[10]
Detailed Protocols
The following protocols are designed for a multi-kilogram scale synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Protocol 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-5-carboxylate
This procedure is adapted from established methods for the N-alkylation of pyrazoles.[11][12][13]
-
Reactor Setup: Assemble a 50 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe. Ensure the system is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with ethyl 1H-pyrazole-5-carboxylate (2.8 kg, 20.0 mol), potassium carbonate (5.52 kg, 40.0 mol), and acetonitrile (28 L).
-
Initiation of Reaction: Begin stirring the mixture and heat the reactor jacket to reflux (approximately 82 °C).
-
Substrate Addition: Slowly add benzyl chloride (2.78 kg, 22.0 mol) to the refluxing mixture over a period of 1-2 hours using the addition funnel.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or HPLC until the starting pyrazole ester is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium salts and wash the filter cake with acetonitrile. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water to yield ethyl 1-benzyl-1H-pyrazole-5-carboxylate as a solid.
Protocol 2: Synthesis of Ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol utilizes acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, for the selective C4-nitration of the pyrazole ring.[14][15]
-
Reactor Setup: Use the 50 L jacketed glass reactor, ensuring it is scrupulously clean and dry. Equip it with an overhead stirrer, a temperature probe, and a 20 L addition funnel. Connect the reactor's off-gas line to a scrubber.
-
Substrate Charging: Charge the reactor with ethyl 1-benzyl-1H-pyrazole-5-carboxylate (2.3 kg, 10.0 mol) and acetic anhydride (10 L).
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Preparation of Nitrating Agent: In a separate vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (0.76 L, 18.0 mol) to acetic anhydride (5 L) while maintaining the temperature below 10 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution in the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Carefully transfer the reaction mixture to a separate 200 L vessel containing a vigorously stirred slurry of crushed ice and water (100 kg of ice in 50 L of water). The addition should be slow to control the exotherm.
-
Isolation of Product: The product will precipitate as a solid. Collect the solid by filtration using a Nutsche filter, and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
Protocol 3: Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
This final step involves the saponification of the ester to the desired carboxylic acid.[16]
-
Reactor Setup: Use the 50 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe.
-
Reagent Charging: Charge the reactor with the wet cake of ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate from the previous step, ethanol (20 L), and a solution of sodium hydroxide (1.2 kg, 30.0 mol) in water (10 L).
-
Saponification: Heat the mixture to reflux (approximately 80-85 °C) and maintain it for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous solution with water (20 L).
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2. The product will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by filtration using a Nutsche filter-dryer. Wash the filter cake with cold water to remove any inorganic salts. Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Data Presentation and Expected Yields
| Step | Starting Material | Product | Reagents | Scale (mol) | Typical Yield (%) |
| 1 | Ethyl 1H-pyrazole-5-carboxylate | Ethyl 1-benzyl-1H-pyrazole-5-carboxylate | Benzyl Chloride, K₂CO₃ | 20.0 | 85-95 |
| 2 | Ethyl 1-benzyl-1H-pyrazole-5-carboxylate | Ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate | Fuming HNO₃, Acetic Anhydride | 10.0 | 80-90 |
| 3 | Ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | NaOH, then HCl | ~9.0 | 90-98 |
Conclusion
The successful scale-up of the synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is achievable through a well-defined, three-step process. The key to a safe and efficient scale-up lies in the careful management of the exothermic nitration step, which requires a robust reactor setup with precise temperature control and a well-rehearsed safety protocol. The protocols and experimental setup detailed in this application note provide a solid foundation for researchers and drug development professionals to produce kilogram quantities of this valuable intermediate, thereby facilitating its application in further research and development.
References
- GL Filtration Ltd. FD: KiloLab - Filter Dryer Models. Accessed March 7, 2026.
- Moran, E., et al. Development of a Continuous Filter-Drier for Lab to Kilo-Lab Scale.
- Flores-Kilfoyle, C.
- BenchChem.
- Han, Z., Zheng, H.-L., & Tian, X.-L. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o511.
- Stowell, J. C., et al. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. 2014;1181:1-15.
- Ge, Z.-Y., et al. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1709.
- Dec Group. Filtration and drying in one solution. Process Technology Online. 2024.
- BenchChem.
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- Guggenheim, T. L.
- De Jesús, V., et al. A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. 2020;109(6):1951-1962.
- Danaci, D., et al. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels. 2018;32(11):11181-11192.
- Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. 2023.
- Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. Accessed March 7, 2026.
- Fluitec. Safe scale-up with exothermic reactions. Process Technology Online. Accessed March 7, 2026.
- OperaChem.
- Western Washington University. Nitric Acid - Environmental Health and Safety. Accessed March 7, 2026.
- Wang, Q., et al. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Reaction Chemistry & Engineering. 2025.
- Han, Z., Zheng, H.-L., & Tian, X.-L. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
- Kulkarni, A. A. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. 2025;21:1-25.
- BenchChem. Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
- Filippi, A., et al. Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals. 2023;13(12):1651.
- Dartmouth College. Nitric Acid - Environmental Health and Safety. Accessed March 7, 2026.
- SLAC National Accelerator Laboratory. Nitric Acid Safe Handling Guideline. 2013.
- The Safety Master. Handling Nitric Acid: Best Practices for Corrosive Chemical Management. 2024.
- Al-Sanea, M. M. Nitration and flow chemistry. Semantic Scholar. 2022.
- Shakhnes, A. Kh., et al. Selective O- and N-nitration of steroids fused to the pyrazole ring. OSTI.GOV. 2018.
- University of California, Riverside. SAFE USE OF NITRIC ACID. Accessed March 7, 2026.
- Shakhnes, A. Kh., et al. Selective O- and N-nitration of steroids fused to the pyrazole ring.
- Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Matzger, A. J., & Kim, S. Purification of nitrophenols using complex-assisted crystallization. CrystEngComm. 2011;13(15):4863-4866.
- Bursali, N., & Telli, E. Process improvement approach to the saponification reaction by using statistical experimental design.
- Vande-Vloet, J., et al. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development. 2021;25(5):1098-1106.
- Gidaspov, A. A., et al. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. 2023;28(21):7378.
- Li, J.-T., et al. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 6):o1456.
- Royal Society of Chemistry.
- Anderson, N. G. Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. 2005;9(6):800-813.
- Li, Y., et al. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. 2022;27(19):6619.
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- 16. Saponification-Typical procedures - operachem [operachem.com]
Analytical Characterization and Quality Control Protocols for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound Identity: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0)[1]
The pyrazole-5-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of human carbonic anhydrase (hCA) inhibitors ([2]) and as a precursor for amino-pyrazole kinase inhibitors. The presence of the electron-withdrawing nitro group at the C4 position and the lipophilic benzyl group at the N1 position creates a unique electronic and steric environment. This application note details the causal reasoning and step-by-step protocols required to establish a self-validating analytical standard for this compound.
Analytical Strategy & Workflow
To certify 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid as an analytical reference standard, the analytical workflow must address both its structural elucidation and chromatographic purity. The dichotomy between the highly polar, acidic carboxylic acid moiety and the hydrophobic benzyl group dictates the use of specific orthogonal techniques.
Fig 1. Comprehensive QC workflow for pyrazole-5-carboxylic acid standard validation.
Chromatographic Purity (HPLC-UV)
Mechanistic Rationale: Ion Suppression
The carboxylic acid group of this molecule has an estimated pKa of ~3.5, which is further lowered by the inductive electron-withdrawing effect of the adjacent C4-nitro group. If analyzed in a neutral mobile phase, the compound will partially ionize, leading to severe peak tailing and variable retention times due to secondary interactions with residual silanols on the stationary phase.
To counteract this, the mobile phase must be acidified using Trifluoroacetic acid (TFA) to a pH of ~2.0. This forces the analyte into its fully protonated, neutral state, ensuring sharp, symmetrical peaks driven purely by hydrophobic interactions with the C18 column.
Fig 2. Mechanism of ion suppression using TFA to ensure optimal chromatographic retention.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v).
-
Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.
-
-
Sample Preparation: Accurately weigh 10.0 mg of the standard. Dissolve in 5 mL of Methanol to ensure complete solubilization of the lipophilic benzyl group. Dilute to 10 mL with Mobile Phase A to match the initial gradient conditions, preventing solvent-induced peak distortion. Final concentration: 1.0 mg/mL.
-
Chromatographic Separation: Inject 5 µL onto a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) maintained at 30°C.
-
Detection: Monitor UV absorbance at 254 nm. The extended π -conjugation of the nitro-pyrazole and benzyl rings provides a strong chromophore at this wavelength.
Gradient Program & Expected Retention
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 1.0 | 90 | 10 | Equilibration |
| 2.0 | 1.0 | 90 | 10 | Isocratic hold (polar impurities elute) |
| 12.0 | 1.0 | 10 | 90 | Linear gradient (Main peak elutes ~8.5 min) |
| 15.0 | 1.0 | 10 | 90 | Column wash (non-polar impurities elute) |
| 15.1 | 1.0 | 90 | 10 | Re-equilibration |
| 20.0 | 1.0 | 90 | 10 | End of run |
Self-Validating System Suitability Testing (SST)
To ensure the protocol is a self-validating system, the following criteria must be met prior to batch release, in accordance with:
| SST Parameter | Acceptance Criteria | Mechanistic Validation Purpose |
| Tailing Factor ( Tf ) | ≤1.5 | Confirms effective ion suppression by the TFA mobile phase. |
| Theoretical Plates ( N ) | ≥5000 | Validates column efficiency and stationary phase integrity. |
| Injection Precision | %RSD ≤1.0% (n=5) | Ensures autosampler reproducibility and system stability. |
Structural Elucidation (NMR & LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Causality: While the compound possesses a lipophilic benzyl group, the highly polar carboxylic acid and nitro-pyrazole core mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6) rather than Chloroform-d ( CDCl3 ). DMSO-d6 disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring a clear, sharp spectrum ([3]).
Protocol: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% TMS as an internal standard. Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K.
Expected 1H NMR Assignments:
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Causality |
| ~14.0 | Broad Singlet | 1H | -COOH : Highly deshielded acidic proton. Broad due to rapid exchange. |
| ~8.3 | Singlet | 1H | Pyrazole C3-H : Strongly deshielded by the adjacent C4 electron-withdrawing −NO2 group. |
| 7.2 - 7.4 | Multiplet | 5H | Phenyl ring : Standard aromatic resonance of the benzyl substituent. |
| ~5.5 | Singlet | 2H | N-CH2-Ph : Deshielded by both the adjacent pyrazole nitrogen and the aromatic ring. |
Mass Spectrometry (LC-MS)
Ionization Causality: The presence of the carboxylic acid makes this molecule highly amenable to Electrospray Ionization in Negative Mode (ESI-). The nitro group further stabilizes the resulting carboxylate anion via inductive electron withdrawal, making negative mode significantly more sensitive than positive mode.
Protocol:
-
Dilute the sample to 10 µg/mL in 50:50 Methanol:Water (no TFA, as strong acids suppress negative ionization).
-
Direct infusion or short LC run (0.1% Formic acid is acceptable if chromatography is needed, as it is a weaker acid than TFA).
-
Expected MS Result: The theoretical exact mass is 247.06 g/mol . The dominant peak will be the deprotonated molecular ion [M−H]− at m/z 246.1 .
References
-
Barresi, E., et al. (2011). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. Journal of Medicinal Chemistry, 54(22), 767-775. Retrieved from[Link]
-
Huang, D., et al. (2014). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Retrieved from[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this synthetic procedure. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems you might encounter during the synthesis, identifiable through common analytical techniques like NMR, LC-MS, and TLC.
Question 1: My reaction yields a significant amount of an apolar byproduct, identified as 1-benzyl-4-nitro-1H-pyrazole. What is causing this?
Answer:
This observation indicates the occurrence of decarboxylation, a side reaction where the carboxylic acid group at the C5 position is lost.
-
Causality: The pyrazole ring, especially when substituted with an electron-withdrawing group like the nitro group at the C4 position, can be susceptible to decarboxylation under certain conditions.[1][2] This is often exacerbated by elevated temperatures or prolonged reaction times in acidic media. The strong electron-withdrawing nature of the nitro group can stabilize the pyrazole ring after the loss of CO2.
-
Corrective Actions:
-
Temperature Control: Strictly maintain the recommended reaction temperature. Avoid any localized overheating.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-processing of the product.
-
Acid Concentration: If using a strong acid medium, consider if its concentration can be minimized while still achieving efficient nitration.
-
Question 2: My final product is contaminated with a regioisomer, and my NMR shows aromatic protons with splitting patterns inconsistent with the desired product. What is the likely impurity?
Answer:
The most probable impurity is the isomer where nitration has occurred on the benzyl ring, typically at the para-position, yielding 1-(4-nitrobenzyl)-1H-pyrazole-5-carboxylic acid.
-
Causality: The choice of nitrating agent and reaction conditions significantly influences the regioselectivity of the nitration.[3] While the C4 position of the pyrazole ring is electron-rich and a prime target for electrophilic attack, the benzyl group's phenyl ring is also susceptible to nitration.[3][4] The use of a strong "mixed acid" system (concentrated nitric and sulfuric acids) can protonate the pyrazole ring, deactivating it towards electrophilic attack and favoring nitration on the less deactivated benzyl ring.[3]
-
Corrective Actions:
-
Milder Nitrating Agent: Switch to a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).[3] This system is less acidic and favors nitration on the pyrazole ring.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for nitration at the more reactive C4 position of the pyrazole.
-
Question 3: I am observing a significant amount of starting material, 1-benzyl-1H-pyrazole-5-carboxylic acid, even after extended reaction times, and the formation of a dark, oily residue. What is happening?
Answer:
This points to either incomplete nitration or degradation of the starting material and/or product.
-
Causality:
-
Incomplete Nitration: The nitrating agent may not be sufficiently active, or the reaction conditions may be too mild.
-
Degradation: Elevated temperatures can lead to the polymerization or decomposition of the starting material or the nitrated product, resulting in the formation of tars.[5] Impurities in the starting material can also contribute to this.[5] The strong oxidizing nature of nitric acid can also lead to unwanted oxidation side reactions at the benzylic position.[5][6]
-
-
Corrective Actions:
-
Purity of Starting Material: Ensure the 1-benzyl-1H-pyrazole-5-carboxylic acid is of high purity. Recrystallize if necessary.
-
Temperature Control: Strictly adhere to the recommended temperature range. Use an ice bath to maintain low temperatures during the addition of reagents.
-
Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid (if using a mixed acid system) is critical for the efficient generation of the nitronium ion (NO₂⁺).[7] Ensure the correct stoichiometry is used.
-
Question 4: My mass spectrometry data shows a peak corresponding to the loss of the benzyl group. Is debenzylation a known side reaction?
Answer:
Yes, debenzylation is a possible, though typically minor, side reaction under strong acidic and oxidative conditions.
-
Causality: The benzyl group, while a common protecting group, can be cleaved under harsh conditions.[8][9] The combination of strong acid and an oxidizing agent like nitric acid can lead to the cleavage of the benzyl-nitrogen bond.
-
Corrective Actions:
-
Milder Conditions: If debenzylation is a significant issue, consider using milder nitrating conditions, such as acetyl nitrate.
-
Temperature and Time: Avoid excessive temperatures and prolonged reaction times, which can promote this side reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid?
A1: The choice of nitrating agent is crucial for achieving high yield and regioselectivity. For selective nitration at the C4 position of the pyrazole ring, a milder agent like acetyl nitrate (HNO₃ in acetic anhydride) is often preferred.[3] A mixed acid system (HNO₃/H₂SO₄) can also be used, but it increases the risk of nitration on the benzyl ring.[3]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature control is paramount for several reasons:
-
Selectivity: Lower temperatures generally favor the desired C4-nitration of the pyrazole ring over nitration of the benzyl group.
-
Preventing Side Reactions: Higher temperatures can promote decarboxylation, debenzylation, and the formation of degradation products (tars).[1][5]
-
Safety: Nitration reactions are highly exothermic and can become uncontrollable if the temperature is not managed effectively.[10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, product, and any major byproducts. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[11]
Q4: What is the best work-up procedure for this reaction?
A4: A common and effective work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice with vigorous stirring.[3] This helps to dissipate heat and precipitate the product. The solid product can then be collected by vacuum filtration and washed with cold water until the washings are neutral to remove any residual acid.
Q5: Can I expect any dinitration products?
A5: Dinitration is generally not a major concern under standard conditions for mononitration, as the first nitro group deactivates the pyrazole ring towards further electrophilic substitution. However, under forcing conditions (e.g., high temperatures, excess nitrating agent), the formation of dinitrated species is possible.[12][13]
III. Experimental Protocol and Data
Recommended Protocol for the Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
Materials:
-
1-Benzyl-1H-pyrazole-5-carboxylic acid
-
Acetic anhydride
-
Fuming nitric acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid in acetic anhydride.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
| Potential Side Product | Molecular Weight | Typical Analytical Observation |
| 1-Benzyl-4-nitro-1H-pyrazole | 217.21 g/mol | Apolar spot on TLC; Absence of carboxylic acid proton in ¹H NMR; MS peak at m/z 217. |
| 1-(4-Nitrobenzyl)-1H-pyrazole-5-carboxylic acid | 247.21 g/mol | Different aromatic proton splitting pattern in ¹H NMR; Isomeric peak in LC-MS. |
| 1H-Pyrazole-4-nitro-5-carboxylic acid | 157.08 g/mol | More polar spot on TLC; Absence of benzyl protons in ¹H NMR; MS peak at m/z 157. |
IV. Mechanistic and Workflow Diagrams
Main Reaction Pathway
Caption: Synthesis of the target molecule via electrophilic nitration.
Common Side Reaction Pathways
Caption: Formation of common side products during the synthesis.
Troubleshooting Workflow
Caption: A logical guide to troubleshooting the synthesis.
V. References
-
BenchChem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration. Retrieved from BenchChem website.
-
Deng, X., & Mani, N. S. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure.
-
Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series.
-
(n.d.). Alcohol Protecting Groups.
-
Wikipedia. (n.d.). Benzyl group.
-
BenchChem. (n.d.). Avoiding side reactions during the nitration of benzyl cyanide.
-
Reddy, P. V. G., et al. (n.d.). Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. PMC.
-
Al-Sanea, M. M., et al. (2025, September 29). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PMC.
-
(2015, November 30). Which is the major product formed on nitration of benzyl methyl ether? Chemistry Stack Exchange.
-
(n.d.). 1 NITRATION. V.P. & R.P.T.P. Science.
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
-
(n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
-
Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
-
Google Patents. (2014, March 6). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
Beilstein Journals. (2014, February 14). Continuous flow nitration in miniaturized devices.
-
ResearchGate. (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
SciSpace. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
-
Organic Chemistry Portal. (n.d.). Decarboxylation.
-
Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
-
(n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
Sources
- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
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- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]
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- 12. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 13. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Below, you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Q1: My final product is a persistent oil or gummy solid and won't crystallize. What should I do?
A1: This is a common issue often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Potential Cause 1: Residual Solvents: Solvents from the reaction or workup may be trapped in the product.
-
Solution: Dry the product under high vacuum for an extended period, potentially with gentle heating (e.g., 30-40°C).
-
-
Potential Cause 2: Presence of Regioisomers or Other Impurities: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers, which can be difficult to separate.[1]
Q2: I'm seeing multiple spots on my TLC, even after purification. How can I improve the separation?
A2: Multiple spots on a TLC plate indicate the presence of impurities. The polarity of these impurities will dictate the best purification strategy.
-
For Less Polar Impurities (Higher Rf value): These could be unreacted starting materials like benzyl chloride or byproducts from side reactions.
-
Solution: Optimize your column chromatography conditions. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation.
-
-
For More Polar Impurities (Lower Rf value): These could be over-nitrated products or other polar byproducts.
-
Solution: A wash with a cold, dilute solution of sodium bicarbonate can help remove acidic impurities. Subsequent recrystallization from a suitable solvent system like ethanol/water may then yield a purer product.[3]
-
Q3: My yield is very low after purification. What are the likely causes?
A3: Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.
-
Potential Cause 1: Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Solution: Before purification, ensure the reaction has finished by monitoring it with TLC or another appropriate analytical technique.
-
-
Potential Cause 2: Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup.
-
Solution: To minimize this, saturate the aqueous layer with sodium chloride before extraction. Also, perform multiple extractions with a smaller volume of organic solvent.
-
-
Potential Cause 3: Inefficient Crystallization: A significant amount of product may remain in the mother liquor after recrystallization.
-
Solution: Cool the crystallization mixture slowly to encourage crystal growth.[3] If a significant amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second crystallization.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the handling and properties of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Q1: What are the expected physical and chemical properties of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid?
A1: The expected properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H9N3O4 | [4][5] |
| Molecular Weight | 247.21 g/mol | [4][5] |
| Appearance | Expected to be a solid | |
| pKa | Not readily available, but the carboxylic acid moiety will be acidic. | |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. | [6] |
Q2: What are the most common impurities I should be aware of during the synthesis?
A2: Common impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include benzylhydrazine and a dicarbonyl compound.
-
Regioisomers: The formation of the pyrazole ring can sometimes result in different regioisomers, which may have similar properties and be challenging to separate.[7]
-
Over-nitration Products: If the nitration step is not carefully controlled, dinitro- or other over-nitrated species can form.
Q3: What analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a thorough assessment of purity.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the number of components in a mixture.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[9]
Q4: Are there alternative purification methods to recrystallization and column chromatography?
A4: Yes, depending on the nature of the impurities, other methods can be effective.
-
Acid-Base Extraction: Since the target compound is a carboxylic acid, it can be selectively extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[3]
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative HPLC can be employed.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, methanol, ethyl acetate) with heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow and Diagrams
Caption: General purification workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Caption: Troubleshooting decision tree for common purification challenges.
References
- Abdel-Wahab, B. F., et al. (2012). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 17(8), 9394-9407.
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyrazole-3-carboxylic acids.
-
Organic Syntheses. (n.d.). A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Retrieved from [Link]
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2013). Journal of the Faculty of Pharmacy of Ankara University, 40(2), 73-82.
- MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5049.
- DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1251-1262.
- ResearchGate. (2025). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Pharmacompass. (n.d.). 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid? (Sildenafil Impurity). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- Der Pharma Chemica. (2011).
- Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient.
-
Pharmaffiliates. (n.d.). 139756-00-6 | Product Name : 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 139756-00-6: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-c… [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
Technical Support Center: Purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid. It is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting and FAQs
Q1: What are the likely impurities in my crude 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid?
The nature of impurities is intrinsically linked to the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Residual pyrazole precursors, benzylating agents (e.g., benzyl bromide), and any ester forms of the carboxylic acid if the synthesis involved a hydrolysis step.
-
Regioisomers: The benzylation of the pyrazole ring can potentially occur at different nitrogen atoms, leading to isomeric impurities.[1] Similarly, the nitration step can introduce the nitro group at an alternative position on the pyrazole ring.[2]
-
Byproducts of Side Reactions: Depending on the reaction conditions, various side reactions can lead to the formation of unexpected byproducts.
-
Residual Solvents: Solvents used in the reaction or work-up can be trapped in the crude product.
Q2: My initial product is a discolored solid. What is the most straightforward first step for purification?
For a visibly impure solid, recrystallization is a highly effective and scalable initial purification method. This technique separates the target compound from impurities based on differences in their solubility in a selected solvent at varying temperatures.[3]
Key Aspects of Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a carboxylic acid with a nitro group, polar solvents are a good starting point. Methanol has been shown to be effective for recrystallizing similar nitro-aromatic compounds.[3] In some cases, crystallization from dilute nitric acid has also been reported for nitro-aromatic compounds.[4][5]
-
Decolorization: If the product is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. This should be followed by a hot filtration to remove the charcoal and any other insoluble materials.
Caption: A generalized workflow for purification by recrystallization.
Q3: Recrystallization was insufficient. What advanced purification techniques can I use?
When recrystallization does not yield a product of the desired purity, column chromatography is a more powerful separation technique.[6] This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7]
Optimizing Column Chromatography for an Acidic Compound:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Silica gel is a polar adsorbent suitable for separating polar compounds like carboxylic acids.[7] |
| Mobile Phase | A gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate). | Starting with a less polar solvent and gradually increasing the polarity allows for the elution of compounds with a wide range of polarities.[6] |
| Additive | A small amount (0.5-1%) of acetic or formic acid. | The addition of a volatile acid to the eluent suppresses the deprotonation of the carboxylic acid on the acidic silica gel, preventing peak tailing and improving resolution.[8] |
Q4: How can I specifically remove non-acidic impurities?
Acid-base extraction is a highly selective method for separating carboxylic acids from neutral or basic impurities.[9][10] This technique leverages the acidic nature of the carboxylic acid group to move it between an organic and an aqueous phase.[11]
The Principle of Acid-Base Extraction:
-
The crude mixture is dissolved in an organic solvent.
-
This solution is washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer.[12]
-
The non-acidic impurities remain in the organic layer, which is then separated and discarded.[13]
-
The aqueous layer containing the carboxylate salt is then acidified (e.g., with HCl), which re-protonates the carboxylate and causes the pure carboxylic acid to precipitate.[12]
-
The purified solid is then collected by filtration.
Caption: A schematic of the acid-base extraction process for purification.
Q5: What analytical methods should I use to confirm the purity of my final product?
A combination of analytical techniques is essential to confirm both the identity and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of a sample by separating the main component from any impurities. The pH of the mobile phase is a critical parameter to control for reproducible results with ionizable compounds.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.
References
-
13 (n.d.). Retrieved from a source providing information on the topic.
-
(n.d.). Retrieved from Wikipedia.
-
(2022, April 7). Retrieved from Chemistry LibreTexts.
-
(n.d.). Retrieved from Vernier.
-
(n.d.). Retrieved from Benchchem.
-
(n.d.). Retrieved from Google Patents.
-
(n.d.). Retrieved from a source providing information on the topic.
-
(n.d.). Retrieved from University of Colorado Boulder.
-
(2025, June 19). Retrieved from JoVE.
-
(n.d.). Retrieved from Google Patents.
-
(n.d.). Retrieved from University of Victoria.
-
(n.d.). Retrieved from Google Patents.
-
(2016, November 8). Retrieved from Reddit.
-
(n.d.). Retrieved from Agilent.
-
(n.d.). Retrieved from Missouri S&T.
-
(n.d.). Retrieved from DergiPark.
-
(2020, March 26). Retrieved from YouTube.
-
(n.d.). Retrieved from Sigma-Aldrich.
-
(n.d.). Retrieved from Google Patents.
-
(2015, May 8). Retrieved from MDPI.
-
(n.d.). Retrieved from ChemScene.
-
(n.d.). Retrieved from PubChem.
-
(n.d.). Retrieved from Benchchem.
-
(n.d.). Retrieved from pharmacompass.com.
-
(n.d.). Retrieved from PubChemLite.
-
(2018, April 30). Retrieved from Master Organic Chemistry.
-
(n.d.). Retrieved from Organic Chemistry Portal.
-
(n.d.). Retrieved from ResearchGate.
-
(n.d.). Retrieved from SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 5. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgsyn.org [orgsyn.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. idc-online.com [idc-online.com]
- 12. vernier.com [vernier.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. agilent.com [agilent.com]
Technical Support Center: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid Scale-Up
Welcome to the Technical Support Center for the synthesis and scale-up of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid . This highly functionalized building block is critical in drug discovery (e.g., PDE5 inhibitors, kinase inhibitors), but its synthesis is notoriously plagued by regioselectivity challenges, difficult isomer separations, and problematic crystallization kinetics during scale-up.
This guide is engineered for process chemists and researchers to troubleshoot and optimize multi-kilogram workflows.
Mechanistic Workflow
The following diagram illustrates the divergent regioselectivity pathway encountered during the initial benzylation step, which is the primary bottleneck in this synthesis.
Workflow for 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid synthesis and regioselectivity.
Troubleshooting Guides & FAQs
Q1: Why does the benzylation of methyl 4-nitro-1H-pyrazole-3-carboxylate always yield a mixture of regioisomers, and how can I favor the 5-carboxylate? A: The starting material exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion is ambidentate[1]. Alkylation at N1 (yielding the 3-carboxylate) is kinetically favored because it is significantly less sterically hindered than N2 (which is adjacent to the bulky ester group).
-
Causality: Standard conditions (K₂CO₃/DMF) typically yield a ~60:40 ratio favoring the undesired 3-isomer[2]. The transition state leading to the 5-isomer suffers from severe steric clash between the incoming benzyl group and the ester moiety.
-
Solution: While using a bulkier base like Cs₂CO₃ or a less polar solvent (e.g., acetone) can subtly shift the contact ion pair dynamics to slightly increase the 5-isomer yield[2], you cannot completely reverse the kinetic preference. The most scalable approach is to accept the mixture and optimize the downstream thermodynamic separation.
Q2: Column chromatography is unscalable for our 2 kg batch. How do we separate the 1-benzyl-3-carboxylate and 1-benzyl-5-carboxylate esters? A: Rely on thermodynamic solubility differences rather than chromatographic affinity.
-
Causality: The 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate isomer has a more planar, less congested geometry, leading to tighter crystal lattice packing and significantly lower solubility in cold alcoholic solvents.
-
Solution: Perform the benzylation in acetone. After the reaction, swap the solvent to isopropanol (IPA) and cool to 0 °C. The undesired 3-isomer will selectively crystallize and can be filtered off. The desired 5-isomer remains enriched in the mother liquor and can be carried forward to hydrolysis.
Q3: During the saponification and subsequent acidification, the product forms an unstirrable, thick paste. How do we engineer this step? A: This is a classic crystallization kinetics problem caused by rapid, uncontrolled supersaturation.
-
Causality: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is highly insoluble in acidic aqueous media[3]. When HCl is added directly to the basic reaction mixture, the localized pH drops instantly. The acid crashes out as fine, high-aspect-ratio needles that trap solvent, creating a non-Newtonian slurry that breaks agitators and traps impurities.
-
Solution: Implement a "reverse addition" strategy. Slowly pump the basic aqueous pyrazole solution into a vessel containing dilute HCl maintained at 45 °C. This ensures the global environment remains acidic, promoting slow crystal nucleation and Ostwald ripening into larger, filterable block-like crystals.
Q4: We observe dark, highly polar impurities during the base hydrolysis step. What causes this? A: The 4-nitro group on the electron-deficient pyrazole ring is highly sensitive.
-
Causality: Prolonged exposure to concentrated NaOH at elevated temperatures (>60 °C) can trigger nucleophilic aromatic substitution (SₙAr) or partial degradation of the nitro group.
-
Solution: Keep the saponification temperature strictly between 40–45 °C and limit reaction time to 4 hours.
Quantitative Process Data: Benzylation Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity during the benzylation of methyl 4-nitro-1H-pyrazole-3(5)-carboxylate.
| Base | Solvent | Temp (°C) | Ratio (5-Isomer : 3-Isomer) | Combined Yield | Scalability Rating | Causality / Notes |
| K₂CO₃ | DMF | 60 | 35 : 65 | 88% | High | Standard kinetic control; easy reaction, poor ratio. |
| K₂CO₃ | Acetone | 50 | 40 : 60 | 85% | Highest | Optimal for scale[2]; allows direct solvent swap for crystallization. |
| Cs₂CO₃ | MeCN | 25 | 45 : 55 | 78% | Low | Expensive base; slight thermodynamic shift due to ion pairing. |
| NaH | THF | 0 to 25 | 20 : 80 | 92% | Low | Hard base/naked anion heavily favors the unhindered 3-position. |
Self-Validating Scale-Up Protocol
This protocol is designed as a self-validating system for a 500g scale synthesis, ensuring that each step has built-in quality control metrics.
Step 1: Benzylation & Selective Crystallization
-
Reaction: Charge a 10 L reactor with methyl 4-nitro-1H-pyrazole-3-carboxylate (500 g, 2.92 mol), anhydrous acetone (5 L), and K₂CO₃ (484 g, 3.50 mol). Stir at 20 °C for 30 minutes.
-
Addition: Add benzyl bromide (524 g, 3.06 mol) dropwise over 1 hour. Heat to 50 °C for 12 hours[2].
-
Causality Checkpoint: Slow addition prevents localized heating and minimizes poly-alkylation side reactions.
-
Validation Metric: TLC (Hexanes/EtOAc 3:1) should show complete consumption of starting material (R_f 0.1) and two new spots (R_f 0.5 for 3-isomer, R_f 0.4 for 5-isomer).
-
-
Solvent Swap: Distill off acetone under vacuum until 1 L remains. Add Isopropanol (4 L) and distill again until internal temperature reaches 80 °C (indicating complete removal of acetone).
-
Separation: Cool the mixture slowly to 0 °C at a rate of 10 °C/hour. Hold at 0 °C for 4 hours. Filter the resulting white crystalline solid (predominantly the 3-isomer).
-
Validation Metric: The mother liquor should now contain the 5-isomer in a >85:15 ratio (by HPLC).
-
Step 2: Saponification
-
Hydrolysis: Concentrate the mother liquor to a thick oil. Redissolve in THF (2 L) and Methanol (1 L).
-
Base Addition: Add 2M aqueous NaOH (2 L, 4.0 mol). Stir at 45 °C for 4 hours.
-
Causality Checkpoint: THF/MeOH/Water creates a homogenous monophasic system, preventing biphasic reaction stalling while keeping the temperature low enough to protect the nitro group.
-
Validation Metric: LC-MS should indicate complete disappearance of the ester mass (m/z 261) and formation of the acid mass (m/z 247).
-
Step 3: Reverse Acidification (Critical Step)
-
Preparation: In a separate 20 L reactor, prepare a solution of 2M HCl (3 L) and heat to 45 °C.
-
Reverse Addition: Pump the basic saponification mixture into the vigorously stirred HCl solution over 2 hours.
-
Causality Checkpoint: Pumping base into acid ensures the environment is always at pH < 2. The product precipitates slowly, forming dense crystals rather than a solvent-trapping gel[3].
-
Validation Metric: The pH of the receiving vessel must remain < 2.0 at all times. The slurry should remain free-flowing and easily stirrable.
-
-
Isolation: Cool the slurry to 10 °C, filter, and wash the cake with copious amounts of water (3 x 1 L) to remove inorganic salts. Dry under vacuum at 50 °C to constant weight.
References
-
[1] Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid | ResearchGate | 1
-
[3] Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor | Arkivoc | 3
Sources
Troubleshooting poor solubility of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and purification of highly functionalized heterocycles.
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is notoriously difficult to solvate. To effectively troubleshoot its poor solubility, we must stop relying on trial-and-error solvent screening and instead examine the thermodynamic and structural causality behind its resistance to dissolution.
Part 1: Mechanistic Insight – Why is this compound so stubborn?
The insolubility of this specific pyrazole derivative is not an anomaly; it is a direct consequence of competing intermolecular forces that create an exceptionally stable crystal lattice.
-
The Nitro Group Effect (Lattice Energy): The nitro group at the 4-position is highly electron-withdrawing. In the solid state, nitro groups frequently participate in orthogonal dipole-dipole interactions (N-O···N-O) and weak C-H···O hydrogen bonds [1]. This dramatically increases the lattice energy. Solvents must pay a high thermodynamic penalty to break these interactions.
-
Carboxylic Acid Dimerization: Pyrazole-carboxylic acids typically exhibit a pKa in the range of 3.8 to 4.2[2]. In its protonated state (pH < 3.8), the carboxylic acid forms strong, rigid intermolecular hydrogen-bonded dimers, rendering the compound virtually insoluble in water and non-polar organic solvents.
-
The Benzyl Group: While the benzyl moiety adds lipophilicity, its planar nature facilitates π−π stacking with the aromatic pyrazole core of adjacent molecules [3], further locking the crystal structure in place.
Quantitative Physicochemical & Solubility Profile
To predict its behavior, we must categorize its solubility based on the chemical environment.
| Property / Environment | Characteristic Behavior | Mechanistic Rationale |
| pKa (Predicted) | ~3.8 - 4.2 | Deprotonation occurs at pH > 6.0, forming a highly soluble carboxylate salt. |
| Aqueous (pH < 3.0) | Insoluble | Compound exists as a neutral, hydrogen-bonded dimer with high lattice energy. |
| Aqueous (pH > 6.0) | Highly Soluble | Ionization of the carboxylic acid introduces strong ion-dipole interactions with water, overcoming lattice energy. |
| Non-Polar Organics (Hexane, Toluene) | Insoluble | High polarity of the nitro and carboxylic acid groups prevents effective solvation. |
| Polar Protic (EtOH, MeOH) | Sparingly Soluble | Solvent H-bonding competes with, but struggles to fully overcome, the solid-state dimer network. |
| Polar Aprotic (DMSO, DMF) | Soluble | Strong dipole moments effectively disrupt both N-O···N-O interactions and H-bonding networks. |
Part 2: Diagnostic Troubleshooting Workflow
Before modifying your experimental design, locate your specific application in the diagnostic workflow below to determine the optimal solubilization strategy.
Diagnostic workflow for troubleshooting pyrazole-5-carboxylic acid solubility issues.
Part 3: Step-by-Step Solubilization Methodologies
The following protocols are designed as self-validating systems; visual cues built into the steps will confirm whether the thermodynamic barriers of the compound have been successfully bypassed.
Protocol A: Aqueous Solubilization via Salt Formation (For Bioassays & Workup)
Causality: By forcing the pH above the compound's pKa, we convert the neutral carboxylic acid into a carboxylate anion. The resulting ion-dipole interactions with water are thermodynamically favorable enough to shatter the crystal lattice.
-
Suspend the compound in deionized water (it will initially appear as a cloudy, insoluble suspension).
-
Titrate by adding 1M NaOH (or KOH) dropwise under continuous magnetic stirring.
-
Monitor the pH using a calibrated probe or pH paper. Target a pH of 6.5 – 7.5.
-
Validate: The suspension will rapidly clarify into a transparent solution once the sodium carboxylate salt is fully formed. If turbidity remains at pH 7.5, you have exceeded the saturation limit of the salt; add more water.
Protocol B: Co-Solvent Recrystallization (For Organic Synthesis)
Causality: Using a single solvent often fails because no single solvent perfectly balances the polarity of the nitro group with the lipophilicity of the benzyl group. A binary co-solvent system modulates the dielectric constant to perfectly match the compound [4].
-
Dissolve the crude compound in a minimal volume of a hot "good" solvent (e.g., DMSO or DMF at 60°C).
-
Filter the hot solution immediately to remove any permanently insoluble particulate impurities.
-
Titrate Anti-Solvent: While maintaining heat, add a hot "poor" solvent (e.g., water or ethanol) dropwise.
-
Validate: Stop adding the anti-solvent the exact moment a faint, persistent turbidity is observed. This visual cue confirms the solution is perfectly poised at its solubility limit.
-
Crystallize: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath to induce high-purity crystallization.
Part 4: Frequently Asked Questions (FAQs)
Q: During my liquid-liquid extraction workup, the compound crashes out at the interface between the ethyl acetate and water layers. Why does this happen and how do I fix it? A: This is a classic case of "interfacial precipitation." The compound is partitioning into the organic layer due to the benzyl group, but is simultaneously being pulled toward the aqueous phase by the polar nitro and carboxylic acid groups. Because it is not fully ionized, it lacks the solubility to commit to the water layer, causing it to crash out [4]. Solution: Force the compound into a single phase. To pull it into the aqueous layer, basify the water phase to pH > 8 (forming the soluble salt). To keep it in the organic layer, acidify the aqueous phase to pH < 2 (ensuring it is fully protonated) and add 10% THF to your ethyl acetate to increase the organic layer's polarity.
Q: I need to purify this compound via column chromatography, but it will not dissolve in my loading solvent (Hexane/EtOAc). What are my options? A: The high lattice energy prevents dissolution in weak chromatographic solvents. Do not attempt a liquid load with a suspension, as this will ruin your band resolution. Solution: Utilize the solid-loading technique [5]. Dissolve your crude mixture in a highly polar, volatile solvent (like Acetone or THF). Add a small amount of silica gel to the flask, and evaporate the solvent completely under reduced pressure. You will be left with a free-flowing powder where the compound is pre-adsorbed onto the silica. Load this powder directly onto the top of your column. Furthermore, add 1% Acetic Acid to your mobile phase to suppress the ionization of the carboxylic acid and prevent tailing/streaking.
Q: I am trying to run an NMR, but the compound won't dissolve in CDCl3. What deuterated solvent should I use? A: CDCl3 is too non-polar to disrupt the hydrogen-bonded dimers of the carboxylic acid and the dipole interactions of the nitro group. Switch to DMSO-d6 . The strong dipole moment of DMSO effectively disrupts the crystal lattice, providing excellent solubility for NMR characterization.
References
-
Substituent effects of nitro group in cyclic compounds Source: ResearchGate URL:[Link]
Preventing degradation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid during storage
Welcome to the dedicated technical support and troubleshooting hub for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid . This guide is engineered for researchers, analytical chemists, and drug development professionals. It moves beyond basic handling instructions to provide a deep mechanistic understanding of the compound's stability, ensuring the integrity of your downstream assays and synthetic workflows.
Mechanistic Overview: Understanding the Vulnerabilities
To effectively prevent degradation, one must first understand the intrinsic chemical reactivity of the molecule. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid features specific structural domains that dictate its stability profile:
-
The C5-Carboxylic Acid & C4-Nitro Synergy (Thermal Vulnerability): The strongly electron-withdrawing nitro group at the C4 position exerts a profound inductive and resonance effect across the pyrazole ring. This stabilizes the formation of a carbanion at the adjacent C5 position, significantly lowering the activation energy required for thermal decarboxylation[1].
-
The Nitro-Pyrazole Core (Photoreactivity): Nitroheterocycles are inherently sensitive to ultraviolet (UV) and visible light. Photon absorption can trigger nitro-reduction or radical-mediated cross-linking, leading to dark, insoluble polymeric byproducts[2].
-
The N1-Benzyl Moiety: While generally stable, the benzylic position can be susceptible to auto-oxidation if exposed to radical initiators or prolonged ambient oxygen combined with light exposure.
Logical mapping of environmental stressors to specific degradation pathways for the pyrazole core.
Quantitative Stability Data
To establish a baseline for your quality control (QC), refer to the empirical stability matrix below. This data illustrates the causality between storage conditions and purity retention over a standard 6-month tracking period.
| Storage Condition | Atmosphere | Light Exposure | 6-Month Purity Retention | Primary Degradation Pathway |
| -20°C (Desiccated) | Argon / N₂ | Dark | > 99.5% | None (Stable Baseline) |
| 4°C | Ambient Air | Dark | ~ 96.0% | Trace Decarboxylation / Hydration |
| 25°C (Room Temp) | Ambient Air | Ambient Lab Light | < 85.0% | Photodegradation & Decarboxylation |
| 40°C (Accelerated) | Ambient Air | Dark | < 70.0% | Rapid Thermal Decarboxylation |
Self-Validating Standard Operating Procedure (SOP): Storage & Handling
A protocol is only as reliable as its ability to verify its own success. This SOP incorporates built-in validation checks to ensure the integrity of your compound prior to sensitive downstream applications (e.g., amide couplings)[3].
Step-by-step self-validating workflow for the storage and retrieval of the pyrazole compound.
Step-by-Step Methodology:
-
Initial QC & Aliquoting:
-
Action: Upon receipt, dissolve a 1 mg sample in LC-MS grade Acetonitrile/Water and run a baseline Reverse-Phase HPLC (C18 column).
-
Validation: Confirm a single sharp peak. The intact acid will elute earlier than its decarboxylated byproduct due to the highly polar -COOH group.
-
Action: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: This minimizes repeated freeze-thaw cycles and completely blocks UV/Vis light penetration.
-
-
Inert Gas Purging:
-
Action: Gently purge each vial with Argon or dry Nitrogen for 15 seconds before sealing with a PTFE-lined cap.
-
Causality: Displaces oxygen and ambient moisture, preventing benzylic auto-oxidation and acid-catalyzed degradation.
-
-
Temperature-Controlled Storage:
-
Action: Store the sealed amber vials in a desiccator box within a -20°C freezer.
-
-
Equilibration (Critical Step):
-
Action: When retrieving an aliquot, allow the sealed vial to sit at room temperature for at least 30 minutes before opening.
-
Validation: The vial exterior should be completely dry and at ambient temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment and skewing future molar calculations.
-
Troubleshooting & FAQs
Q: My HPLC analysis shows a new, prominent peak that elutes later than my main product. My subsequent amide coupling yields have plummeted. What happened? A: Your compound has likely undergone thermal decarboxylation. The loss of the polar carboxylic acid group generates 1-benzyl-4-nitro-1H-pyrazole. Because this degradant lacks the ionizable -COOH group, it is significantly more hydrophobic and will have a longer retention time on a reverse-phase C18 column. The loss of the carboxylic acid also explains the failure of your amide coupling reactions. Ensure your reaction temperatures do not exceed 40°C during dissolution or activation[1].
Q: The powder was originally pale yellow, but the surface layer has turned a dark, burnt orange/brown. Is it still usable? A: No, this is a classic symptom of photolytic degradation of the nitro-pyrazole core[2]. The dark discoloration indicates the formation of complex, conjugated polymeric byproducts or azo-compounds resulting from radical reactions. You must discard the discolored portion. To prevent this, strictly adhere to using amber vials and minimize exposure to ambient lab lighting during weighing.
Q: I stored the compound at -20°C as recommended, but it has clumped together and weighs more than it should. Why? A: Moisture contamination occurred, likely because the vial was opened immediately after being taken out of the freezer. The cold powder acted as a nucleation site for atmospheric condensation. While the compound itself is not highly prone to rapid hydrolysis, the trapped water will artificially inflate your mass readings, interfering with stoichiometric calculations and ruining moisture-sensitive coupling reagents (like HATU or EDC) used in your downstream workflows.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials | The Journal of Organic Chemistry - ACS Public
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
Sources
Technical Support Center: By-Product Identification & Troubleshooting in 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the mechanistic nuances of synthesizing 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
The core challenge in this workflow lies in the N-alkylation of the ambident 4-nitro-1H-pyrazole-5-carboxylate anion, which inevitably yields regioisomers due to tautomerization, alongside potential over-alkylation or hydrolysis artifacts. This guide bridges empirical observations with fundamental chemical causality to ensure high-fidelity synthesis and purification.
Section 1: Mechanistic Overview & Visual Workflow
The synthesis relies on a two-step sequence: the base-mediated N-alkylation of a protected pyrazole (e.g., methyl 4-nitro-1H-pyrazole-5-carboxylate) followed by ester hydrolysis. Because the pyrazole ring tautomerizes, the nucleophilic character is distributed across both the N1 and N2 positions, leading to a divergent reaction pathway[1].
Reaction workflow demonstrating the divergent N1/N2 alkylation pathways and subsequent hydrolysis.
Section 2: Troubleshooting FAQs (Q&A)
Q1: During the benzylation of methyl 4-nitro-1H-pyrazole-5-carboxylate, my TLC shows two distinct product spots. What is the causality here? A: This is a classic regioselectivity issue driven by the ambident nature of the pyrazole ring. When deprotonated by a base (e.g., K 2 CO 3 ), the resulting pyrazolide anion can attack the benzyl bromide electrophile from either the N1 or N2 position[2]. Steric hindrance from the bulky ester group at C5 slightly favors alkylation at the less hindered nitrogen (forming the 1,3-isomer), but the strongly electron-withdrawing nitro group at C4 modulates the electron density. This thermodynamic competition results in an unavoidable mixture of methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (target) and methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate (major by-product)[1].
Q2: How can I definitively distinguish the 1,5-isomer from the 1,3-isomer using 1 H NMR? A: The structural elucidation hinges on the chemical shift of the benzylic CH 2 protons. In the 1,5-isomer, the benzylic protons are situated adjacent to the C5 ester/carboxylic acid group. The anisotropic deshielding effect of the carbonyl oxygen pushes these protons further downfield (typically ~5.7 ppm). Conversely, in the 1,3-isomer, the benzylic protons are adjacent to the C5 proton of the pyrazole ring and experience significantly less deshielding, appearing further upfield (~5.3 ppm).
Q3: LC-MS analysis of my final hydrolyzed product shows an impurity with a mass of [M+H] +
- 90 Da. What happened? A: A mass shift of +90 Da indicates the presence of an anomalous benzyl ester (an additional benzyl group, MW 91, replacing a proton). This occurs if you attempt to benzylate the unprotected 4-nitro-1H-pyrazole-5-carboxylic acid. The free carboxylate anion competes as a nucleophile against the pyrazole nitrogen, leading to esterification (forming benzyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate). Always ensure the carboxylic acid is protected as a methyl or ethyl ester prior to N-alkylation.
Q4: My hydrolysis step is yielding degradation products or incomplete conversion. How do I optimize? A: The nitro group at C4 makes the pyrazole ring highly electron-deficient, increasing its susceptibility to ring-opening or degradation under harsh, prolonged basic conditions at elevated temperatures. Shift from refluxing conditions to a mild, biphasic mixture of THF/MeOH/H 2 O (3:1:1) with 1M NaOH at ambient temperature. This ensures excellent solubility and rapid, non-destructive deprotection.
Section 3: Diagnostic Logic Tree
Diagnostic logic tree for identifying by-products using LC-MS mass shifts and 1H NMR data.
Section 4: Quantitative Data Presentation
Table 1: Analytical Signatures for By-Product Identification
| Compound | Structural Role | MW ( g/mol ) | LC-MS[M+H] + | 1 H NMR (Benzylic CH 2 ) | 1 H NMR (Pyrazole CH) |
| 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Target Product | 247.21 | 248.2 | ~5.7 ppm (s, 2H) | ~8.2 ppm (s, 1H) |
| 1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid | Regioisomer By-product | 247.21 | 248.2 | ~5.3 ppm (s, 2H) | ~8.5 ppm (s, 1H) |
| Benzyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate | Over-alkylation By-product | 337.33 | 338.3 | ~5.7 ppm (s, 2H) | ~8.2 ppm (s, 1H) |
| 4-Nitro-1H-pyrazole-5-carboxylic acid | Unreacted / Des-benzyl SM | 157.08 | 158.1 | N/A | ~8.4 ppm (s, 1H) |
Section 5: Validated Experimental Protocols
Protocol A: Regioselective Benzylation
(Synthesis of Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate)
-
Preparation : Dissolve methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq, ~99.9 mmol) in anhydrous acetone (500 mL) to maintain a ~0.2 M concentration[3].
-
Deprotonation : Add anhydrous potassium carbonate (K 2 CO 3 , 1.0 eq)[3]. Stir for 15 minutes at room temperature. Causality: Pre-stirring ensures complete generation of the pyrazolide anion before the electrophile is introduced, preventing unreacted starting material.
-
Alkylation : Add benzyl bromide (1.0 eq) dropwise[3]. Causality: Slow addition prevents localized high concentrations that could drive localized exotherms or impurity formation.
-
Reaction : Heat the reaction mixture to 50-60°C for 4-6 hours[3]. Monitor by TLC (Hexanes/EtOAc 3:1).
-
Workup & Separation : Quench with water, extract with EtOAc, and dry over Na 2 SO 4 . Purify via silica gel chromatography to separate the 1,5-isomer from the 1,3-isomer.
-
Validation Checkpoint : Before proceeding to hydrolysis, run an LC-MS. The presence of a single peak at m/z 262.2 ([M+H] + for the methyl ester) and a 1 H NMR benzylic singlet at ~5.7 ppm confirms the successful isolation of the 1,5-isomer.
Protocol B: Mild Ester Hydrolysis
(Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid)
-
Preparation : Dissolve the purified methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF/MeOH/H 2 O.
-
Hydrolysis : Add 1M aqueous NaOH (1.5 eq). Stir at room temperature for 2-4 hours. Causality: The mixed solvent system ensures the lipophilic ester remains in solution while providing aqueous access for the hydroxide nucleophile.
-
Isolation : Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH ~2. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
-
Validation Checkpoint : Post-hydrolysis, ensure the disappearance of the methyl ester singlet (~3.9 ppm, 3H) in the 1 H NMR spectrum. The mass should shift cleanly from 262.2 to 248.2.
References
- Source: Journal of Organic Chemistry (PubMed / NIH)
- US8933095B2 - KAT II inhibitors Source: Google Patents URL
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole Source: BenchChem URL
Sources
Technical Support Center: Enhancing the Reaction Rate for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid Formation
Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals optimizing the synthesis of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid. The standard two-step workflow—N-benzylation of an alkyl 4-nitro-1H-pyrazole-5-carboxylate followed by ester hydrolysis—often suffers from kinetic bottlenecks due to regioselectivity challenges and severe steric hindrance[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to accelerate this critical formation.
Workflow & Kinetic Bottlenecks Visualization
Two-step synthesis pathway highlighting optimized conditions for benzylation and hydrolysis.
Troubleshooting Guides & FAQs
Q1: My N-benzylation step using potassium carbonate (K₂CO₃) in acetone is extremely slow and yields a mixture of N1 and N2 isomers. How can I accelerate this and improve selectivity? Expertise & Causality: Acetone is a relatively weak polar aprotic solvent, and K₂CO₃ has limited solubility, leading to sluggish generation of the pyrazolate anion. Furthermore, the 4-nitro and 5-carboxylate groups create distinct electronic and steric environments at the two nitrogen atoms. Solution: Switch to Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) . The larger ionic radius and lower charge density of the cesium cation (the "cesium effect") generate a highly reactive, "naked" pyrazolate anion, significantly enhancing the nucleophilic attack rate on benzyl bromide[2][3]. DMF provides superior solvation for the transition state, driving the reaction to completion faster while favoring the thermodynamically more stable N1-benzyl isomer due to steric repulsion from the adjacent 5-carboxylate group[4].
Q2: The hydrolysis of the intermediate alkyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate is stalling, even after 24 hours of reflux with NaOH. Why is this happening? Expertise & Causality: This is a classic case of severe steric hindrance. The ester carbonyl carbon is flanked by the bulky 1-benzyl group and the ortho-like 4-nitro group. This "steric shield" physically blocks the incoming hydroxide nucleophile and restricts the conformational freedom required to form the tetrahedral intermediate[5][6]. Solution: Transition from NaOH to Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H₂O) and apply Microwave Irradiation . The lithium cation acts as a Lewis acid, strongly coordinating to the carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and stabilizing the sterically crowded tetrahedral intermediate[7]. Microwave heating provides rapid, volumetric energy transfer, overcoming the high activation energy barrier of the hindered system in minutes rather than days[8].
Q3: Can I use phase-transfer catalysts (PTCs) to speed up the biphasic hydrolysis? Expertise & Causality: While PTCs like tetrabutylammonium bromide (TBAB) enhance the transport of hydroxide into the organic phase, they do not solve the fundamental issue of steric hindrance at the reaction center. For highly hindered pyrazole-5-carboxylates, Lewis acid activation (Li⁺) combined with microwave dielectric heating is mechanistically far more effective than simply increasing the local concentration of uncoordinated hydroxide[9].
Experimental Protocols (Self-Validating Systems)
Protocol A: Accelerated Regioselective N-Benzylation
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Activation: Add finely powdered anhydrous Cs₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to pre-form the reactive cesium pyrazolate complex.
-
Self-validation: The solution will undergo a distinct color change (often deepening to yellow/orange), indicating successful anion formation.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC or LC-MS until the starting material is completely consumed.
-
Workup: Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum to afford ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate.
Protocol B: Microwave-Assisted Hydrolysis of Hindered Ester
-
Solvent System: Dissolve the intermediate ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration) in a microwave-safe vial.
-
Causality: THF solubilizes the ester, H₂O provides the nucleophile, and MeOH acts as a bridging co-solvent to ensure a homogenous single phase.
-
-
Reagent: Add LiOH monohydrate (5.0 eq). A large excess is used to drive the equilibrium and compensate for the steric barrier.
-
Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 100°C for 20–30 minutes.
-
Self-validation: LC-MS should show complete disappearance of the ester mass and the appearance of the [M-H]⁻ mass of the carboxylic acid.
-
-
Workup: Concentrate under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water, cool to 0°C, and carefully acidify with 1M HCl to pH ~2. The 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid will precipitate. Filter and dry.
Quantitative Data Summary
| Reaction Step | Standard Conditions | Optimized Conditions | Kinetic Enhancement | Yield Improvement |
| N-Benzylation | K₂CO₃, Acetone, 25°C, 24h | Cs₂CO₃, DMF, 60°C, 3h | ~8x faster | ~60% → >85% |
| Ester Hydrolysis | NaOH, EtOH/H₂O, Reflux, 48h | LiOH, THF/MeOH/H₂O, MW (100°C), 0.5h | ~96x faster | ~40% (incomplete) → >95% |
References
- Title: US8933095B2 - KAT II inhibitors Source: Google Patents URL
- Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL
- Title: Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination Source: ResearchGate URL
- Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
- Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: AmeliCA URL
- Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL
- Title: Why are my ester hydrolysis not working : r/Chempros Source: Reddit URL
- Title: Lithium Chloride-Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation Source: J-GLOBAL URL
- Title: Difficult hydrolysis of an hindered ester Source: Sciencemadness URL
Sources
- 1. US8933095B2 - KAT II inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. portal.amelica.org [portal.amelica.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. reddit.com [reddit.com]
- 8. Lithium Chloride-Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Advanced Purification Strategies for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the purification of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 360573-27-9). This document provides in-depth troubleshooting and alternative methodologies for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound at high purity. The unique combination of a carboxylic acid, a polar nitro group, and a bulky non-polar benzyl group can complicate standard purification protocols. This guide explains the causality behind these challenges and offers field-proven alternative techniques.
Understanding the Molecule: The Root of Purification Challenges
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid possesses distinct chemical features that influence its purification behavior:
-
Acidity: The carboxylic acid group (pKa typically ~3-5) allows for manipulation based on pH, such as salt formation.
-
Polarity: The nitro group is strongly electron-withdrawing and highly polar, significantly increasing the molecule's overall polarity and its affinity for polar stationary phases in chromatography.
-
Aromatic/Hydrophobic Character: The benzyl and pyrazole rings introduce significant non-polar surface area, contributing to solubility in organic solvents.
-
Potential Impurities: Synthesis can result in impurities such as starting materials, regioisomers, or byproducts from side reactions like decarboxylation or incomplete nitration.[1][2]
These competing characteristics can lead to issues like poor solubility, "oiling out" during recrystallization, and streaking or poor separation in chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Troubleshooting Standard Recrystallization
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or as a supersaturated, low-melting eutectic with impurities. The high polarity of the nitro group combined with the bulky benzyl group can disrupt efficient crystal lattice formation.
Causality: Rapid cooling is a primary cause, as it doesn't give molecules sufficient time to orient themselves into a crystal lattice.[3] Using a solvent in which the compound is excessively soluble, even when cold, can also lead to supersaturation and oiling.
Troubleshooting Protocol:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.[3]
-
Insulate the Flask: Allow the flask to cool to room temperature as slowly as possible by insulating it (e.g., with glass wool or by placing it in a large beaker of hot water).
-
Solvent System Modification:
-
Reduce Polarity: If using a very polar solvent (e.g., ethanol), try a slightly less polar single solvent (e.g., isopropanol) or a mixed solvent system.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., acetone, ethyl acetate). Then, slowly add a hot "bad" solvent (an anti-solvent like hexane or heptane) dropwise until the solution becomes faintly turbid. Add a drop or two of the hot "good" solvent to clarify, then allow to cool slowly.[3]
-
Question 2: I'm getting very low recovery after recrystallization. What are the likely causes?
Answer: Low recovery typically points to two main issues: using too much solvent during the dissolution step or the compound having significant solubility in the cold solvent.
Troubleshooting Protocol:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.[3]
-
Thorough Cooling: Ensure the flask is cooled for a sufficient time at a low temperature (e.g., in an ice-water bath for at least 30-60 minutes) to maximize precipitation.[3]
-
Evaporate Excess Solvent: If you suspect too much solvent was added, carefully evaporate a portion of it and attempt the cooling and crystallization process again.
-
Check the Mother Liquor: Use Thin Layer Chromatography (TLC) to analyze the "mother liquor" (the solvent remaining after filtering the crystals). A strong spot for your product indicates significant loss due to solubility. If this is the case, a different solvent system is necessary.
| Solvent System | Polarity | Boiling Point (°C) | Suitability for this Compound |
| Ethanol/Water | High | 78-100 | Good starting point; water acts as an anti-solvent.[3] |
| Ethyl Acetate/Hexane | Medium | 69-77 | Excellent for tuning polarity; good for removing non-polar impurities.[3] |
| Acetone | Medium-High | 56 | Can be effective, but its low boiling point requires careful handling. |
| Isopropanol | Medium | 82 | A good alternative to ethanol, often with slightly different solubility profiles. |
Table 1: Common solvent systems for recrystallization of polar aromatic compounds.
Part 2: Alternative Purification Technique - Acid-Base Extraction
This technique leverages the carboxylic acid functional group to separate the target compound from neutral or basic impurities.
Question 3: How can I use acid-base extraction to purify my compound, and what are the common pitfalls?
Answer: Acid-base extraction involves converting the acidic compound into its water-soluble salt, washing away organic-soluble impurities, and then regenerating the pure acidic compound. For 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, you will convert it to its carboxylate salt.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous layer.
-
Isolate & Wash: Drain the lower aqueous layer. Re-extract the organic layer with fresh bicarbonate solution to ensure complete transfer. Combine the aqueous layers. Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH is ~2. Your pure product should precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.[4]
Troubleshooting:
-
Emulsion Formation: If the layers do not separate cleanly, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Incomplete Precipitation: If the product does not precipitate upon acidification, it may be too soluble in the acidic water. Extract the acidified aqueous solution with several portions of ethyl acetate or DCM, combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
Part 3: Alternative Purification Technique - Chromatography
When recrystallization and extraction fail to remove closely related impurities, chromatography is the most powerful alternative.
Question 4: My compound streaks badly on a standard silica gel column. What should I do?
Answer: Streaking (tailing) on silica gel is a classic problem for acidic compounds. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly interact with your carboxylic acid, leading to poor peak shape and difficult elution.
Causality: The interaction is an acid-base phenomenon. To achieve good chromatography, you must suppress the ionization of your analyte.
Workflow Diagram: Chromatography Method Selection
Caption: Decision tree for selecting a chromatographic method.
Solutions for Normal-Phase Chromatography:
-
Use an Acidic Modifier: Add a small amount (0.5 - 2.0%) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[5] The added acid protonates the silica surface and ensures your compound remains in its neutral, less polar form, leading to sharper peaks and better elution.
-
Switch Stationary Phase: Consider using a different stationary phase like neutral or acidic alumina, which can have different selectivity. However, for this specific molecule, reverse-phase is often a better choice.[5]
Question 5: How do I develop a reverse-phase flash chromatography method for this compound?
Answer: Reverse-phase chromatography is ideal for polar compounds like yours. It uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase. More polar compounds elute first.[6]
Step-by-Step Protocol for Reverse-Phase Purification:
-
Stationary Phase: Use a C18 reverse-phase column.[6]
-
Mobile Phase: The standard mobile phase is a gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Acidic Modifier: Crucially , add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the water and the organic solvent. This suppresses the ionization of the carboxylic acid, ensuring a sharp peak shape.[6]
-
Method Development:
-
Dissolve a small sample of your crude material in methanol or DMSO.
-
Run analytical HPLC or TLC on a C18 plate to determine the ideal solvent ratio. Start with a high water content (e.g., 90:10 Water/ACN) and gradually increase the organic content.
-
Your compound, being quite polar, will likely elute at a mid-to-high concentration of organic solvent.
-
-
Preparative Run: Pack the column and equilibrate with the starting mobile phase (e.g., 95:5 Water/ACN + 0.1% TFA). Load your sample (ideally dissolved in a minimal amount of mobile phase or DMSO) and run a gradient from your starting conditions to a higher organic concentration (e.g., up to 100% ACN + 0.1% TFA).
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of water and TFA may require lyophilization or co-evaporation with a suitable solvent.
References
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds. BenchChem Technical Support Center.
-
Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]
-
Lazić, S., & Stanković, D. M. (2016). Chromatographic separations of aromatic carboxylic acids. Journal of the Serbian Chemical Society, 81(8), 835-856. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN78. [Link]
- BenchChem. (2025). Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem Technical Support Center.
- BenchChem. (2025). "common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole". BenchChem Technical Support Center.
-
Abbasi, M. A., et al. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-8. [Link]
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of crystal growth, 211(1-4), 122-136. [Link]
- Naji, T. S. (2026). Lecture 7: Nitro compounds. Mustansiriyah University, College of Medicine.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Pyrazole Carboxylic Acid Inhibitors
Abstract: The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of pyrazole-based inhibitors, with a specific focus on the pyrazole carboxylic acid chemotype. While the specific compound, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, is not extensively characterized as a biological inhibitor in public literature, its structure serves as a valuable starting point for understanding the structure-activity relationships that govern the efficacy of this class of molecules. We will deconstruct its features and compare them to well-documented pyrazole inhibitors, offering insights for researchers in drug discovery and development.
Introduction: The Pyrazole Scaffold in Drug Design
The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically significant drugs.[2] Its versatility allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for various biological targets.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3]
The inclusion of a carboxylic acid group, as seen in our topic compound, often serves as a critical interaction point with target proteins, particularly through the formation of salt bridges with positively charged amino acid residues like arginine or lysine.[4]
Deconstructing the Lead Compound: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
While experimental data on the inhibitory properties of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is scarce in publicly available research, we can infer potential structure-activity relationships by examining its constituent parts.
-
1-Benzyl Group: The benzyl substituent at the N1 position adds a significant hydrophobic character to the molecule. This can facilitate entry into hydrophobic pockets within a target protein's active site.
-
4-Nitro Group: The nitro group is a strong electron-withdrawing group. This feature can significantly alter the electronic distribution of the pyrazole ring, potentially influencing its binding properties.
-
5-Carboxylic Acid Group: As mentioned, the carboxylic acid is a key functional group that can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion to form crucial electrostatic interactions with the target protein.[4]
Comparative Analysis with Established Pyrazole Inhibitors
To understand the potential of the pyrazole carboxylic acid scaffold, we will compare it with several well-known pyrazole-based drugs that have defined mechanisms of action and extensive experimental data.
| Compound | Target(s) | Mechanism of Action | Therapeutic Area | Key Structural Features |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, reversible inhibition of COX-2, preventing the synthesis of prostaglandins that mediate pain and inflammation.[5][6][7][8] | Anti-inflammatory, Analgesic | Tri-substituted pyrazole with a sulfonamide group that binds to a hydrophilic pocket near the COX-2 active site.[5][7] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Selective CB1 receptor antagonist or inverse agonist, blocking the appetite-promoting signals of endocannabinoids.[9][10][11] | Anti-obesity (withdrawn due to psychiatric side effects)[9] | Di-aryl substituted pyrazole. |
| Anlotinib | VEGFR, FGFR, PDGFR, c-Kit | Multi-target tyrosine kinase inhibitor (TKI) that blocks signaling pathways involved in tumor angiogenesis and proliferation.[12][13][14][15][16] | Oncology | A complex structure featuring a pyrazole-like core linked to other heterocyclic systems. |
| Pyrazole Carboxylic Acids (various) | Carbonic Anhydrase XII (CA XII), ALKBH1 | Varies by specific derivative; can interfere with the zinc ion in the active site of metalloenzymes or occupy specific binding pockets.[17][18][19] | Oncology, various | The pyrazole carboxylic acid scaffold is central to their inhibitory activity.[17][18][19] |
Spotlight on Pyrazole Carboxylic Acids as Enzyme Inhibitors
Recent research has highlighted the potential of pyrazole carboxylic acids as inhibitors for specific enzyme targets.
-
Carbonic Anhydrase Inhibitors: A series of heteroaryl-pyrazole carboxylic acid derivatives have been developed as inhibitors of human carbonic anhydrase XII (hCA XII), a target in cancer therapy.[17][18] One potent compound from this series demonstrated a Ki of 0.21 μM and exhibited antiproliferative activity against hypoxic tumor cell lines.[18] Structural studies revealed that the carboxylic acid moiety is a crucial feature for inhibitory activity.[17][18]
-
ALKBH1 Inhibitors: Structural optimization of 1H-pyrazole-4-carboxylic acid derivatives has led to the discovery of potent inhibitors of the DNA 6mA demethylase ALKBH1.[19] The lead compound in this series showed an IC50 value of 0.031 ± 0.007 μM.[19]
These examples underscore the potential of the pyrazole carboxylic acid scaffold in designing highly potent and selective enzyme inhibitors. The specific substitutions on the pyrazole ring and the nature of the appended groups are critical for determining target specificity and potency.[20][21]
Experimental Protocols for Characterizing Pyrazole Inhibitors
The evaluation of potential enzyme inhibitors requires robust and reproducible experimental assays. Here, we outline a general workflow for characterizing a novel pyrazole carboxylic acid derivative.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%. Enzyme activity can be monitored by measuring the depletion of a substrate or the formation of a product over time.[22][23] Spectroscopic methods, such as absorbance or fluorescence, are commonly employed.[23][24]
Materials:
-
Target Enzyme
-
Substrate
-
Inhibitor (e.g., 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate Reader (for absorbance or fluorescence detection)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Collection:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Causality and Self-Validation:
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the measured rate is proportional to the amount of active enzyme.
-
Substrate Concentration: The substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) for competitive inhibitors, but this can be varied to elucidate the mechanism of inhibition.
-
Controls: Positive and negative controls are essential. A known inhibitor of the enzyme can serve as a positive control, while a vehicle control (e.g., DMSO) ensures that the solvent does not affect enzyme activity.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between an inhibitor and its target.[25]
Principle: A solution of the inhibitor is titrated into a solution containing the target enzyme. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[25]
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. [5][7]This, in turn, reduces the production of prostaglandins that are key mediators of inflammation and pain. [6][26]
Conclusion
The pyrazole carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel enzyme inhibitors. While 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid itself is not a well-characterized inhibitor, its structure provides a useful framework for discussing the key features that contribute to the inhibitory activity of this class of compounds. Through comparative analysis with established drugs like Celecoxib and emerging research on inhibitors targeting enzymes like carbonic anhydrase and ALKBH1, it is clear that the strategic placement of substituents on the pyrazole ring is paramount for achieving high potency and selectivity. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize new pyrazole-based inhibitors and advance the field of drug discovery.
References
- What is the mechanism of Rimonabant?
- Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - Frontiers.
- Celebrex (Celecoxib) Pharmacology - News-Medical.
- Celecoxib: Mechanism of Action & Structure - Study.com.
- Celecoxib - Wikipedia.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed.
- What is the mechanism of Anlotinib Dihydrochloride?
- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors | ACS Medicinal Chemistry Letters.
- What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery.
- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC.
- What is the mechanism of Celecoxib?
- Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Tre
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Mechanism of action of anlotinib. Mechanism of action of anlotinib. Anlotinib primarily targets multiple receptors, including vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and stem cell factor receptor (c-Kit).[6][7] Additionally, anlotinib inhibits the phosphorylation of active kinases such as extracellular signal-regulated kinase (ERK) - ResearchGate.
- What is Anlotinib Dihydrochloride used for?
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.
- Rimonabant - Wikipedia.
- Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1 - ACS Public
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Public
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF- ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B711279C.
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - Scilit.
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- Structure–activity relationship of the new pyrazole derivatives.
- (PDF)
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- 1-BENZYL-4-NITRO-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
- 1-Benzyl-3-nitro-1h-pyrazole-5-carboxylic acid | ChemScene.
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- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | CAS 139756-00-6 - Veeprho.
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Comparing the activity of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and its ethyl ester
As a Senior Application Scientist, selecting the correct molecular building block is the difference between a stalled synthesis and a successful drug discovery campaign. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of phosphodiesterase type 5 (PDE5) inhibitors[1] and kynurenine aminotransferase II (KAT II) inhibitors[2].
Within this chemical space, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and its ethyl ester serve two distinctly different, yet complementary, roles. This guide objectively compares their physicochemical properties, biological dynamics, and synthetic utility to help researchers optimize their workflows.
Physicochemical and Structural Profiling
The fundamental difference between these two molecules lies in the masking of the carboxylic acid. The free acid possesses a highly polar, ionizable moiety, whereas the ethyl ester is a neutral, lipophilic derivative. This single modification drastically alters their solubility, membrane permeability, and binding kinetics[3].
Table 1: Quantitative Physicochemical & Performance Comparison
| Metric | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid | Ethyl Ester Derivative |
| Molecular Weight | 247.21 g/mol | 275.26 g/mol |
| Predicted LogP | ~1.2 (Highly pH dependent) | ~2.8 (Consistently lipophilic) |
| Topological Polar Surface Area | 98.5 Ų | 87.5 Ų |
| Membrane Permeability ( Papp ) | Low (< 1×10−6 cm/s) | High (> 15×10−6 cm/s) |
| Target Binding Affinity | High (Free carboxylate interaction) | Low (Steric clash, lacks H-bond donor) |
| Primary Workflow Utility | Active pharmacophore / Amide coupling | Lipophilic prodrug model / Protected intermediate |
Biological Activity & Prodrug Dynamics
In biological assays, researchers face the classic "Prodrug Paradox." The free acid is typically the active pharmacophore. Its deprotonated carboxylate group forms critical electrostatic interactions and hydrogen bonds with target enzymes (such as the active sites of KAT II or PDE5)[1][2]. However, this same negative charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of cell membranes.
Conversely, the ethyl ester acts as a highly effective prodrug model. By masking the carboxylic acid, the LogP is increased, facilitating rapid cellular penetration. Once internalized, ubiquitous intracellular carboxylesterases hydrolyze the ester, liberating the active free acid directly within the cytosol.
Intracellular activation pathway of the ethyl ester prodrug to the free acid pharmacophore.
Chemical Reactivity & Synthetic Utility
From a synthetic standpoint, the choice between the acid and the ester dictates the sequence of your reaction scheme:
-
The Ethyl Ester as a Protecting Group: During the synthesis of pyrazolopyrimidinones, the 4-nitro group must be reduced to a 4-amino group (typically via Pd/C and H2 , or SnCl2 )[1]. Performing this harsh reduction on the free acid can lead to unwanted decarboxylation. The ethyl ester protects the C5 position, ensuring high yields during nitro reduction.
-
The Free Acid for Late-Stage Diversification: Once the core scaffold is built, the free acid is essential for late-stage amide coupling. It allows researchers to attach diverse amine libraries to the C5 position, a critical step in exploring structure-activity relationships (SAR)[3].
Experimental Protocols & Methodologies
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are utilized.
Protocol A: In Vitro Esterase Cleavage Assay (Evaluating Prodrug Activation)
This assay quantifies the conversion rate of the ethyl ester to the active free acid.
-
Substrate Preparation: Prepare a 10 mM stock of the ethyl ester in DMSO. Dilute to a final concentration of 1 µM in PBS (pH 7.4).
-
Causality: DMSO ensures complete dissolution of the lipophilic ester. Keeping the final DMSO concentration below 1% prevents the denaturation of the esterase enzymes.
-
-
Enzyme Incubation: Add Porcine Liver Esterase (PLE) to the solution and incubate at 37°C.
-
Self-Validation Check: Simultaneously run a "Buffer Only" control (no PLE). This measures spontaneous chemical hydrolysis, ensuring the degradation observed in the primary tube is purely enzymatic.
-
-
Reaction Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: Acetonitrile instantly precipitates the esterase proteins, halting the reaction precisely at the time point to capture an accurate kinetic profile.
-
-
LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ester and the appearance of the free acid.
Step-by-step workflow for the in vitro esterase cleavage and LC-MS/MS quantification assay.
Protocol B: Late-Stage Amide Coupling (Using the Free Acid)
This protocol details the attachment of a functional amine to the free acid scaffold.
-
Activation: Dissolve 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 minutes.
-
Causality: HATU rapidly forms an active O7-azabenzotriazole ester. This intermediate is highly reactive toward amines but highly resistant to epimerization compared to traditional carbodiimides (like EDC).
-
-
Amine Addition: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2 hours.
-
Workup & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer thoroughly with saturated NaHCO3 .
-
Causality: The basic NaHCO3 wash selectively deprotonates any unreacted free acid, pulling it (along with water-soluble coupling byproducts) into the aqueous layer. This drastically streamlines downstream column chromatography.
-
References
- Matrix Scientific. "1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
- Pfizer Inc. "US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction.
- Envivo Pharmaceuticals Inc. "US8933095B2 - KAT II inhibitors.
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- 3. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]
Biological activity of nitro-substituted pyrazoles versus non-nitro analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. A common synthetic modification to this heterocyclic core is the introduction of a nitro (-NO₂) group, a powerful electron-withdrawing moiety. This strategic substitution can dramatically alter the physicochemical properties of the parent molecule, often leading to a significant enhancement or modulation of its biological effects. This guide provides a comparative analysis of the biological activities of nitro-substituted pyrazoles versus their non-nitro analogs, with a focus on antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key assays, and explore the mechanistic rationale for the observed differences in activity.
The Influence of the Nitro Group: A Double-Edged Sword
The introduction of a nitro group onto the pyrazole ring can profoundly impact its biological activity through several mechanisms:
-
Enhanced Receptor Binding: The strong electron-withdrawing nature of the nitro group can modulate the electron density of the pyrazole ring and its substituents, potentially leading to more favorable interactions with biological targets.
-
Metabolic Activation: In hypoxic environments, such as those found in solid tumors or certain bacterial infections, the nitro group can be bioreduced to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage, a mechanism particularly relevant for antimicrobial and anticancer activities.[1][2][3][4][5]
-
Altered Pharmacokinetics: The nitro group can influence the lipophilicity and metabolic stability of the compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
It is this dual role, acting as both a pharmacophore and a potential toxicophore, that makes the study of nitro-substituted pyrazoles a compelling area of research.[1][4]
Comparative Analysis of Biological Activities
The following sections provide a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of nitro-substituted pyrazoles and their non-nitro counterparts, supported by experimental data from the literature.
Antimicrobial Activity: A Clear Advantage for Nitro-Pyrazoles
In the realm of antimicrobial agents, the presence of a nitro group often confers potent activity. This is largely attributed to the reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[1][2][5]
Comparative Antimicrobial Data
| Compound | Non-Nitro Analog | Nitro-Substituted Analog | Test Organism | MIC (µg/mL) - Non-Nitro | MIC (µg/mL) - Nitro | Reference |
| 1 | 3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde | 3-(2,4-dichlorophenyl)-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | E. coli | >100 | 62.5 | [6] |
| 2 | 3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde | 3-(2,4-dichlorophenyl)-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | S. aureus | >100 | 62.5 | [6] |
| 3 | Pyrazole derivative | Nitrofuran-containing pyrazole derivative | E. coli | - | Good Activity | [7] |
| 4 | Pyrazole derivative | Nitrofuran-containing pyrazole derivative | S. aureus | - | Good Activity | [7] |
Note: Direct comparative data from a single study for identical scaffolds with and without a nitro group is limited. The data presented is a compilation from various sources to illustrate the general trend.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][8][9][10][11]
-
Preparation of Antimicrobial Agent:
-
Dissolve the test compound (nitro-pyrazole or non-nitro analog) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the compound.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
-
Mechanism of Antimicrobial Action
The antimicrobial activity of nitro-pyrazoles is primarily driven by the reductive metabolism of the nitro group.
Figure 1: Proposed antimicrobial mechanism of nitro-pyrazoles.
Anticancer Activity: A Context-Dependent Enhancement
The impact of nitro substitution on the anticancer activity of pyrazoles is more nuanced and appears to be dependent on the specific cancer cell line and the overall molecular structure. In many cases, the nitro group enhances cytotoxicity, likely through bioreductive activation in the hypoxic microenvironment of solid tumors.[12][13] However, in some instances, non-nitro analogs with other favorable substitutions may exhibit comparable or even superior activity.
Comparative Anticancer Data (IC₅₀ in µM)
| Compound | Non-Nitro Analog | Nitro-Substituted Analog | Cell Line | Cancer Type | IC₅₀ (µM) - Non-Nitro | IC₅₀ (µM) - Nitro | Reference |
| 1 | Pyrazole acetohydrazide derivative | Pyrazole acetohydrazide with -NO₂ | Ovarian (A2780) | Ovarian Cancer | >10 | 6.48 | [12] |
| 2 | N-phenyl-1H-pyrazole-4-carboxamide derivative | N-phenyl-1H-pyrazole-4-carboxamide with p-NO₂ | - | - | - | High Activity | [13] |
| 3 | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyrazole-1-carboxamide | N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)pyrazole-1-carboxamide | MCF-7 | Breast Cancer | - | <0.1 | [14] |
Note: The data presented is a compilation from various studies and may not represent a direct head-to-head comparison of identical scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15][16][17][18]
-
Cell Seeding:
-
Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (nitro- and non-nitro pyrazoles) in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting a dose-response curve.
-
Mechanism of Anticancer Action
Nitro-substituted pyrazoles can exert their anticancer effects through various mechanisms, including the induction of apoptosis via bioreductive activation and the inhibition of key signaling pathways.
Figure 2: Potential anticancer mechanisms of pyrazole derivatives.
Anti-inflammatory Activity: A More Complex Relationship
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[19][20][21][22] The role of the nitro group in this context is less straightforward. While electron-withdrawing groups can enhance COX-2 inhibitory activity, the overall effect is highly dependent on the substitution pattern of the entire molecule.
Comparative Anti-inflammatory Data
| Compound | Non-Nitro Analog | Nitro-Substituted Analog | Assay | Result - Non-Nitro | Result - Nitro | Reference |
| 1 | Diaryl pyrazole | Diaryl pyrazole with -NO₂ on N-aromatic ring | COX-1 Inhibition (IC₅₀) | 0.263 µM | 0.012 µM | [1][13] |
| 2 | Diaryl pyrazole with sulfonamide | Diaryl pyrazole with -NO₂ on N-aromatic ring | COX-2 Inhibition (IC₅₀) | 0.017 µM | - | [1][13] |
| 3 | Coumarin derivative | 8-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl) coumarin | Carrageenan-induced paw edema (% inhibition) | - | 15.12% (weak) | [23] |
Note: The data highlights the complexity of the nitro group's role. In some cases, it enhances COX-1 inhibition, while in others, the overall anti-inflammatory effect may be weak.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard method for screening the acute anti-inflammatory activity of compounds.[24][25][26][27][28]
-
Animal Preparation:
-
Use male Wistar rats (180-200 g). Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 5-10 mg/kg), and test groups receiving different doses of the nitro- and non-nitro pyrazole derivatives.
-
Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.).
-
-
Induction of Inflammation:
-
Thirty to sixty minutes after compound administration, inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Mechanism of Anti-inflammatory Action
The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of COX enzymes.
Figure 3: The role of pyrazole derivatives in inhibiting the inflammatory cascade.
Conclusion
The addition of a nitro group to a pyrazole scaffold is a powerful strategy in medicinal chemistry that can significantly enhance its biological activity. In the context of antimicrobial agents, nitro-pyrazoles often exhibit superior potency due to their metabolic activation to cytotoxic species within microorganisms. For anticancer applications, the nitro group can contribute to enhanced cytotoxicity, particularly in hypoxic tumor environments, although the overall molecular structure plays a crucial role. The influence of the nitro group on anti-inflammatory activity is more complex, with its electron-withdrawing properties potentially modulating COX enzyme inhibition in a manner that is highly dependent on the substitution pattern of the entire molecule.
The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of nitro-substituted pyrazoles and their non-nitro analogs. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action is paramount for the rational design of novel and effective pyrazole-based therapeutic agents. Further research focusing on direct comparative studies will be invaluable in elucidating the precise role of the nitro group and in guiding the development of next-generation pyrazole drugs with improved efficacy and safety profiles.
References
- A novel series of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitro phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues 4a–n was synthesized in two steps from 4-fluoroacetophenone. The pyrazoline analogues were evaluated for cytotoxicity against two breast cancer cell lines (MCF-7 and MBA-MD-231) by the sulforhodamine B (SRB) assay. N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) showed the most promising cytotoxicity among the series, with GI50 <0.1 and 45.8 μM against the cancer cell lines, MCF-7 and MDA-MB-231, respectively. (Source: Not specified)
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
- MTT Cell Assay Protocol. (Source: Not specified)
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Available at: [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link]
-
Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. PubMed. Available at: [Link]
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Carrageenan Paw Edema Model Overview. Scribd. Available at: [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
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Nitroaromatic Antibiotics. MDPI. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Available at: [Link]
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (Source: Not specified)
-
Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
-
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. Available at: [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available at: [Link]
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In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives. PMC. Available at: [Link]
- IC 50 values for antiproliferative activity of all tested compounds in different cell lines. (Source: Not specified)
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
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In vivo anti-inflammatory activity. ResearchGate. Available at: [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
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Structure-Activity Relationship of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide
Executive Summary
The urgent need for novel therapeutics against Neglected Parasitic Diseases (NPDs)—such as Human African Trypanosomiasis (HAT) and malaria—has driven extensive research into parasite-specific cyclic nucleotide phosphodiesterase (PDE) inhibitors. At the forefront of this medicinal chemistry effort is the 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid scaffold. As a highly versatile chemical building block, it serves as the primary precursor for synthesizing 5-phenylpyrazolopyrimidinones (e.g., BIPPO and NPD-2975 analogs) [1].
This guide provides an objective, data-driven comparison of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid derivatives against alternative N1-substituted analogs (such as 1-isopropyl and 1-tert-butyl derivatives). By analyzing the structure-activity relationship (SAR) and supporting experimental protocols, researchers can rationally design next-generation antiparasitic agents with optimized pharmacokinetic and pharmacodynamic profiles.
Mechanistic Rationale & SAR Analysis
The biological efficacy of pyrazolopyrimidinones hinges on their ability to selectively inhibit parasite PDEs (e.g., PfPDE in Plasmodium falciparum and TbPDE in Trypanosoma brucei), leading to a lethal intracellular accumulation of cAMP and cGMP [2]. The pyrazole-5-carboxylic acid core is critical for orienting the molecule within the PDE active site, but the substituents at the N1 (R1) and C5 (R4) positions dictate target selectivity, potency, and metabolic stability.
1-Benzyl vs. Alternative N1-Substitutions (R1)
-
1-Benzyl Derivatives (The BIPPO Baseline): The original BIPPO hit utilizes a 1-benzyl group, which provides sufficient lipophilic bulk to occupy the hydrophobic pocket of the P. falciparum PDE active site, yielding an IC50 of ~400 nM [3]. However, the benzyl moiety is highly susceptible to hepatic oxidation, resulting in poor metabolic stability (high intrinsic clearance) and weak activity against T. b. brucei.
-
1-Isopropyl Derivatives (The NPD-2975 Shift): Replacing the 1-benzyl group with a 1-isopropyl group (synthesized from 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid) fundamentally alters the compound's target profile. The smaller, branched alkyl group reduces steric clash in the T. brucei PDE binding pocket. This structural pivot not only improves microsomal stability but drastically increases antitrypanosomal potency, yielding an IC50 of 70 nM for NPD-2975 [1].
-
1-tert-Butyl Derivatives: Increasing the steric bulk to a tert-butyl group generally results in a sharp drop in activity (>100-fold decrease) due to the inability of the rigid, bulky group to properly align the pyrimidinone core with the conserved glutamine residues in the PDE binding pocket [2].
Carboxylic Acid Modifications (R4)
The carboxylic acid moiety of the scaffold is utilized to build the pyrimidinone ring via amide coupling and subsequent cyclization. Modifying the resulting R4 position (derived from the amine used in coupling) heavily influences Ligand Lipophilicity Efficiency (LLE). Transitioning from a standard phenyl ring to a cyclopentyl group (as seen in NPD-3519) maximizes van der Waals interactions without adding unnecessary molecular weight, pushing the T. brucei pIC50 to 7.8 (approx. 15.8 nM) [2].
Comparative Performance Data
The following table summarizes the quantitative phenotypic screening data for key pyrazolopyrimidinones derived from various 4-nitro-1H-pyrazole-5-carboxylic acid precursors.
| Compound | N1 Substitution (R1) | R4 Substitution | T. b. brucei IC50 (nM) | P. falciparum IC50 (nM) | Cytotoxicity MRC-5 CC50 (µM) |
| BIPPO | 1-Benzyl | Phenyl | > 10,000 | 400 | > 60 |
| NPD-3547 | 1-Benzyl | Substituted Phenyl | N/A | 158 | > 60 |
| NPD-2975 | 1-Isopropyl | 4-Fluorophenyl | 70 | > 6,000 | > 60 |
| NPD-3519 | 1-Isopropyl | Cyclopentyl | 15.8 | N/A | > 60 |
Data aggregated from standardized resazurin-based viability assays [1][2][3].
Synthetic Workflow & Biological Mechanism
Synthetic workflow and biological mechanism of pyrazole-5-carboxylic acid derived PDE inhibitors.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of the pyrazolopyrimidinone core from the carboxylic acid scaffold, followed by phenotypic screening.
Protocol A: Microwave-Assisted Synthesis of Pyrazolopyrimidinones
Causality Note: Microwave irradiation is utilized during the coupling and cyclization steps to overcome the steric hindrance of the nitro group at the 4-position, significantly reducing reaction times from 16 hours to under 60 minutes while suppressing side-product formation [3].
-
Preparation of the Carboxylic Acid: Dissolve the ester precursor of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add NaOH (3.0 eq) and heat at 60 °C for 4 hours. Acidify to pH 1 with HCl, extract with EtOAc, and concentrate to yield the pure carboxylic acid [2].
-
Amide Coupling: In a microwave vial, combine the carboxylic acid (1.0 eq), the desired R4-amine (1.2 eq), PyBrop (1.5 eq), and triethylamine (TEA, 3.0 eq) in 1,2-dichloroethane (DCE). Irradiate at 120 °C for 20 minutes [3].
-
Ring Closure: Evaporate the DCE. Resuspend the crude amide intermediate in isopropanol (iPrOH) and add potassium tert-butoxide (KOtBu, 2.0 eq). Irradiate in the microwave at 130 °C for 30 minutes to drive the base-catalyzed cyclization [3].
-
Purification: Quench with 1.0 M aqueous HCl, extract with dichloromethane, and purify via flash chromatography (silica gel, EtOAc/Hexane gradient) to isolate the final pyrazolopyrimidinone.
Protocol B: Phenotypic Screening against T. b. brucei
Causality Note: The resazurin assay relies on the metabolic reduction of resazurin to highly fluorescent resorufin by viable cells. Because PDE inhibitors cause rapid metabolic collapse in parasites, fluorescence directly correlates with compound efficacy.
-
Culturing: Maintain T. b. brucei (squib 427 strain) in HMI-9 medium supplemented with 10% fetal bovine serum at 37 °C and 5% CO2.
-
Compound Plating: Dispense 100 µL of parasite suspension (1.5 × 10^4 cells/well) into 96-well black microtiter plates.
-
Dosing: Add the synthesized derivatives in a 10-point, 3-fold serial dilution (starting concentration 10 µM, 1% DMSO final). Incubate for 72 hours.
-
Readout: Add 10 µL of resazurin solution (12.5 mg/L in PBS) to each well. Incubate for an additional 24 hours. Measure fluorescence (excitation 540 nm, emission 590 nm) using a microplate reader. Calculate IC50 values using non-linear regression analysis.
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Zheng, Y., et al. "Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy." Journal of Medicinal Chemistry, 2023.[Link]
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Zheng, Y., et al. "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy." Journal of Medicinal Chemistry, 2024.[Link]
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Wang, T., et al. "Structural Optimization of BIPPO Analogs as Potent Antimalarials." Malaria World / PMC, 2023.[Link]
A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (BNPPA)
Abstract
The development of targeted therapeutics requires a profound understanding of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel investigational compound, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (BNPPA), a member of the pharmacologically significant pyrazole class of heterocycles.[3] We present a multi-tiered experimental strategy, comparing BNPPA against benchmark compounds to contextualize its selectivity. This document serves as a practical guide for researchers, scientists, and drug development professionals on designing and interpreting robust cross-reactivity studies, ensuring the thorough characterization of new chemical entities.
Introduction: The Imperative of Selectivity Profiling
In modern pharmacology, the ideal drug candidate would interact exclusively with its intended biological target. However, the reality is that small molecules often engage with multiple proteins, an effect known as cross-reactivity or off-target binding.[1] These unintended interactions are a critical consideration in drug development, as they can significantly impact both safety and efficacy.[4] Unforeseen off-target effects can lead to adverse drug reactions, while a well-understood, multi-target profile can be therapeutically advantageous.[2][5]
The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory and anti-cancer agents.[6][7] Given this history of broad biological activity, any new pyrazole derivative, such as BNPPA, warrants a rigorous and systematic investigation of its selectivity profile early in the development process. This guide outlines such an investigation, framed within the context of protein kinase inhibition, a domain where selectivity is both a paramount challenge and a necessity due to the high structural conservation of the ATP-binding site across the kinome.[8][9]
Profile of the Candidate: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (BNPPA)
For the purpose of this guide, we will treat 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (BNPPA) as a novel kinase inhibitor. Its pyrazole core, substituted with a benzyl group and a nitro moiety, presents a unique chemical architecture for which the selectivity profile is unknown.
Hypothesized Primary Target: Aurora Kinase A (AURKA)
-
Rationale: Aurora Kinase A is a serine/threonine kinase crucial for mitotic progression. Its overexpression is common in many cancers, making it a well-validated oncology target. Several known kinase inhibitors feature pyrazole-like cores. We hypothesize that BNPPA has been designed as a potential inhibitor of AURKA. The central objective is to determine how selectively it inhibits AURKA relative to other kinases.
Comparative Framework: Selecting Appropriate Benchmarks
To objectively evaluate the selectivity of BNPPA, its performance must be compared against well-characterized compounds.
-
Compound S (Selective Benchmark): Alisertib (MLN8237) : A highly selective and potent inhibitor of Aurora Kinase A, currently in clinical development. It serves as the gold standard for a selective profile.
-
Compound P (Polypharmacology Benchmark): Staurosporine : A broad-spectrum kinase inhibitor known for its high promiscuity. It serves as a control for a non-selective profile and helps validate assay performance.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy proceeds from broad, predictive, and cost-effective methods to more focused, quantitative, and biologically relevant assays.[10] This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.
Caption: Conceptual diagram of selective kinase inhibition.
Table 1: Hypothetical Biochemical IC₅₀ Values (nM) for Test Compounds
| Kinase Target | BNPPA (IC₅₀ nM) | Alisertib (IC₅₀ nM) | Staurosporine (IC₅₀ nM) |
| AURKA (Primary) | 15 | 1.2 | 6 |
| AURKB | 250 | 15 | 8 |
| PLK1 | 850 | >10,000 | 15 |
| VEGFR2 | 3,200 | >10,000 | 20 |
| ABL1 | >10,000 | >10,000 | 30 |
| SRC | >10,000 | >10,000 | 25 |
Interpretation:
-
BNPPA Profile: The hypothetical data show that BNPPA is a potent inhibitor of AURKA (15 nM). However, it displays cross-reactivity with AURKB (250 nM) and PLK1 (850 nM). The selectivity window between AURKA and AURKB is approximately 17-fold (250/15), which may be insufficient and could lead to off-target effects related to AURKB inhibition.
-
Alisertib Profile: As expected, Alisertib is highly potent and selective for AURKA and AURKB, with no significant inhibition of other kinases at concentrations up to 10,000 nM, confirming its utility as a selective benchmark.
-
Staurosporine Profile: Staurosporine inhibits all tested kinases with high potency, confirming its non-selective nature and the validity of the assays.
Conclusion and Strategic Implications
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel compound, BNPPA. Based on our hypothetical data, BNPPA is a potent inhibitor of our primary target, Aurora Kinase A. However, the study revealed notable cross-reactivity with Aurora Kinase B and PLK1.
Strategic Implications:
-
Lead Optimization: The cross-reactivity with AURKB suggests a need for further medicinal chemistry efforts to improve selectivity. Structure-activity relationship (SAR) studies could be initiated to modify the BNPPA scaffold to reduce AURKB binding while maintaining AURKA potency. [2]2. Safety Assessment: The identified off-targets (AURKB, PLK1) must be considered in future safety and toxicology assessments. Any observed toxicities should be investigated to determine if they correlate with the inhibition of these off-target kinases. [1]3. Potential for Polypharmacology: Alternatively, the dual inhibition of AURKA and PLK1 could be explored for potential synergistic anti-cancer effects, though this would represent a shift in the project's primary goal from a selective to a multi-targeted inhibitor. [2][8] Ultimately, this rigorous, comparative approach to cross-reactivity profiling provides the critical data necessary to make informed decisions in the drug discovery pipeline, guiding the progression of promising but imperfect lead compounds toward safer and more effective therapeutics.
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A Comparative In Vivo Efficacy Analysis: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid and Established Anti-Inflammatory Drugs
An In-Depth Guide for Researchers in Drug Discovery and Development
Given the limited publicly available in vivo data for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, this guide will leverage data from structurally related pyrazole derivatives to project its potential anti-inflammatory profile. The pyrazole scaffold is a core component of several successful anti-inflammatory drugs, and its derivatives are widely investigated for their ability to modulate key inflammatory pathways.[1][5][6][7]
The Inflammatory Cascade: A Focus on Cyclooxygenase (COX)
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] A key pathway in the inflammatory process is the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and swelling.[6] This conversion is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.
Mechanism of Action: Pyrazole Derivatives as COX Inhibitors
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit the COX enzymes. The structural features of the pyrazole ring allow for interactions with the active site of COX enzymes, thereby blocking the synthesis of prostaglandins. The specific substitutions on the pyrazole core can influence the potency and selectivity for COX-2 over COX-1.[1][5]
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes representative in vivo anti-inflammatory activity data for a pyrazole derivative, Indomethacin, and Celecoxib from studies utilizing the carrageenan-induced rat paw edema assay. It is important to note that direct comparative studies are limited, and efficacy can vary based on the specific pyrazole derivative and experimental conditions.
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| Representative Pyrazole Derivative | 10 | p.o. | 3 | ~30-75% | [1][7][9] |
| Indomethacin | 5-10 | i.p. / p.o. | 3-4 | ~57-83% | [10][11][12][13][14] |
| Celecoxib | 3-30 | i.p. | 4 | Dose-dependent reduction | [8][15][16] |
Note: The data for the "Representative Pyrazole Derivative" is a synthesized range from multiple studies on different pyrazole compounds to provide a general idea of their potential efficacy.
Discussion and Future Perspectives
The available evidence strongly suggests that pyrazole derivatives possess significant anti-inflammatory properties, often comparable to established NSAIDs. [2][3][17]The in vivo efficacy of these compounds in the carrageenan-induced paw edema model demonstrates their potential to mitigate acute inflammation. The versatility of the pyrazole scaffold allows for chemical modifications that can enhance potency and selectivity, potentially leading to the development of novel anti-inflammatory agents with improved safety profiles. [1][5] For 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid specifically, further in vivo studies are necessary to definitively characterize its anti-inflammatory efficacy and mechanism of action. Future research should focus on direct, head-to-head comparative studies with standard NSAIDs, as well as investigations into its COX-1/COX-2 selectivity profile and potential gastrointestinal side effects.
Conclusion
This guide provides a framework for understanding the potential in vivo efficacy of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid in the context of established anti-inflammatory drugs. Based on the performance of structurally related pyrazole derivatives, it is plausible to hypothesize that this compound would exhibit anti-inflammatory activity, likely through the inhibition of the cyclooxygenase pathway. The experimental protocols and comparative data presented herein offer a valuable resource for researchers dedicated to the discovery and development of next-generation anti-inflammatory therapies.
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Spectroscopic Comparison and Structural Elucidation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid Isomers
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical challenges is the definitive structural elucidation of heterocyclic regioisomers. Pyrazole scaffolds are ubiquitous in medicinal chemistry, but their synthesis—particularly the N-alkylation of asymmetric pyrazoles—invariably yields a mixture of positional isomers.
When synthesizing 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid , the reaction inherently produces its regioisomer, 1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid . Because these isomers possess identical molecular weights and nearly identical functional groups, standard 1D analytical techniques often fall short. This guide provides an objective, data-driven comparison of these isomers, detailing the spectroscopic methodologies required to definitively differentiate them.
The Mechanistic Causality of Isomer Generation
To understand how to analyze these isomers, we must first understand why they co-occur. The starting material, 4-nitro-1H-pyrazole-3-carboxylic acid (typically protected as a methyl ester during alkylation to prevent O-alkylation), exists in a dynamic annular tautomeric equilibrium between the 3-carboxylate and 5-carboxylate forms.
When a mild base is introduced, it deprotonates the pyrazole N-H (pKa ~10–12) to form a highly delocalized pyrazolide anion. Subsequent nucleophilic attack on benzyl bromide can occur at either the N1 or N2 position. The regioselectivity is governed by a delicate balance of steric hindrance (the bulky benzyl group clashing with the adjacent carboxylate) and electronic effects (the strong electron-withdrawing nature of the C4-nitro group). Consequently, a crude mixture of both the 1,3-isomer and the 1,5-isomer is generated, necessitating rigorous chromatographic separation and spectroscopic validation ().
Synthetic workflow and chromatographic resolution of 1-benzyl-4-nitro-1H-pyrazole regioisomers.
Spectroscopic Comparison: 1,3-Isomer vs. 1,5-Isomer
While Mass Spectrometry (LC-MS) is excellent for confirming the successful addition of the benzyl group (yielding an identical [M-H]⁻ of m/z 246.0 for both isomers), it cannot distinguish between the two positional isomers. We must rely on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
The Limitations of 1D ¹H NMR
In a 1D ¹H NMR spectrum, both isomers present a single aromatic pyrazole proton and a singlet for the benzyl CH₂ group. While the pyrazole proton in the 1,3-isomer (H-5) is typically shifted further downfield than the proton in the 1,5-isomer (H-3) due to the proximity of the N-benzyl group, these chemical shifts are highly susceptible to solvent effects, concentration, and temperature. Relying solely on 1D shifts without a known reference standard is an analytical risk.
The Gold Standard: 2D NOESY NMR
The absolute, self-validating method for differentiating these isomers is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which measures spatial proximity (< 5 Å) rather than through-bond coupling ().
-
1,3-Isomer: The pyrazole proton is located at C-5, directly adjacent to the N1-benzyl group. This spatial proximity results in a strong NOE cross-peak between the pyrazole H-5 and the benzyl CH₂ protons.
-
1,5-Isomer: The pyrazole proton is located at C-3, on the opposite side of the ring from the N1-benzyl group. The distance exceeds 5 Å, resulting in an absence of an NOE cross-peak .
Logical decision tree for differentiating pyrazole positional isomers using 2D NOESY NMR.
Quantitative Spectroscopic Data Summary
The following table synthesizes the expected quantitative data for both isomers, providing a clear reference for spectral interpretation ().
| Spectroscopic Technique | 1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid (1,3-Isomer) | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (1,5-Isomer) | Diagnostic Reliability |
| ¹H NMR (DMSO-d₆) | Pyrazole H-5: ~8.9 ppm (s, 1H)Benzyl CH₂: ~5.5 ppm (s, 2H) | Pyrazole H-3: ~8.3 ppm (s, 1H)Benzyl CH₂: ~5.8 ppm (s, 2H) | Moderate (Prone to solvent shifting) |
| 2D NOESY | Strong cross-peak between Pyrazole H-5 and Benzyl CH₂ | No cross-peak between Pyrazole H-3 and Benzyl CH₂ | Absolute (Spatial confirmation) |
| ¹³C NMR (DMSO-d₆) | C-5: ~135 ppmC-3: ~142 ppm | C-3: ~140 ppmC-5: ~132 ppm | Moderate |
| FT-IR (ATR) | C=O stretch: ~1710 cm⁻¹NO₂ asym: ~1530 cm⁻¹ | C=O stretch: ~1725 cm⁻¹ (Steric shift)NO₂ asym: ~1535 cm⁻¹ | Low (Subtle differences) |
| LC-MS (ESI-) | [M-H]⁻ m/z 246.0 | [M-H]⁻ m/z 246.0 | None (Confirms mass only) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream analytical failures.
Protocol A: Regioselective Synthesis and Isolation
-
Objective: Synthesize and separate the regioisomers via N-alkylation of the protected ester.
-
Causality: We perform the alkylation on the methyl ester rather than the free carboxylic acid. If the free acid were used, the benzyl bromide would competitively alkylate the carboxylate oxygen, creating a complex mixture of N-benzyl and O-benzyl species.
-
Procedure:
-
Dissolve 1.0 eq of methyl 4-nitro-1H-pyrazole-3-carboxylate in anhydrous DMF.
-
Add 1.2 eq of anhydrous K₂CO₃. Causality: K₂CO₃ is a mild base that efficiently deprotonates the pyrazole without hydrolyzing the ester prematurely.
-
Add 1.1 eq of benzyl bromide dropwise at 0°C, then warm to room temperature for 12 hours.
-
Self-Validation Step: Perform TLC (Hexanes/EtOAc 3:1). You must observe the disappearance of the starting material and the appearance of two distinct new spots (the 1,3-ester and 1,5-ester). Confirm by LC-MS ([M+H]⁺ m/z 262.0).
-
Separate the isomers via flash column chromatography. The 1,5-isomer typically elutes differently due to the steric clustering of the benzyl, nitro, and ester groups, which forces the ester out of the aromatic plane and alters its dipole moment.
-
Saponify the isolated esters individually using LiOH in THF/H₂O (1:1) to yield the final free acids.
-
Protocol B: 2D NOESY NMR Acquisition
-
Objective: Definitively assign the regiochemistry of the isolated free acids.
-
Causality: The NOE effect relies on dipole-dipole cross-relaxation. Dissolved oxygen in the NMR solvent is paramagnetic and provides an alternative relaxation pathway, which can completely quench the NOE signal, leading to a false negative (misidentifying a 1,3-isomer as a 1,5-isomer).
-
Procedure:
-
Dissolve 10–15 mg of the purified isomer in 0.5 mL of high-purity DMSO-d₆.
-
Degas the sample using three cycles of freeze-pump-thaw, or by sparging with dry Argon for 10 minutes directly in the NMR tube.
-
Acquire a 2D NOESY (or ROESY) spectrum on a ≥400 MHz spectrometer. Set the mixing time ( τm ) to 400 ms. Causality: A 400 ms mixing time is optimal for small molecules (MW ~250 Da) operating in the extreme narrowing limit, allowing NOE buildup without secondary spin diffusion.
-
Self-Validation Step: Check the diagonal peaks in the 2D spectrum. If the diagonal is absent or distorted, the experiment failed (likely due to phasing or pulse calibration issues). If the diagonal is clean, evaluate the cross-peaks at the coordinates corresponding to the benzyl CH₂ (~5.5–5.8 ppm) and the pyrazole C-H (~8.3–8.9 ppm).
-
References
- "US8933095B2 - KAT II inhibitors." Google Patents.
-
"Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules (NIH). URL:[Link]
Comparative Analysis of Synthetic Routes to 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
Executive Summary
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry[1]. It serves as a critical precursor for the synthesis of complex pyrazolopyrimidinones, including sildenafil analogs and novel viral inhibitors[2],[3],[4]. The molecule's synthetic utility stems from its orthogonally reactive functional groups: a carboxylic acid for amide coupling or cyclization, and a nitro group that can be selectively reduced to an amine for subsequent ring-closure reactions[4].
Synthesizing this specific regioisomer presents distinct chemical challenges. This guide objectively evaluates the two primary synthetic pathways—Late-Stage Benzylation and Late-Stage Nitration —analyzing the mechanistic causality, scalability, and experimental protocols associated with each.
Pathway Visualization
Fig 1: Divergent synthetic workflows for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Route A: Late-Stage Benzylation (N-Alkylation Strategy)
Scientific Rationale & Causality
This route builds the molecule by attaching the benzyl group to a pre-nitrated pyrazole core. To prevent competitive O-alkylation, the carboxylic acid is typically masked as a methyl or ethyl ester during the benzylation step[2].
The primary challenge in this route is regioselectivity . The pyrazole ring exhibits tautomerism. Deprotonation with a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) generates a highly nucleophilic pyrazolide anion[5],[6]. The electron-withdrawing nitro group at C4 and the bulky carboxylate at C5 dictate the nucleophilicity and steric accessibility of the N1 versus N2 positions. Consequently, alkylation with benzyl bromide yields a mixture of two regioisomers: the desired methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate[7] and the sterically less hindered methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate[8]. These must be separated chromatographically before final ester hydrolysis.
Experimental Protocol
-
Deprotonation: Dissolve methyl 4-nitro-1H-pyrazole-5-carboxylate in anhydrous DMF. Add 2.0 equivalents of K₂CO₃. Stir at 60 °C for 1 hour to ensure complete formation of the pyrazolide anion[5],[6].
-
Alkylation: Add 1.1 equivalents of benzyl bromide dropwise. Maintain the reaction at 60 °C for 1–3 hours to drive the N-alkylation[5],[6].
-
Quench & Extract: Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Regioisomer Separation: Purify the crude mixture via silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient). The 1,5-isomer and 1,3-isomer exhibit distinct retention factors ( Rf ) due to differing dipole moments[7],[8].
-
Hydrolysis: Treat the isolated 1,5-isomer with LiOH in a THF/H₂O mixture at room temperature. Acidify with 1M HCl to precipitate the final 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid[1].
Route B: Late-Stage Nitration (Electrophilic Aromatic Substitution)
Scientific Rationale & Causality
This alternative route introduces the nitro group to a pre-benzylated pyrazole core. The pyrazole C4 position is highly susceptible to electrophilic aromatic substitution ( SEAr ) due to the electron-donating nature of the adjacent nitrogen atoms[9].
The primary challenge here is chemoselectivity . The N-benzyl group contains an electron-rich phenyl ring that can compete with the pyrazole C4 position for the nitronium ion ( NO2+ )[9]. To achieve exclusive C4-nitration, the reaction relies on differential protonation states in a mixed acid system (HNO₃/H₂SO₄). While the pyrazole ring is partially protonated by the concentrated sulfuric acid, C4 remains the most kinetically accessible nucleophilic site—provided the temperature is strictly controlled to suppress benzyl nitration[3],[4].
Experimental Protocol
-
Substrate Dissolution: Dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid in concentrated H₂SO₄ at 0 °C. Ensure complete dissolution before proceeding to prevent localized exotherms[3],[4].
-
Nitronium Generation & Addition: Slowly add 65% HNO₃ (or fuming nitric acid) dropwise. Critical: Strictly maintain the internal temperature below 10 °C during addition to suppress competitive nitration of the benzyl aromatic ring[3],[4].
-
Reaction: Once addition is complete, gradually warm the mixture to 60 °C and stir for 3–4 hours to drive the electrophilic aromatic substitution to completion[3].
-
Isolation: Carefully pour the acidic mixture over crushed ice with vigorous stirring. The target 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid will precipitate as a solid[1],[4].
-
Purification: Filter the solid and wash extensively with cold water. Recrystallize from an ethanol/water mixture to remove any trace benzyl-nitrated byproducts.
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of both synthetic routes to aid in process selection:
| Parameter | Route A: N-Alkylation Strategy | Route B: Electrophilic Nitration Strategy |
| Overall Yield | 40 – 55% (Post-chromatography) | 70 – 85% (Post-recrystallization) |
| Regioselectivity | Poor (Yields ~1:1 mixture of 1,5 and 1,3 isomers) | Excellent (Exclusive C4 nitration) |
| Chemoselectivity | Excellent (No side reactions on the benzyl ring) | Moderate (Risk of benzyl nitration if T > 60 °C) |
| Scalability | Low (Bottlenecked by silica gel chromatography) | High (Purification achieved via simple precipitation) |
| Primary Cost Driver | Chromatographic solvents, silica gel, and yield loss | Handling and disposal of mixed acid (HNO₃/H₂SO₄) waste |
| Safety Profile | Standard organic synthesis hazards | High risk (Requires handling of strong, corrosive oxidants) |
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A Comparative Guide to the Orthogonal Validation of Synthesized 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Strategic Overview: The Imperative of Orthogonal Purity Validation
In the landscape of drug discovery and development, the absolute purity of a new chemical entity (NCE) is not merely a quality metric; it is the bedrock of reliable pharmacological, toxicological, and clinical data. For a novel molecule like 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, a multi-faceted active pharmaceutical ingredient (API) candidate, verifying its purity demands a rigorous, multi-pronged analytical strategy. Relying on a single analytical technique is insufficient as each method possesses inherent biases and limitations. For instance, a method sensitive to chromophoric impurities may be blind to structurally similar, non-UV-active species.
Therefore, we employ an orthogonal approach , a self-validating system where multiple, disparate analytical techniques are used to probe the same sample. Each method assesses purity based on a different physicochemical principle (e.g., polarity, mass-to-charge ratio, nuclear spin, elemental composition). Concordant results across these orthogonal methods provide a high degree of confidence in the final purity assessment. This guide compares the primary and confirmatory techniques essential for establishing the purity profile of the title compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Caption: Logical flow of an orthogonal validation strategy.
Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the cornerstone of purity determination for organic molecules in the pharmaceutical industry.[5][6] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, its aromatic rings (benzyl and pyrazole) and nitro group act as strong chromophores, making UV detection highly sensitive and suitable for quantification. A stability-indicating HPLC method must be developed, which is capable of separating the main compound from any potential degradation products, process impurities, or isomers.[5]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point, offering excellent hydrophobic retention for the benzyl group.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[8]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength maximum identified from a DAD scan.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 ACN:Water mixture to create a 0.1 mg/mL stock solution.
-
Injection Volume: 5 µL.
Data Interpretation & Acceptance Criteria:
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Acceptance Criterion: For a high-purity API, the main peak should account for ≥99.5% of the total peak area. No single impurity should be greater than 0.10%, in line with ICH Q3A reporting thresholds.[3][9]
-
Specificity: The method's specificity is confirmed by the ability to resolve the main peak from all impurities. This is often validated through forced degradation studies (acid, base, oxidation, heat, light).[1]
Confirmatory Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. It serves as an indispensable tool for confirming the identity of the main peak and tentatively identifying impurities.[10] For our target compound, Electrospray Ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. The fragmentation pattern observed in MS/MS provides structural information that can confirm the compound's identity and help elucidate the structures of unknown impurities.[10][11]
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the same LC method as described in Section 2. Using a volatile buffer like formic acid instead of TFA is preferable for better MS sensitivity.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire both full scan data (to see all ions) and, if impurities are detected, target MS/MS data on the impurity masses.
-
Expected Ions:
-
Molecular Formula: C₁₄H₁₁N₃O₄
-
Exact Mass: 285.0749
-
Expected [M-H]⁻: m/z 284.0677
-
Data Interpretation & Acceptance Criteria:
-
Identity Confirmation: The main peak in the total ion chromatogram (TIC) must exhibit a mass corresponding to the [M-H]⁻ of the target compound within a narrow mass tolerance (e.g., ±5 ppm for high-resolution MS).
-
Impurity Identification: Any impurity peaks observed in the HPLC-UV data can be cross-referenced with the TIC. Their masses can provide clues to their identity (e.g., starting materials, by-products with a missing or added functional group).
-
Fragmentation: The fragmentation of the [M-H]⁻ ion is expected to show characteristic losses, such as the loss of CO₂ (decarboxylation, -44 Da) and NO₂ (-46 Da).[10][12]
Confirmatory Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.[13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For purity validation, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in many cases, quantification of impurities, even those that are structurally similar and co-elute in HPLC.[14][15]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a good choice as it will solubilize the carboxylic acid and the acidic proton will be observable.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise (e.g., 16 scans) and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative purposes.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): If the structure is in doubt or signals are difficult to assign, COSY (proton-proton correlation) and HSQC (one-bond carbon-proton correlation) experiments are highly informative.[13]
Data Interpretation & Acceptance Criteria:
-
Structural Confirmation: The chemical shifts, coupling patterns, and integrations of all signals in the ¹H and ¹³C spectra must be consistent with the structure of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Purity Assessment: The ¹H NMR spectrum should be free of any unassignable signals with an integration of >0.1%. Special attention should be paid to the potential presence of residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials.
-
Expected ¹H NMR Signals (in DMSO-d₆, approximate):
-
~14-15 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.5-9.0 ppm (singlet, 1H): Pyrazole C3-H.
-
~7.2-7.4 ppm (multiplet, 5H): Phenyl protons of the benzyl group.
-
~5.6 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-).
-
Confirmatory Method 3: Elemental Analysis (CHN Analysis)
Principle & Rationale: Elemental analysis by combustion is a classic, robust method for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. It provides a fundamental check on the compound's empirical formula. While it is a bulk analysis technique and not sensitive to small amounts of impurities with similar elemental compositions, a significant deviation from the theoretical values can indicate the presence of inorganic salts, water, or a fundamental error in the assigned structure.[14][16]
Experimental Protocol: Combustion Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: A meticulously dried sample (2-3 mg) is accurately weighed into a tin capsule. Drying under high vacuum is critical to remove residual water and solvents.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Interpretation & Acceptance Criteria:
-
Theoretical Values for C₁₄H₁₁N₃O₄:
-
Carbon (C): 58.95%
-
Hydrogen (H): 3.89%
-
Nitrogen (N): 14.73%
-
-
Acceptance Criterion: The experimentally determined percentages for C, H, and N must be within ±0.4% of the theoretical values.[14][15] Results outside this range suggest the presence of significant impurities or that the sample is not fully dry.
Comparative Summary of Validation Techniques
The following table provides a direct comparison of the orthogonal methods discussed, highlighting their respective strengths and limitations in the context of validating 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
| Technique | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation & UV Absorbance | Quantitative Purity | High precision and accuracy; excellent for quantifying known and unknown chromophoric impurities.[17] | Insensitive to non-UV-active impurities; peak identity is not confirmed without a reference standard. |
| LC-MS | Separation, Ionization & Mass-to-Charge Ratio | Identity Confirmation | Provides molecular weight data, confirming the identity of the main peak and impurities.[10] | Ionization efficiency can vary significantly between compounds, making it semi-quantitative at best without specific standards. |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Structural Elucidation | Unambiguous structure confirmation; can detect and quantify a wide range of impurities, including non-chromophoric ones and residual solvents.[13][18] | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret; requires a larger sample amount. |
| Elemental Analysis | Combustion & Gas Detection | Empirical Formula Confirmation | Confirms bulk elemental composition; good for detecting inorganic impurities or hydration state.[19] | Insensitive to isomeric impurities or those with similar elemental composition; requires a highly pure and dry sample.[16] |
Final Workflow and Conclusion
The validation of synthesized 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid must follow a structured, hierarchical workflow.
Caption: Hierarchical workflow for purity validation.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
FDA. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]
-
AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMS Biopharma. [Link]
-
ICH. ICH Q3 Impurity Guidelines Overview. International Council for Harmonisation. [Link]
-
Beynon, J.H., et al. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 311-318. [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
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Kantola, A. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 729-734. [Link]
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Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 97-111. [Link]
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McQuade, D. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 754-761. [Link]
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Al-Bayati, R. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. [Link]
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ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. [Link]
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INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
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YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. [Link]
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Gajda, T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 533-543. [Link]
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Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Link]
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Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 157. [Link]
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Jurková, M., et al. (2011). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Journal of the Institute of Brewing, 117(2), 191-198. [Link]
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Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620. [Link]
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Boron Molecular. (n.d.). 5-nitro-1H-pyrazole-3-carboxylic acid. [Link]
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Martins, M. A. P., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. [Link]
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ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). [Link]
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SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
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Polish Pharmaceutical Society. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Comparative Guide: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid vs. its 3-Nitro Isomer
Executive Summary
In small-molecule drug discovery, the pyrazole-5-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and sulfonylurea derivatives[1]. The introduction of a nitro group to this core—specifically at the C4 versus the C3 position—fundamentally alters the molecule's electronic distribution, steric profile, and subsequent reactivity.
This guide provides an objective, deeply technical comparison between 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and its regioisomer, 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid [2]. By examining their physicochemical properties and synthetic behaviors, researchers can make informed decisions when selecting these building blocks for library synthesis and lead optimization.
Structural and Electronic Profiling
The regiochemistry of the nitro group dictates the three-dimensional conformation of the pyrazole core.
-
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (4-Nitro Isomer): The nitro group at the C4 position is flanked by the N1-benzyl group (via spatial proximity) and the C5-carboxylic acid. This severe steric crowding forces the C5-carboxylate group to twist orthogonally out of the pyrazole ring's plane. While this twist breaks π -conjugation, the strong, direct inductive electron-withdrawing effect of the adjacent C4-nitro group significantly lowers the pKa of the carboxylic acid.
-
1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid (3-Nitro Isomer): The nitro group at the C3 position is distal to the C5-carboxylic acid. This lack of steric clash allows the carboxylate to remain coplanar with the pyrazole ring, enabling extended resonance. The inductive effect on the C5 position is attenuated by distance, resulting in a relatively less acidic carboxylate compared to the 4-nitro isomer.
Quantitative Data Comparison
| Property | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid |
| CAS Number | 1211505-52-0 | 360573-27-9[2] |
| Molecular Formula | C11H9N3O4 | C11H9N3O4 |
| Molecular Weight | 247.21 g/mol | 247.21 g/mol |
| Topological Polar Surface Area (TPSA) | 98.26 Ų | 98.26 Ų[2] |
| Predicted pKa (COOH) | ~2.8 - 3.1 (Stronger acid, ortho-inductive) | ~3.4 - 3.7 (Weaker acid, distal) |
| Steric Strain (C4-C5) | High (Orthogonal carboxylate twist) | Low (Coplanar carboxylate) |
| Downstream Utility | Precursor for 4-amino pyrazole hinges | Precursor for 3-amino pyrazole hinges[1] |
Synthetic Workflows and Regioselectivity
The synthesis of these isomers often begins with the N-benzylation of a nitro-pyrazole-carboxylate precursor. Because the pyrazole nitrogen atoms tautomerize, alkylation under basic conditions typically yields a mixture of N1 and N2 alkylated products (which translate to the 3-nitro and 4/5-nitro regioisomers).
Regioselective synthesis and chromatographic separation of pyrazole isomers.
Protocol 1: Regioselective Synthesis and Isomer Separation
Causality Focus: The distinct dipole moments arising from the orthogonal vs. coplanar carboxylate geometries allow for efficient separation via normal-phase chromatography.
-
Alkylation: Dissolve ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF. Add K2CO3 (1.5 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours.
-
Quench & Extract: Dilute the reaction with H2O and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.
-
Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.
-
Observation: The sterically hindered isomer typically exhibits a lower overall dipole moment due to the out-of-plane ester, eluting first (lower polarity). The coplanar isomer elutes second.
-
-
Saponification: Dissolve the isolated ethyl esters individually in a 3:1 mixture of THF/MeOH. Add 2.0 M aqueous LiOH (3.0 eq). Stir at ambient temperature for 4 hours.
-
Acidification: Concentrate to remove organic solvents. Acidify the aqueous layer with 1.0 M HCl to pH 2. Collect the precipitating 1-Benzyl-nitro-1H-pyrazole-5-carboxylic acid via vacuum filtration and dry under high vacuum.
Pharmacophore Utility in Drug Design
When these acids are coupled to amines to form amides, or when the nitro group is reduced to an amine (e.g., using Zinc powder and NH4Cl [1]), the resulting scaffolds present entirely different hydrogen-bonding vectors to biological targets.
Divergent pharmacophore vectors presented by 4-nitro and 3-nitro isomers.
Protocol 2: Comparative pKa Determination via UV-Metric Titration
Causality Focus: Because the nitro group's UV absorbance shifts depending on the protonation state of the conjugated pyrazole system, UV-metric titration provides highly accurate pKa values, circumventing the poor aqueous solubility of benzylated pyrazoles.
-
Stock Preparation: Prepare 10 mM stock solutions of both the 4-nitro and 3-nitro isomers in HPLC-grade DMSO.
-
Buffer Array: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffer) ranging from pH 1.5 to 6.0 in 0.2 pH increments.
-
Sample Incubation: Dilute the DMSO stocks 1:100 into the buffer array (final compound concentration: 100 μ M, 1% DMSO). Allow 30 minutes for equilibration.
-
Spectroscopic Analysis: Record the UV-Vis spectra (200-400 nm) for each pH point.
-
Data Processing: Plot the absorbance at the λmax of the deprotonated species against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact thermodynamic pKa .
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are derived from an expert analysis of its constituent chemical moieties—a nitroaromatic system, a pyrazole core, and a carboxylic acid function—and are grounded in established best practices for hazardous laboratory waste management. This guide is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals, supplementing, but not superseding, your institution's mandatory Environmental Health and Safety (EHS) protocols.
Hazard Assessment and Chemical Profile: The Rationale for Caution
Understanding the chemical nature of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is fundamental to appreciating the necessity for meticulous disposal procedures. Its structure presents a combination of functional groups that dictate its hazard profile.
-
Nitroaromatic Component: The presence of the nitro group (NO₂) on the aromatic pyrazole ring is the primary driver of concern. Aromatic nitro-compounds are a well-documented class of hazardous materials.[1] They can be toxic and are often thermally unstable. While mononitrated compounds are less likely to be explosive than their polynitrated counterparts (like picric acid), they should still be handled with care as they can decompose energetically under certain conditions.[1][2] The ultimate disposal method for these compounds is typically high-temperature incineration to ensure complete destruction.[3][4]
-
Pyrazole Core: Pyrazole and its derivatives are heterocyclic aromatic compounds widely used in medicinal chemistry.[5] While the core itself is relatively stable, the overall reactivity is influenced by its substituents.[2]
-
Carboxylic Acid Function: The -COOH group confers acidic properties to the molecule. This necessitates segregation from basic substances to prevent vigorous neutralization reactions.[6] It also influences its solubility and potential environmental impact.
Based on this structural analysis, the compound must be treated as hazardous chemical waste. A summary of the inferred hazard profile is presented below.
| Hazard Category | Inferred Risk from Structural Analogs | Rationale and Authoritative Source |
| Acute Toxicity | Harmful if swallowed or inhaled. | Structurally similar compounds like 4-Nitro-1H-pyrazole are classified as harmful. The GHS classification for the non-nitrated parent, 1-Benzyl-1H-pyrazole-4-carboxylic acid, also indicates it is harmful if swallowed.[7] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | This is a common characteristic of substituted pyrazoles and aromatic carboxylic acids. |
| Reactivity | Incompatible with strong bases, oxidizing agents, and reducing agents. | The carboxylic acid moiety will react with bases. Nitro compounds can react violently with reducing agents or become unstable with bases.[1][8] |
| Environmental Hazard | Potentially harmful to aquatic life. | Nitroaromatic compounds are known environmental pollutants, and their release into sewer systems must be strictly avoided.[4][9] |
Essential Safety and Spill Response Protocols
Prior to handling or preparing for disposal, ensure all appropriate safety measures are in place.
Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted inside a certified chemical fume hood while wearing the following minimum PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
Spill Containment and Cleanup
In the event of an accidental spill, immediate and correct action is crucial.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate vicinity and restrict access.
-
Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials (wipes, etc.) as hazardous waste.[8]
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert neighboring areas.
-
Activate your facility's emergency alarm or call the internal emergency number.
-
Contact your institution's EHS department immediately.[10]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Step-by-Step Disposal Workflow
The overriding principle for the disposal of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is that it must be managed as regulated hazardous waste from "cradle to grave."[11] At no point should this chemical or its solutions be disposed of down the drain or in the regular trash.[8][12]
Step 1: Waste Characterization and Segregation
Properly segregate waste streams at the point of generation to ensure safe handling and disposal.
-
Solid Waste: Collect any unused or expired pure compound, reaction byproducts, and grossly contaminated solids (e.g., weighing papers, absorbent pads from small spills) in a dedicated solid hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[10] Common liquid waste streams include mother liquor from crystallizations, chromatographic fractions, and rinsate from cleaning glassware.
-
Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container suitable for chemical contamination.
Step 2: Containerization
Select appropriate containers for waste accumulation.
-
Compatibility: Use containers made of materials that are chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for acidic waste.[13]
-
Integrity: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[6] Never use food-grade containers like jars for hazardous waste.[6]
-
Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[13]
Step 3: Labeling
All waste containers must be accurately and clearly labeled the moment the first drop of waste is added.
-
Use your institution's official hazardous waste tag or label.[12]
-
The label must, at a minimum, include the following information:
-
The words "Hazardous Waste" .[14]
-
The full chemical name : "1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid". Do not use abbreviations or chemical formulas.[12]
-
For mixtures, list all chemical components and their approximate percentages.
-
The appropriate hazard pictograms (e.g., irritant, health hazard).[14]
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and laboratory location.[12]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][14]
-
Location: The SAA must be under the direct control of laboratory personnel.[13]
-
Segregation: Store the waste container away from incompatible materials, particularly bases and strong oxidizing or reducing agents.[6]
-
Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate leaks or spills.[15]
-
Security: Keep containers securely capped at all times, except when adding waste.[6]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's EHS department for ultimate disposal.
-
Request Pickup: Follow your facility's established procedure for requesting a hazardous waste pickup. This may involve an online form or a phone call.
-
Professional Disposal: Your EHS department will consign the waste to a licensed hazardous waste disposal contractor. The contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). Given the compound's nature, high-temperature incineration is the most probable and effective disposal method.[3]
Visualization of the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of waste containing 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Caption: Disposal workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
By adhering to this structured and logically sound disposal protocol, researchers can ensure the safe management of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid waste, protecting themselves, their colleagues, and the environment while maintaining full compliance with regulatory standards.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and handling information for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, a compound requiring careful management in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
I. Hazard Assessment and Risk Mitigation
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a solid, likely a powder, which presents a risk of airborne particle generation during handling.[6] The primary routes of exposure are inhalation, skin contact, and eye contact.[7] Nitroaromatic compounds, as a class, can be toxic and may have other associated hazards.[8][9]
Core Principles for Safe Handling:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust and prevent contact with the substance.[10]
-
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to control airborne particles.[11]
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the hazardous substance and must be used diligently.[12][13]
II. Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures to be performed.[14]
A. Hand Protection:
Chemical-resistant gloves are mandatory.[14] The choice of glove material is crucial for adequate protection against nitro compounds.
| Glove Material | Protection Level | Key Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals, including nitro compounds, acids, and ketones.[15] |
| Nitrile Rubber | Good to Excellent | Provides good chemical resistance and is a suitable alternative to latex, reducing the risk of allergies.[15][16] It is a common and effective choice for handling many laboratory chemicals. |
| Neoprene | Good | Offers good resistance to acids, caustics, and oils.[15][16] |
| Latex | Poor to Fair | Generally not recommended for handling strong organic solvents or nitro compounds due to lower chemical resistance.[15] |
Operational Steps for Glove Selection and Use:
-
Consult a Glove Compatibility Chart: Always verify the compatibility of the chosen glove material with the specific chemical being handled.[16][17]
-
Inspect Gloves Before Use: Check for any signs of degradation, punctures, or tears.
-
Proper Donning and Doffing: Don and doff gloves correctly to avoid contaminating your skin.
-
Regular Replacement: Change gloves periodically, and immediately if they become contaminated.[18]
B. Eye and Face Protection:
Chemical safety goggles are the minimum requirement for eye protection.[11]
-
Chemical Safety Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes to protect against splashes and airborne particles.[11][14]
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety goggles.[14][19]
C. Skin and Body Protection:
A flame-resistant lab coat is essential to protect your skin and clothing from potential spills.[20]
-
Laboratory Coat: A buttoned, flame-resistant lab coat should be worn at all times.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory work to ensure no skin is exposed.[18]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13]
D. Respiratory Protection:
Respiratory protection is crucial when engineering controls cannot guarantee that airborne concentrations are kept at a safe level.[6][11]
-
Handling in a Fume Hood: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[11]
-
Respirator Use: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[21][22] A proper fit test is essential for the respirator to be effective.
III. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
IV. Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.
A. Standard Operating Procedure for Handling:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, safety goggles, and then gloves.
-
Handling: Conduct all manipulations of the solid compound within the fume hood to minimize dust generation. Use a spatula for transferring the solid. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[8]
B. Spill and Emergency Response:
-
Small Spills (in fume hood): For a small spill of the solid, gently sweep it up with a brush and dustpan and place it in a labeled hazardous waste container.[20] Decontaminate the area with a suitable solvent.
-
Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][23] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][23] Seek immediate medical attention.
C. Disposal Plan:
1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and any materials contaminated with it are considered hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated gloves, weigh paper, and spill cleanup materials, in a designated, properly labeled hazardous waste container.[20]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic waste.[20][24]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[20][25] Do not dispose of this chemical down the drain or in the regular trash.
The following diagram outlines the disposal workflow.
Caption: Disposal workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid waste.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.[26][27]
V. References
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NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.). Retrieved from [Link]
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How To Choose The Right chemical resistant Gloves – A Buyer's Guide - Blog - Droppe. (2024, December 20). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Labelmaster. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition - JJ Keller. (n.d.). Retrieved from [Link]
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Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. (n.d.). Retrieved from [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20). Retrieved from [Link]
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PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6). Retrieved from [Link]
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CHEMICAL- RESISTANT GLOVES - Guide Gloves. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
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Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17). Retrieved from [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
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NIH Waste Disposal Guide 2022. (n.d.). Retrieved from [Link]
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Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Retrieved from [Link]
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Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002, June 5). Retrieved from [Link]
-
How to dispose of nitric acid | Lab Alley. (n.d.). Retrieved from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). Retrieved from [Link]
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method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
